Product packaging for Methyl 2,6,10-trimethyldodecanoate(Cat. No.:)

Methyl 2,6,10-trimethyldodecanoate

Cat. No.: B1245991
M. Wt: 256.42 g/mol
InChI Key: CYGVOXJONVUXQO-UHFFFAOYSA-N
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Description

Formyl 2,6,10-trimethyl-dodecanoate is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1245991 Methyl 2,6,10-trimethyldodecanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

methyl 2,6,10-trimethyldodecanoate

InChI

InChI=1S/C16H32O2/c1-6-13(2)9-7-10-14(3)11-8-12-15(4)16(17)18-5/h13-15H,6-12H2,1-5H3

InChI Key

CYGVOXJONVUXQO-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)CCCC(C)C(=O)OC

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)C(=O)OC

Synonyms

methyl 2,6,10-trimethyldodecanoate
methyl TMDD

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for Methyl 2,6,10-trimethyldodecanoate, a saturated branched-chain fatty acid ester. The synthesis commences with the readily available natural product, farnesol, and proceeds through a three-step reaction sequence: catalytic hydrogenation, oxidation, and Fischer esterification. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Introduction

This compound is a saturated fatty acid methyl ester (FAME) with a branched-chain structure. Branched-chain fatty acids and their esters are of significant interest in various fields, including lubricants, cosmetics, and as potential bioactive molecules in drug discovery. Their unique physical properties, such as lower melting points and altered viscosity compared to their straight-chain counterparts, make them valuable targets for chemical synthesis. This guide outlines a robust synthetic route starting from farnesol, a natural sesquiterpene alcohol, providing detailed methodologies for researchers in organic synthesis and medicinal chemistry.

Synthetic Pathway Overview

The proposed synthesis of this compound from farnesol is a three-step process. The overall transformation is depicted below:

Synthesis_Pathway Farnesol Farnesol Tetrahydrofarnesol 2,6,10-Trimethyldodecanol (Tetrahydrofarnesol) Farnesol->Tetrahydrofarnesol Hydrogenation (H₂, Pd/C) Carboxylic_Acid 2,6,10-Trimethyldodecanoic Acid Tetrahydrofarnesol->Carboxylic_Acid Oxidation (e.g., Jones Reagent) Final_Product This compound Carboxylic_Acid->Final_Product Fischer Esterification (CH₃OH, H⁺) Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Farnesol in Solvent B Add Pd/C Catalyst A->B C Pressurize with H₂ B->C D Stir at RT C->D E Filter Catalyst D->E F Concentrate E->F G Column Chromatography (if needed) F->G Oxidation_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve Alcohol in Acetone B Cool to 0°C A->B C Add Jones Reagent Dropwise B->C D Quench with Isopropanol C->D E Extract with Organic Solvent D->E F Purify E->F Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Work-up & Purification A Dissolve Acid in Methanol B Add Acid Catalyst A->B C Heat to Reflux B->C D Neutralize & Extract C->D E Dry & Concentrate D->E F Purify E->F

Methyl 2,6,10-Trimethyldodecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6,10-trimethyldodecanoate is a methylated, branched-chain fatty acid. While not currently established as a clinical biomarker for any specific disease, its structural similarity to other biologically significant branched-chain fatty acids, such as phytanic acid, suggests potential involvement in lipid metabolism and related pathways. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound and its corresponding carboxylic acid, 2,6,10-trimethyldodecanoic acid. Due to the sparse direct data on this molecule, this document leverages information from analogous compounds to propose a hypothetical metabolic pathway and outlines detailed, adaptable protocols for its quantification in biological matrices. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential role of this and other novel branched-chain fatty acids in health and disease.

Introduction to this compound

This compound is the methyl ester of 2,6,10-trimethyldodecanoic acid. The latter is classified as a sesquiterpenoid, a class of terpenes with three consecutive isoprene units.[1][2] These branched-chain fatty acids are components of the human diet, found in dairy products, meat, and fish.[3]

Chemical Structure and Properties

PropertyValue
Chemical Formula C16H32O2
Molecular Weight 256.43 g/mol
Synonyms Methyl farnesanoate

While direct evidence is lacking, the related compound 2,6,10-trimethyldodecane has been suggested as a potential biomarker for the consumption of black walnuts. This highlights the possibility that dietary intake may be a significant source of 2,6,10-trimethyldodecanoic acid and its derivatives in the human body.

Hypothetical Metabolic Pathway

Direct research on the metabolic pathway of 2,6,10-trimethyldodecanoic acid is not available. However, its structure as a methyl-branched fatty acid suggests a metabolic fate analogous to that of phytanic acid, another well-characterized branched-chain fatty acid. The methyl group at the 2-position (alpha-carbon) in 2,6,10-trimethyldodecanoic acid would sterically hinder direct beta-oxidation. Therefore, it is hypothesized to undergo an initial step of alpha-oxidation in the peroxisome.

The proposed pathway is as follows:

  • Activation: 2,6,10-trimethyldodecanoic acid is activated to its coenzyme A (CoA) ester, 2,6,10-trimethyldodecanoyl-CoA.

  • Alpha-Hydroxylation: A hydroxylase introduces a hydroxyl group at the alpha-carbon.

  • Decarboxylation: The resulting intermediate is cleaved to yield pristanal (in the case of phytanic acid metabolism) and formyl-CoA. The analogous product for 2,6,10-trimethyldodecanoyl-CoA would be 2,6,10-trimethylundecanal.

  • Dehydrogenation: The aldehyde is oxidized to the corresponding carboxylic acid, 2,6,10-trimethylundecanoic acid.

  • Beta-Oxidation: With the methyl group at the alpha-position removed, the resulting fatty acid can now enter the beta-oxidation pathway for further catabolism.[3][4][5]

This proposed pathway is based on the established metabolism of phytanic acid, where a deficiency in the alpha-oxidation pathway leads to its accumulation and the development of Refsum disease.[3][6]

Hypothetical Metabolism of 2,6,10-Trimethyldodecanoic Acid cluster_peroxisome Peroxisome 2_6_10_TDA 2,6,10-Trimethyldodecanoic Acid 2_6_10_TDA_CoA 2,6,10-Trimethyldodecanoyl-CoA 2_6_10_TDA->2_6_10_TDA_CoA Acyl-CoA Synthetase alpha_OH_TDA_CoA α-Hydroxy-2,6,10-Trimethyldodecanoyl-CoA 2_6_10_TDA_CoA->alpha_OH_TDA_CoA Hydroxylase (Hypothetical) 2_6_10_TUA 2,6,10-Trimethylundecanal alpha_OH_TDA_CoA->2_6_10_TUA Lyase (Hypothetical) 2_6_10_TUA_acid 2,6,10-Trimethylundecanoic Acid 2_6_10_TUA->2_6_10_TUA_acid Dehydrogenase beta_oxidation Beta-Oxidation 2_6_10_TUA_acid->beta_oxidation

Hypothetical alpha-oxidation of 2,6,10-trimethyldodecanoic acid.

Potential as a Biomarker: Current Status

Currently, there is no published evidence to support the use of this compound or its free acid as a biomarker for any specific disease. The limited literature available focuses on its chemical classification and its presence in the human metabolome.[1] Further research, including targeted metabolomics and lipidomics studies in various disease cohorts, is required to elucidate any potential clinical utility.

Experimental Protocols for Quantification

The quantification of this compound in biological samples like plasma, serum, or tissues would likely be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). As no specific validated method for this analyte has been published, the following protocols are adapted from established methods for the analysis of fatty acid methyl esters (FAMEs).[7][8][9]

Sample Preparation: Lipid Extraction and Derivatization

Objective: To extract total lipids from a biological matrix and convert the fatty acids to their methyl esters for GC-MS analysis.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (e.g., deuterated or odd-chain fatty acid)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To 100 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (containing lipids) into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer (containing FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

FAMEs Preparation Workflow Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Bligh-Dyer) IS->Extraction Evaporation1 Dry Down under N2 Extraction->Evaporation1 Derivatization Derivatization (BF3-Methanol) Evaporation1->Derivatization Extraction2 Hexane Extraction Derivatization->Extraction2 Drying Dry with Na2SO4 Extraction2->Drying GCMS GC-MS Analysis Drying->GCMS

Workflow for FAMEs preparation from biological samples.

GC-MS Analysis

Objective: To separate and quantify this compound from other FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for FAME analysis (e.g., a polar cyano-column)[7]

GC Conditions (Example):

ParameterValue
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Split Ratio 10:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min

MS Conditions (Example):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Analysis:

  • Quantification: A calibration curve would be generated using authentic standards of this compound at various concentrations. The concentration of the analyte in the samples would be determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

  • Identification: The identity of the this compound peak would be confirmed by its retention time and its mass spectrum, which should be compared to that of a pure standard.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests a role in lipid metabolism, yet it remains largely uncharacterized in the context of human health and disease. This technical guide has provided a synthesis of the available information, including a hypothetical metabolic pathway based on analogous branched-chain fatty acids and a detailed, adaptable protocol for its quantification.

Future research should focus on:

  • Developing and validating a specific and sensitive analytical method for the quantification of this compound and its free acid in various biological matrices.

  • Conducting targeted metabolomics and lipidomics studies in large human cohorts to investigate potential associations between the levels of this molecule and various physiological and pathological states.

  • Utilizing stable isotope tracing studies in cell culture or animal models to elucidate its precise metabolic pathway and its interactions with other metabolic networks.

By addressing these research gaps, the scientific community can begin to understand the potential biological significance of this compound and determine if it holds any promise as a future biomarker.

References

Methyl 2,6,10-Trimethyldodecanoate in Environmental Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6,10-trimethyldodecanoate is a branched-chain fatty acid methyl ester (FAME) that, while not extensively studied, belongs to a class of compounds with relevance in environmental science. Its structural similarity to naturally occurring isoprenoids, such as derivatives of farnesane, suggests potential biogenic sources and pathways of environmental distribution and degradation. This guide synthesizes the available information on compounds structurally related to this compound to provide a comprehensive overview of its likely environmental occurrence, fate, analytical methodologies, and potential ecological effects. Due to the limited direct research on this specific compound, this paper draws inferences from its precursor, 2,6,10-trimethyldodecane (farnesane), and other branched-chain FAMEs to build a predictive framework for its environmental behavior.

Introduction

This compound (C16H32O2) is the methyl ester of 2,6,10-trimethyldodecanoic acid. Its branched structure, derived from a sesquiterpenoid backbone, distinguishes it from more commonly studied straight-chain fatty acid methyl esters. Sesquiterpenes, such as farnesene, are widely emitted by plants and undergo atmospheric oxidation, contributing to the formation of secondary organic aerosols. The saturated alkane analog, 2,6,10-trimethyldodecane (farnesane), is also found in the environment and is known to be of biogenic origin. The esterification of the corresponding carboxylic acid to its methyl ester form can occur through biological processes or as an artifact of analytical procedures. Understanding the environmental dynamics of this compound is crucial for a complete picture of the cycling of biogenic volatile organic compounds and their derivatives.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are critical for modeling its environmental distribution and fate.

PropertyPredicted Value/InformationSource
Molecular FormulaC16H32O2PubChem
Molecular Weight256.43 g/mol PubChem
AppearanceLikely a liquid at room temperatureInferred from similar FAMEs
Water SolubilityLowInferred from structure
Vapor PressureLow to moderateInferred from structure
Log Kow (Octanol-Water Partition Coefficient)HighInferred from structure

Environmental Occurrence and Sources

  • Biogenic Precursors: The carbon skeleton of this compound is that of farnesane, a sesquiterpenoid. Sesquiterpenes, particularly farnesene, are emitted in significant quantities by a wide variety of plants.[1][2] These volatile compounds are highly reactive in the atmosphere.

  • Atmospheric Oxidation: Farnesene undergoes photooxidation and ozonolysis in the atmosphere to produce a range of oxygenated products, including aldehydes, ketones, and carboxylic acids.[1][3] It is plausible that 2,6,10-trimethyldodecanoic acid is formed through such atmospheric processes.

  • Microbial Sources: Some microorganisms are capable of oxidizing alkanes. Rhodococcus sp., for instance, can oxidize isoprenoid hydrocarbons like farnesane, potentially leading to the formation of the corresponding carboxylic acid.

Environmental Fate

The environmental fate of this compound is likely governed by biodegradation and photodegradation processes, similar to other FAMEs and isoprenoid compounds.

Biodegradation

Branched-chain alkanes and their derivatives are known to be biodegradable, although often at slower rates than their straight-chain counterparts. The biodegradation of the parent alkane, farnesane (2,6,10-trimethyldodecane), likely proceeds through terminal oxidation to form the corresponding alcohol, aldehyde, and finally, 2,6,10-trimethyldodecanoic acid. This acid can then be further metabolized. The methyl ester, this compound, would first be hydrolyzed to the carboxylic acid and methanol by microbial esterases before further degradation.

Predicted biodegradation pathway of this compound.

Atmospheric Fate

As a semi-volatile organic compound, this compound present in the atmosphere would be subject to degradation by hydroxyl radicals. Its unsaturated precursor, farnesene, is known to react rapidly with ozone and hydroxyl radicals, contributing to the formation of secondary organic aerosols (SOA).[1][3] The oxidation products of farnesene are often multifunctional, containing hydroxyl, carbonyl, and carboxyl groups.[1]

Ecotoxicology

Direct ecotoxicological data for this compound is unavailable. However, information on related compounds can provide an initial assessment of its potential environmental risk.

  • Fatty Acid Methyl Esters (FAMEs): In general, FAMEs are considered to have low aquatic toxicity.[4] They are readily biodegradable, which limits their persistence and potential for long-term adverse effects.

  • Farnesene and its Derivatives: Farnesol, an alcohol derivative of farnesene, has shown some antimicrobial and insecticidal properties. The ecotoxicological effects of the broader class of sesquiterpenoids are diverse and depend on the specific compound and organism.

A summary of ecotoxicological data for related compounds is presented below.

Compound Class/Specific CompoundEndpointOrganismValueSource
Fatty Acid Methyl Esters (general)Aquatic ToxicityAquatic organismsGenerally low[4]
FarnesolAntimicrobial activityVarious bacteriaVaries[5]

Experimental Protocols

The following section outlines a hypothetical experimental protocol for the detection and quantification of this compound in environmental samples, based on established methods for FAMEs and other volatile organic compounds.

Sample Collection and Preparation
  • Water Samples: Collect water samples in amber glass bottles. For the analysis of dissolved phase compounds, filter the water through a glass fiber filter. For whole water analysis, proceed without filtration. Spike the samples with an appropriate internal standard. Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, or use solid-phase extraction (SPE) with a C18 cartridge.

  • Soil/Sediment Samples: Collect soil or sediment samples in glass jars. Air-dry and sieve the samples to remove large debris. Spike with an internal standard. Perform Soxhlet extraction or accelerated solvent extraction (ASE) with a suitable solvent mixture (e.g., hexane:acetone).

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for FAME analysis.[6][7][8]

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection of 1 µL of the extract.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • For quantitative analysis, operate in Selected Ion Monitoring (SIM) mode using characteristic ions for this compound and the internal standard.

GCMS_Workflow Collection Environmental Sample (Water, Soil) Extraction Solvent Extraction / SPE Collection->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Compound Identification (Mass Spectrum Library) Detection->Identification Quantification Quantification (Internal Standard) Identification->Quantification

General workflow for the analysis of this compound.

Conclusion and Future Research

This compound represents a gap in our understanding of the environmental fate of branched-chain biogenic compounds. Based on the behavior of its structural analogs, it is likely to be of biogenic origin, undergo biodegradation in soil and water, and be subject to atmospheric oxidation. Its ecotoxicological profile is predicted to be of low concern.

Future research should focus on:

  • Developing and validating specific analytical methods for the direct detection of this compound in various environmental matrices.

  • Conducting laboratory studies to determine its biodegradation rates and pathways in different environmental compartments.

  • Investigating its atmospheric chemistry, including reaction rates with key oxidants and its potential to form secondary organic aerosols.

  • Performing ecotoxicological studies to assess its effects on a range of relevant organisms.

By addressing these research needs, a more complete understanding of the environmental role of this and other branched-chain FAMEs can be achieved.

References

The Degradation of Phytol: A Technical Guide to the Formation of Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytol, a branched-chain isoprenoid alcohol, is a constituent of chlorophyll and is abundant in the biosphere. Its degradation is a significant biogeochemical process and a subject of interest in metabolic research due to the link between its metabolites and certain human diseases. This technical guide provides an in-depth overview of the degradation pathways of phytol, with a specific focus on the formation of Methyl 2,6,10-trimethyldodecanoate. It has been determined that this compound is not a direct natural degradation product of phytol but is rather the result of analytical derivatization, specifically esterification, of the corresponding carboxylic acid, 2,6,10-trimethyldodecanoic acid, a likely intermediate in the extended degradation pathway. This guide details the established metabolic routes of phytol degradation, proposes a logical pathway for the formation of the C15 carboxylic acid precursor, and provides comprehensive experimental protocols for its study, including degradation, extraction, and derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction to Phytol Degradation

The breakdown of phytol is a multi-step process that occurs in various organisms, including mammals, plants, and bacteria, as well as through abiotic processes.[1] The primary and well-established pathway involves the oxidation of phytol to phytenal, followed by its conversion to phytenic acid and subsequently to phytanoyl-CoA.[2][3][4] This initial phase of degradation is crucial for further metabolism through α- and β-oxidation.

The formation of shorter-chain isoprenoid compounds, such as the C15 acid 2,6,10-trimethyldodecanoic acid, is a logical consequence of the further catabolism of phytanoyl-CoA. Due to the methyl branches, the degradation of phytanoyl-CoA cannot proceed solely via β-oxidation. Instead, a combination of α-oxidation and β-oxidation is required to shorten the carbon chain.[5] The resulting acidic intermediates are typically analyzed by GC-MS after being converted to their more volatile methyl esters.[6][7] Therefore, this compound is considered a derivative of a true degradation product.

Proposed Degradation Pathway to 2,6,10-Trimethyldodecanoic Acid

The following diagram illustrates the proposed metabolic pathway for the degradation of phytol to 2,6,10-trimethyldodecanoic acid.

Phytol_Degradation_Pathway Phytol Phytol Phytenal Phytenal Phytol->Phytenal Oxidation Phytenic_Acid Phytenic Acid Phytenal->Phytenic_Acid Oxidation Phytenoyl_CoA Phytenoyl-CoA Phytenic_Acid->Phytenoyl_CoA Acyl-CoA Synthetase Phytanoyl_CoA Phytanoyl-CoA (C20) Phytenoyl_CoA->Phytanoyl_CoA Reduction Pristanal Pristanal (C19) Phytanoyl_CoA->Pristanal α-Oxidation Pristanic_Acid Pristanic Acid (C19) Pristanal->Pristanic_Acid Oxidation Pristanoyl_CoA Pristanoyl-CoA (C19) Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_1 β-Oxidation Pristanoyl_CoA->Beta_Oxidation_1 C16_Acyl_CoA 4,8,12-Trimethyltridecanoyl-CoA (C16) Beta_Oxidation_1->C16_Acyl_CoA Alpha_Oxidation_2 α-Oxidation C16_Acyl_CoA->Alpha_Oxidation_2 C15_Aldehyde 2,6,10-Trimethyldodecanal (C15) Alpha_Oxidation_2->C15_Aldehyde C15_Acid 2,6,10-Trimethyldodecanoic Acid (C15) C15_Aldehyde->C15_Acid Oxidation

Proposed metabolic pathway of phytol to 2,6,10-trimethyldodecanoic acid.

Quantitative Data

Quantitative data on the formation of specific downstream degradation products of phytol are limited in the literature. The following table summarizes representative data on phytol degradation under different conditions.

Organism/ConditionSubstrateIncubation TimeDegradation (%)Key Products IdentifiedReference
Aerobic Marine Bacteria(E)-Phytol10 days96%(E)-Phytenal, 6,10,14-Trimethylpentadecan-2-one, (E)-Phytenic Acid[1]
Denitrifying Marine Bacteria(E)-Phytol30 days83%(E)-Phytenal, 6,10,14-Trimethylpentadecan-2-one, (E)-Phytenic Acid[1]
Arabidopsis thaliana (Nitrogen Deprivation)Endogenous Chlorophyll20 daysN/APhytenal, Phytol, Fatty Acid Phytyl Esters[8]

Note: N/A indicates data not available. The formation of this compound is dependent on the presence of its carboxylic acid precursor and the subsequent esterification process.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of phytol degradation and the analysis of its products.

Bacterial Degradation of Phytol

This protocol is adapted from studies on marine bacteria.[1]

Objective: To degrade phytol using a bacterial community and prepare the products for analysis.

Materials:

  • Enrichment medium (artificial seawater, iron sulfate, potassium phosphate)

  • Phytol (as the sole carbon source)

  • Bacterial community (e.g., isolated from marine sediments)

  • Incubator

  • Centrifuge

  • Organic solvents (e.g., hexane, dichloromethane)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Prepare the enrichment medium and dispense into sterile culture flasks.

  • Add phytol to the medium to a final concentration of 0.15 mM.

  • Inoculate the medium with the bacterial community.

  • Incubate the cultures at 20°C with shaking for the desired period (e.g., 10-30 days).

  • After incubation, centrifuge the cultures to pellet the bacterial cells.

  • Extract the supernatant and the cell pellet separately with a mixture of hexane and dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator.

Extraction and Derivatization for GC-MS Analysis

This protocol outlines the general steps for extracting degradation products and preparing them for GC-MS analysis.

Objective: To extract acidic degradation products and convert them to methyl esters for GC-MS analysis.

Materials:

  • Concentrated extract from the degradation experiment

  • Saponification reagent (e.g., 6% KOH in methanol)

  • Acidification reagent (e.g., concentrated HCl)

  • Extraction solvent (e.g., diethyl ether or hexane)

  • Esterification reagent (e.g., 12% w/w BCl₃-methanol or diazomethane)[9]

  • Anhydrous sodium sulfate

  • Nitrogen gas stream

  • GC-MS system

Procedure:

  • Saponification: Resuspend the concentrated extract in the saponification reagent and heat at 80°C for 2 hours to hydrolyze any esters.

  • Acidification and Extraction: Cool the mixture, add water, and acidify to pH < 2 with HCl. Extract the acidic compounds with diethyl ether or hexane.

  • Drying and Concentration: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.

  • Esterification: To the dried extract, add the BCl₃-methanol reagent and heat at 60°C for 10 minutes.[9] Alternatively, treat with an ethereal solution of diazomethane until a yellow color persists. (Caution: Diazomethane is explosive and toxic. Handle with extreme care in a fume hood).

  • Work-up: After esterification, add water and hexane. Shake vigorously and allow the layers to separate. Collect the hexane layer containing the fatty acid methyl esters.

  • Final Preparation: Dry the hexane layer over anhydrous sodium sulfate and concentrate to a small volume for GC-MS analysis.

GC-MS Analysis

Objective: To identify and quantify this compound and other degradation products.

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector, typically operated in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with those of authentic standards or with spectra in a mass spectral library (e.g., NIST).

  • Quantify compounds by integrating the peak areas and comparing them to the peak area of an internal standard.

Visualizations of Workflows

Experimental Workflow for Phytol Degradation and Analysis

Experimental_Workflow Start Start: Bacterial Culture with Phytol Incubation Incubation Start->Incubation Extraction Solvent Extraction of Products Incubation->Extraction Saponification Saponification (Hydrolysis) Extraction->Saponification Acidification Acidification & Extraction of Acids Saponification->Acidification Esterification Esterification to Methyl Esters Acidification->Esterification GC_MS GC-MS Analysis Esterification->GC_MS End End: Data Analysis GC_MS->End

Workflow for the analysis of phytol degradation products.

Conclusion

The presence of this compound in analyses of phytol-rich samples is best understood as an analytical artifact derived from the natural degradation product, 2,6,10-trimethyldodecanoic acid. The degradation of phytol is a complex process involving a series of oxidative and chain-shortening reactions. This guide provides a robust framework for researchers to investigate these pathways, from the initial degradation to the final analysis. The detailed protocols and proposed pathway serve as a valuable resource for further research into the metabolism of this ubiquitous isoprenoid alcohol and its implications in various scientific fields.

References

Geochemical Significance of Methyl 2,6,10-trimethyldodecanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6,10-trimethyldodecanoate, a saturated branched fatty acid methyl ester, is an informative, though not commonly reported, biomarker in geochemical studies. Its molecular structure strongly suggests an origin from the diagenetic alteration of isoprenoid lipids, which are ubiquitous in the biosphere. This guide provides a comprehensive overview of the geochemical significance of this compound, drawing inferences from the well-documented behavior of related isoprenoid acids such as phytanic and pristanic acid. We will delve into its presumed origins, formation pathways, and its utility as an indicator of depositional environments and thermal maturity of organic matter. Furthermore, this document outlines the key experimental protocols for its extraction and analysis and presents relevant data in a structured format to aid researchers in their understanding and application of this biomarker.

Introduction: The Isoprenoid Signature

Isoprenoids are a vast and diverse class of organic molecules built from isoprene units. In geochemistry, acyclic isoprenoids are invaluable molecular fossils, or biomarkers, that provide insights into the sources of organic matter, the environmental conditions of its deposition, and its subsequent thermal history.[1][2] The structure of this compound, with its characteristic methyl branching at the 2, 6, and 10 positions, firmly places it within the family of isoprenoid-derived compounds.

While direct studies on the geochemical significance of this compound are scarce, its structural similarity to the C16 isoprenoid acid, 2,6,10-trimethyl dodecanoic acid, allows for robust inferences to be drawn from the extensive body of research on geochemically significant isoprenoids like phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) and pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[3][4] These molecules are primarily derived from the phytyl side chain of chlorophyll.[3][5]

Origin and Diagenetic Pathways

The primary biological precursor for many sedimentary isoprenoid acids is phytol, an isoprenoid alcohol that forms the side chain of chlorophyll in photosynthetic organisms.[6][7] Upon deposition in sediments, phytol is released from chlorophyll and undergoes a series of diagenetic transformations, both microbial and abiotic, leading to the formation of a suite of isoprenoid compounds.

The formation of the parent carboxylic acid of this compound likely follows a similar diagenetic pathway to other isoprenoid acids. This pathway is initiated by the microbial degradation of phytol under various redox conditions.[8][9]

A proposed diagenetic pathway leading to the formation of C16 isoprenoid acids and their methyl esters is presented below. This pathway is inferred from the known degradation pathways of phytol.

Diagenetic Pathway of Phytol to C16 Isoprenoid Acid Phytol Phytol (from Chlorophyll) Phytenic_Acid Phytenic Acids Phytol->Phytenic_Acid Oxidation Phytanic_Acid Phytanic Acid (C20) Phytenic_Acid->Phytanic_Acid Reduction Pristanic_Acid Pristanic Acid (C19) Phytanic_Acid->Pristanic_Acid α-oxidation C16_Isoprenoid_Acid 2,6,10-Trimethyldodecanoic Acid (C16) Pristanic_Acid->C16_Isoprenoid_Acid β-oxidation cycles Methyl_Ester This compound C16_Isoprenoid_Acid->Methyl_Ester Esterification (Diagenesis/Analytical)

Caption: Proposed diagenetic pathway from phytol to this compound.

Under oxic conditions, phytol can be oxidized to phytenic acids and subsequently reduced to phytanic acid.[7] Further degradation through alpha- and beta-oxidation can shorten the carbon chain. The formation of pristanic acid (C19) from phytanic acid (C20) occurs via α-oxidation.[10][11] Subsequent cycles of β-oxidation would lead to the formation of shorter-chain isoprenoid acids, including the C16 acid 2,6,10-trimethyldodecanoic acid.[12] The methyl ester, this compound, can then be formed through diagenetic esterification processes in the sediment or as an artifact of analytical procedures (transesterification) during sample workup.[13][14]

Geochemical Significance as a Biomarker

Based on the established utility of related isoprenoid compounds, this compound can serve as a valuable biomarker for interpreting the paleoenvironment.

Source of Organic Matter

The presence of this compound strongly indicates a contribution from photosynthetic organisms, given its ultimate origin from chlorophyll. This includes algae, cyanobacteria, and terrestrial plants.

Depositional Environment

The relative abundance of different isoprenoid acids can provide clues about the redox conditions of the depositional environment. For instance, the ratio of pristane to phytane (Pr/Ph), two related isoprenoid alkanes, is a widely used indicator of redox conditions.[15] While a direct ratio involving this compound is not established, its presence as a degradation product suggests processing of organic matter within the sediment column.

Thermal Maturity

With increasing thermal maturity (the effect of temperature and time on buried organic matter), biomarker compounds undergo predictable changes. The stability of fatty acid methyl esters is lower than that of their corresponding alkanes. Therefore, the presence of this compound would be indicative of low to moderate thermal maturity. At higher maturities, it would likely be cracked to smaller molecules or reduced to the corresponding alkane.

Experimental Protocols

The analysis of this compound from geological samples like sediments or crude oil involves several key steps: extraction, separation, and identification.

Sample Preparation and Extraction Workflow

Extraction and Analysis Workflow cluster_prep Sample Preparation cluster_separation Fractionation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sediment/Oil Sample Solvent_Extraction Solvent Extraction (e.g., Dichloromethane/Methanol) Sample->Solvent_Extraction Total_Lipid_Extract Total Lipid Extract Solvent_Extraction->Total_Lipid_Extract Column_Chromatography Column Chromatography Total_Lipid_Extract->Column_Chromatography Aliphatic_Fraction Aliphatic_Fraction Column_Chromatography->Aliphatic_Fraction Aliphatics Aromatic_Fraction Aromatic_Fraction Column_Chromatography->Aromatic_Fraction Aromatics Polar_Fraction Polar_Fraction Column_Chromatography->Polar_Fraction Polars (contains fatty acids) Transesterification Transesterification Polar_Fraction->Transesterification Acid-catalyzed (e.g., BF3/Methanol) Polar_Fraction->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS Gas Chromatography-Mass Spectrometry (GC-MS) FAMEs->GCMS

Caption: General workflow for the extraction and analysis of fatty acid methyl esters from geological samples.

Detailed Protocol for Extraction and Transesterification:

  • Soxhlet Extraction: A powdered sediment or oil sample is extracted for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (93:7 v/v).

  • Fractionation: The resulting total lipid extract is fractionated using column chromatography on silica gel. The column is sequentially eluted with solvents of increasing polarity (e.g., hexane for aliphatics, DCM for aromatics, and MeOH for polar compounds). The polar fraction, containing the carboxylic acids, is collected.

  • Transesterification: The polar fraction is derivatized to form fatty acid methyl esters (FAMEs). A common method is acid-catalyzed transesterification using boron trifluoride in methanol (BF3/MeOH).[13] The sample is heated with the reagent, converting free fatty acids and esterified acids to their corresponding methyl esters.

  • Purification: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane and purified for analysis.

Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of this compound.[16][17]

  • Gas Chromatography (GC): The FAMEs mixture is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a long capillary column.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to mass spectral libraries or known standards.

Data Presentation

Compound NameMolecular FormulaMolar Mass ( g/mol )PrecursorGeochemical Significance
Phytanic AcidC20H40O2312.53PhytolBiomarker for photosynthetic input, indicator of oxic depositional conditions.[3]
Pristanic AcidC19H38O2298.50Phytanic AcidProduct of α-oxidation of phytanic acid, also a biomarker for photosynthetic input.[4][18]
2,6,10-Trimethyldodecanoic Acid C16H32O2256.42Pristanic AcidInferred to be a further degradation product, indicating significant microbial processing.
This compound C17H34O2270.452,6,10-Trimethyldodecanoic AcidThe methyl ester, its presence suggests low to moderate thermal maturity.

Conclusion and Future Directions

This compound, as a diagenetic product of chlorophyll-derived phytol, holds potential as a biomarker for paleoenvironmental reconstructions. Its presence can signify contributions from photosynthetic organisms and provide insights into the post-depositional processing of organic matter. Although its application is currently limited by a lack of direct studies, the well-established principles of isoprenoid geochemistry provide a solid framework for its interpretation.

Future research should focus on the systematic identification and quantification of this compound in a variety of sedimentary contexts and crude oils. Such studies would help to better constrain its utility as a biomarker and potentially reveal new insights into microbial degradation pathways and the diagenetic fate of isoprenoid lipids. For professionals in drug development, while this specific compound does not have a known direct therapeutic application, the study of isoprenoid metabolism in microorganisms can provide insights into novel enzymatic pathways that may be targets for antimicrobial drug discovery.

References

An In-Depth Technical Guide to Isoprenoid Fatty Acids in Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of isoprenoid fatty acids in sediment samples, offering detailed experimental protocols, data presentation, and visualization of key pathways and workflows. Isoprenoid fatty acids, such as phytanic acid and pristanic acid, are valuable biomarkers in geochemical and paleoenvironmental studies, providing insights into the depositional environment and the sources of organic matter. Their unique branched structures, derived from the phytol side chain of chlorophyll, make them resistant to degradation and thus excellent indicators of past biological activity.

Geochemical Significance and Biosynthesis

Isoprenoid fatty acids in sediments are primarily derived from the diagenesis of phytol, an isoprenoid alcohol that is a constituent of chlorophyll.[1] The degradation of phytol in the sedimentary environment leads to the formation of key isoprenoid fatty acids, including phytanic acid and pristanic acid. The relative abundance of these compounds can provide clues about the redox conditions of the depositional environment. Under oxic conditions, the oxidative degradation of phytol tends to favor the formation of pristanic acid, while anoxic conditions promote the reduction of phytol to phytane and subsequent oxidation to phytanic acid.[2]

The biosynthetic pathway from phytol to phytanic and pristanic acid is a multi-step process involving both biotic and abiotic transformations within the sediment column. This diagenetic pathway is crucial for understanding the origin and interpretation of these biomarkers.

Diagenesis_of_Phytol Phytol Phytol Phytenic_Acid Phytenic Acid Phytol->Phytenic_Acid Oxidation Phytanic_Acid Phytanic Acid Phytenic_Acid->Phytanic_Acid Reduction Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-oxidation

Diagenetic pathway of phytol to isoprenoid fatty acids.

Quantitative Data of Isoprenoid Fatty Acids in Sediments

The concentrations of phytanic acid and pristanic acid can vary significantly depending on the type of sediment, the depositional environment, and the age of the sample. The following table summarizes representative quantitative data from various studies.

Sediment TypeLocationCompoundConcentration (ng/g dry weight)Reference
MarineRecent Marine SedimentsPhytanic AcidPresent[1]
MarineRecent Marine SedimentsPristanic AcidPresent[1]
MarineRecent Marine Sediments4,8,12-trimethyltridecanoic acidPresent[1]
PeatPermafrost Peat PlateausC12-C28 Fatty Acids10,000 - 1,000,000[3]

Note: "Present" indicates that the compound was identified but not quantified in the cited study. The concentrations in peat represent the total fatty acid content, with isoprenoid fatty acids being a component.

Experimental Protocols

The analysis of isoprenoid fatty acids from sediment samples involves a multi-step process, including lipid extraction, saponification, methylation to fatty acid methyl esters (FAMEs), and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Sediment

This protocol describes a common method for extracting total lipids from sediment samples using a solvent mixture of dichloromethane (DCM) and methanol (MeOH).

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sonicator bath

  • Centrifuge and centrifuge tubes

  • Glass funnel with glass wool

  • Rotary evaporator or nitrogen evaporation system

Procedure:

  • Weigh approximately 10-20 g of the freeze-dried sediment sample into a glass centrifuge tube.

  • Add a 9:1 (v/v) mixture of DCM:MeOH to the sediment sample at a solvent-to-sample ratio of approximately 3:1 (v/v).

  • Sonicate the mixture for 15-20 minutes in a sonicator bath. To prevent overheating, the bath water can be periodically replaced with cool water.

  • Centrifuge the sample at approximately 2500 rpm for 10 minutes to pellet the sediment.

  • Decant the supernatant (the total lipid extract or TLE) into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • Filter the combined TLE through a glass funnel plugged with glass wool to remove any remaining particulate matter.

  • Concentrate the TLE to near dryness using a rotary evaporator or a gentle stream of nitrogen. The resulting lipid extract is now ready for saponification.

Saponification of Total Lipid Extract

Saponification is the hydrolysis of esters (in this case, lipids) using a strong base to yield carboxylates (soaps) and alcohols. This step is necessary to free the fatty acids from their bound forms.

Materials:

  • Total Lipid Extract (TLE)

  • 0.5 M Potassium Hydroxide (KOH) in Methanol (MeOH)

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Redissolve the dried TLE in a minimal amount of hexane.

  • Add approximately 5 mL of 0.5 M methanolic KOH to the TLE.

  • Reflux the mixture for 2 hours at 80-90°C. This can be done in a sealed vial with a Teflon-lined cap in a heating block or using a condenser.

  • After cooling, add approximately 5 mL of saturated NaCl solution to the mixture.

  • Extract the neutral lipids (non-saponifiable fraction) by adding approximately 5 mL of hexane and shaking vigorously. Allow the layers to separate and remove the upper hexane layer. Repeat this extraction two more times.

  • Acidify the remaining aqueous layer to a pH of ~2 with 1 M HCl. This will protonate the fatty acid salts, making them soluble in organic solvents.

  • Extract the free fatty acids by adding approximately 5 mL of DCM and shaking vigorously. Allow the layers to separate and collect the lower DCM layer. Repeat this extraction two more times.

  • Combine the DCM extracts and dry them over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under a gentle stream of nitrogen. The resulting residue contains the free fatty acids.

Methylation of Fatty Acids to FAMEs

For analysis by gas chromatography, fatty acids must be converted to their more volatile methyl ester derivatives (FAMEs). A common and effective reagent for this is Boron Trifluoride in Methanol (BF3-MeOH).

Materials:

  • Free fatty acid extract

  • 14% Boron Trifluoride in Methanol (BF3-MeOH)

  • Hexane, HPLC grade

  • Saturated NaCl solution

Procedure:

  • Add approximately 2 mL of 14% BF3-MeOH to the dried fatty acid extract.

  • Seal the vial with a Teflon-lined cap and heat at 60°C for 10-15 minutes in a heating block.

  • After cooling, add approximately 2 mL of saturated NaCl solution.

  • Add approximately 2 mL of hexane to the vial, cap, and shake vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • The hexane extract containing the FAMEs is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated and identified using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Column: A polar capillary column such as a DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for FAME analysis.[4]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: Increase to 175°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 15 min.[4]

  • Mass Spectrometer: Agilent 5977A MSD or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

Identification of phytanic acid and pristanic acid methyl esters is achieved by comparing their retention times and mass spectra to those of authentic standards. Quantification is performed by integrating the peak areas of the corresponding total ion chromatograms and comparing them to a calibration curve generated from standards of known concentrations.

Experimental Workflow Visualization

The entire process from sediment sample to data analysis can be visualized as a streamlined workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sediment_Sample Sediment Sample Freeze_Drying Freeze-Drying & Homogenization Sediment_Sample->Freeze_Drying Solvent_Extraction Solvent Extraction (DCM:MeOH) Freeze_Drying->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation TLE_Collection Total Lipid Extract (TLE) Collection Centrifugation->TLE_Collection Saponification Saponification (KOH/MeOH) TLE_Collection->Saponification Methylation Methylation (BF3-MeOH) Saponification->Methylation GCMS_Analysis GC-MS Analysis Methylation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Workflow for isoprenoid fatty acid analysis from sediments.

This technical guide provides a solid foundation for researchers and scientists interested in the analysis of isoprenoid fatty acids in sediment samples. The detailed protocols and workflow visualizations are intended to facilitate the successful implementation of these analytical techniques in the laboratory. The quantitative data presented offers a comparative basis for interpreting new findings in the context of existing literature.

References

Methodological & Application

"GC-MS analysis of Methyl 2,6,10-trimethyldodecanoate"

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 2,6,10-trimethyldodecanoate

For researchers, scientists, and drug development professionals, the accurate identification and quantification of branched-chain fatty acid methyl esters (FAMEs) is crucial in various fields, including diagnostics and biomarker discovery. This compound, a saturated branched-chain fatty acid, is an example of such a molecule where its structural elucidation and quantification necessitate a robust analytical method. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the gold standard for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratio.

This document provides a comprehensive guide to the analysis of this compound using GC-MS. It includes a detailed experimental protocol, data presentation in tabular format, and visual diagrams to illustrate the workflow and key molecular fragmentation pathways.

Applications

The analysis of branched-chain fatty acids like this compound is relevant in several research areas:

  • Clinical Diagnostics: Certain branched-chain fatty acids, such as phytanic acid, are biomarkers for peroxisomal disorders like Refsum disease.[1][2] The analytical methods developed for these diagnostic tests are directly applicable to other branched-chain fatty acids.

  • Microbiology: Branched-chain fatty acids are components of the cell membranes of many bacteria, and their analysis can be used for bacterial identification and chemotaxonomy.

  • Food Science and Nutrition: The fatty acid profile of food products, including the presence of branched-chain fatty acids, can influence their nutritional value and metabolic effects.

Experimental Protocols

A robust and reliable analysis of this compound relies on careful sample preparation and optimized instrument parameters.

Sample Preparation: Transesterification of Fatty Acids

For samples containing 2,6,10-trimethyldodecanoic acid in a complex matrix (e.g., biological tissues, cells), a derivatization step is required to convert the non-volatile fatty acid into its volatile methyl ester.

Materials:

  • Sample containing the lipid of interest

  • Methanol (CH₃OH)

  • Sulfuric acid (H₂SO₄) or Acetyl chloride

  • Internal Standard (e.g., Methyl pentadecanoate)

  • Hexane or Diethyl ether (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Protocol:

  • To approximately 100-200 mg of the lipid-containing sample, add a known amount of internal standard (e.g., 25 mg of methylpentadecanoate).[3]

  • Add 15 mL of methanol followed by 3 drops of concentrated sulfuric acid.[3]

  • Reflux the mixture for 1 hour at 60-70°C.

  • After cooling, add 10 mL of saturated sodium chloride solution and extract the FAMEs with 5 mL of hexane or diethyl ether.[3]

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph Agilent 7890A or similar[3]
Mass Spectrometer Agilent 5977B MSD or similar[3]
GC Column HP-88 (60 m x 0.25 mm, 0.2 µm) or similar polar capillary column[3]
Carrier Gas Helium at a constant flow of 1.2 mL/min[3]
Injector Temperature 250°C
Injection Mode Split (20:1) or Splitless, depending on concentration[3]
Injection Volume 1 µL[3]
Oven Temperature Program Initial temperature of 120°C, ramp to 240°C at 3°C/min, hold for 10 min[3]
MS Transfer Line Temp 250°C
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Electron Energy 70 eV
Mass Scan Range m/z 40-500[3]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification[4]

Data Presentation

Quantitative data for this compound can be presented in a clear, tabular format. The following table is an illustrative example based on typical performance for FAME analysis.

Parameter Value
Retention Time (RT) Dependent on the specific GC conditions
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linear Range 1 - 1000 ng/mL
R² of Calibration Curve > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Note: These values are illustrative and should be determined experimentally for each specific assay.

Data Analysis and Interpretation

Key diagnostic ions for branched-chain FAMEs include:

  • Molecular Ion (M⁺): The ion corresponding to the intact molecule. For this compound (C₁₆H₃₂O₂), this would be at m/z 272.

  • McLafferty Rearrangement Ion: A prominent ion at m/z 74 is characteristic of straight-chain methyl esters. In branched esters, its intensity can be reduced, especially with branching near the carboxyl group.

  • Branching at C2: A methyl group at the C2 position often leads to a characteristic ion at m/z 88.[6]

  • Cleavage at Branch Points: Fragmentation tends to occur at the carbon-carbon bonds adjacent to the methyl branches, leading to the loss of alkyl radicals.[7][8]

The following table summarizes the expected major fragments for this compound based on the fragmentation of similar branched FAMEs.

m/z Proposed Fragment Interpretation Reference
272[M]⁺Molecular Ion
241[M - 31]⁺Loss of methoxy group (•OCH₃)
88[CH₃-CH(CH₃)-C(OH)=OCH₃]⁺Characteristic of 2-methyl branching[6]
74[CH₂=C(OH)-OCH₃]⁺McLafferty rearrangement product[6]
VariousCleavage at C6 and C10 branch points[7][8]

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Derivatization Transesterification (MeOH, H₂SO₄) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs Injection GC Injection FAMEs->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Overall experimental workflow for GC-MS analysis.

Fragmentation Pathway

fragmentation cluster_frags Characteristic Fragments Molecule This compound (M⁺, m/z 272) Frag88 m/z 88 (C2 Branching) Molecule->Frag88 Rearrangement Frag74 m/z 74 (McLafferty) Molecule->Frag74 Rearrangement Frag_alpha Alpha Cleavage (Loss of •OCH₃, m/z 241) Molecule->Frag_alpha Fragmentation Frag_branch Cleavage at Branch Points Molecule->Frag_branch Fragmentation

References

Application Notes & Protocols for the Quantification of Methyl 2,6,10-trimethyldodecanoate in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2,6,10-trimethyldodecanoate is a branched-chain fatty acid methyl ester. While specific data on its environmental prevalence is limited, its structural similarity to other naturally occurring and industrially used branched-chain fatty acids, such as phytanic and pristanic acid derivatives, suggests its potential presence in various environmental compartments. These compounds can originate from both biogenic sources, as breakdown products of larger molecules like phytol, and anthropogenic sources, potentially through its use in fragrances and other consumer products.

The quantification of this compound in environmental matrices such as water, soil, and sediment is crucial for understanding its environmental fate, transport, and potential ecological impact. This document provides detailed protocols for the extraction, derivatization (if necessary), and quantification of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

Due to a lack of available published data for the concentration of this compound in environmental matrices, the following table is presented for illustrative purposes. It demonstrates how quantitative data would be structured for easy comparison once obtained.

MatrixSample LocationConcentration Range (µg/kg or µg/L)Mean Concentration ± SD (µg/kg or µg/L)Method of AnalysisReference
River Water[Hypothetical] Riverine System A0.05 - 0.25 µg/L0.15 ± 0.08 µg/LSPE-GC-MS[Hypothetical Study 1]
Sediment[Hypothetical] Coastal Area B1.2 - 5.8 µg/kg3.5 ± 1.5 µg/kgSoxhlet-GC-MS[Hypothetical Study 2]
Soil[Hypothetical] Agricultural Field C0.5 - 2.1 µg/kg1.3 ± 0.6 µg/kgPLE-GC-MS[Hypothetical Study 3]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of similar long-chain fatty acid methyl esters in environmental samples.

Sample Collection and Storage
  • Water: Collect water samples in pre-cleaned amber glass bottles. To prevent biodegradation, acidify samples to pH < 2 with sulfuric acid and store at 4°C.

  • Soil and Sediment: Collect soil and sediment samples using a stainless-steel corer or grab sampler. Store samples in pre-cleaned glass jars at -20°C until analysis.

Extraction from Environmental Matrices

3.2.1. Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for extracting non-polar to semi-polar compounds from aqueous matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analyte with 10 mL of a mixture of dichloromethane and hexane (1:1, v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3.2.2. Pressurized Liquid Extraction (PLE) for Soil and Sediment Samples

PLE is an efficient method for extracting organic compounds from solid matrices.

  • Sample Preparation: Homogenize and lyophilize the soil or sediment sample. Mix approximately 10 g of the dried sample with an equal amount of diatomaceous earth.

  • Extraction Cell: Pack the mixture into a stainless-steel extraction cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane:Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes (2 cycles)

  • Collection: Collect the extract in a glass vial.

  • Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.

Sample Cleanup (If Necessary)

For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using silica gel or Florisil column chromatography.

Derivatization (for the parent carboxylic acid)

If the analysis is targeting the parent carboxylic acid (2,6,10-trimethyldodecanoic acid), derivatization to its methyl ester is necessary for GC-MS analysis.

  • To the 1 mL concentrated extract, add 2 mL of 14% Boron Trifluoride in methanol (BF3-methanol).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 5 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer containing the this compound to a clean vial for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (Hypothetical): Based on the fragmentation of similar compounds, characteristic ions would likely include the molecular ion (m/z 256) and fragments resulting from cleavage at the branched points (e.g., m/z 88, 101, 143, 199). Actual ions should be determined from the mass spectrum of a pure standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil_Sediment Soil/Sediment Sample PLE Pressurized Liquid Extraction (PLE) Soil_Sediment->PLE Derivatization Derivatization (if needed) SPE->Derivatization PLE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Quantification GCMS->Data environmental_fate cluster_environment Environmental Compartments cluster_processes Fate and Transport Processes Source Source (e.g., Industrial Discharge, Biogenic Production) Water Water Source->Water Soil Soil Source->Soil Sediment Sediment Water->Sediment Sorption Sorption/ Desorption Water->Sorption Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil->Sorption Soil->Biodegradation Sediment->Sorption Sediment->Biodegradation Sorption->Water Sorption->Soil Sorption->Sediment

Application Notes and Protocols: Analytical Standards for Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6,10-trimethyldodecanoate is a branched-chain fatty acid methyl ester that has been identified as a minor component of the male-produced sex pheromone of the stink bugs Euschistus heros and Piezodorus guildinii.[1][2] Its role in the chemical communication of these insects makes it a compound of interest for pest management strategies and ecological research. Furthermore, the analysis of such branched-chain esters is relevant in the broader context of lipidomics and natural product chemistry. These application notes provide detailed protocols for the analysis of this compound using standard analytical techniques.

Analytical Standards

While a certified reference standard for this compound may not be readily available from all major chemical suppliers, custom synthesis is a viable option. Companies specializing in research chemicals and custom synthesis, such as BOC Sciences, may be able to provide the compound upon request.[3][4] Alternatively, the synthesis of this compound has been described in the scientific literature, with a common starting material being (±)-citronellol.[1] For quantitative analysis, it is crucial to establish the purity of the synthesized standard, typically through a combination of chromatographic and spectroscopic techniques.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound based on published research.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Sample Preparation:

Samples containing this compound, such as insect extracts or synthetic reaction mixtures, should be dissolved in a volatile organic solvent like hexane or dichloromethane prior to analysis. The concentration should be adjusted to fall within the linear range of the instrument's detector.

Instrumentation and Conditions:

  • Gas Chromatograph: Varian Saturn 2000 or equivalent.

  • Column: VA-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[1]

  • Injector: Split injection mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: Increase to 270°C at a rate of 7°C/minute.

    • Final hold: 10 minutes at 270°C.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a known standard. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

Sample Preparation:

For NMR analysis, a purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl3), and placed in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[2]

Instrumentation and Conditions:

  • Spectrometer: Bruker ARX 400 or a spectrometer with a similar field strength.[2]

  • Nuclei: 1H and 13C.

  • Solvent: CDCl3.[2]

  • Internal Standard: TMS.[2]

Data Analysis:

The chemical shifts (δ) in the 1H and 13C NMR spectra are indicative of the chemical environment of the protons and carbon atoms, respectively. The splitting patterns and integration values in the 1H NMR spectrum provide further information about the connectivity of the atoms in the molecule.

Data Presentation

The following tables summarize the key quantitative data for the analysis of this compound.

Table 1: GC-MS Data for this compound

ParameterValueReference
Column VA-5 (30 m x 0.25 mm, 0.25 µm)[1]
Temperature Program 70°C (1 min) -> 270°C (10 min) at 7°C/min[1]
Molecular Ion (M+) m/z 256[2]
Key Fragment Ions (m/z) 101, 88 (base peak)[2]

Table 2: 13C NMR Spectral Data for this compound (100 MHz, CDCl3)

Chemical Shift (δ) ppmAssignmentReference
177.43C=O (ester carbonyl)[2]
51.44-OCH3[2]
[39.47, 39.50]C-2[2]
[37.31, 37.35, 37.36, 37.39]Methylene carbons[2]
[36.93, 36.97]Methylene carbons[2]
36.84Methylene carbon[2]
34.43Methylene carbon[2]
[34.12, 34.16]Methylene carbons[2]
32.65C-6 or C-10[2]
[29.47, 29.58]Methylene carbons[2]
24.71Methylene carbon[2]
24.47Methylene carbon[2]
[19.60, 19.65]Methyl groups[2]
[19.21, 19.27]Methyl groups[2]
[17.03, 17.14]Methyl groups[2]
[11.42, 11.43]Terminal methyl group[2]

Table 3: 1H NMR Spectral Data for this compound (400 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
3.67s3H-OCH3[2]
2.45sext1HH-2[2]
1.18-1.45m13HMethylene protons[2]
1.14d, J=6.8 Hz3HC-2 methyl protons[2]
1.01-1.10m3HMethyl protons[2]
0.82-0.92m9HMethyl protons[2]

Visualization

The following diagram illustrates a typical workflow for the analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Interpretation Sample Sample Acquisition (e.g., Insect Extract, Synthesis Product) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR GCMS_Data GC-MS Data Analysis (Retention Time, Mass Spectrum) GCMS->GCMS_Data NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data Structure_ID Structural Confirmation and Quantification GCMS_Data->Structure_ID NMR_Data->Structure_ID Report Final Report Structure_ID->Report

Caption: Analytical workflow for this compound.

References

Application Note: Mass Spectrometric Fragmentation Analysis of Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometric fragmentation pattern of Methyl 2,6,10-trimethyldodecanoate, a branched-chain fatty acid methyl ester (FAME). Understanding the fragmentation behavior of such molecules is crucial for their identification and structural elucidation in complex biological and chemical matrices. This application note outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of this compound and presents a predicted fragmentation table and pathway based on established principles of electron ionization (EI) mass spectrometry of FAMEs.

Introduction

Fatty acid methyl esters are commonly analyzed by gas chromatography-mass spectrometry (GC-MS) due to their volatility and thermal stability.[1][2] The mass spectra of FAMEs provide valuable structural information based on their fragmentation patterns. While straight-chain FAMEs exhibit well-characterized fragmentation, branched-chain FAMEs, such as this compound, display more complex spectra influenced by the positions of the methyl branches.[1] Cleavage preferentially occurs at the carbon-carbon bonds adjacent to the methyl branching points, leading to the formation of characteristic fragment ions. This note details the anticipated fragmentation of this compound under electron ionization.

Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of this compound using GC-MS is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • If the analyte is part of a lipid mixture, perform transesterification to convert fatty acids to their corresponding methyl esters. A common method involves heating the lipid sample with methanolic HCl or BF3/methanol.[3]

  • Dissolve the resulting FAMEs, including this compound, in a suitable volatile solvent such as hexane or dichloromethane for GC injection.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode at 250°C.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-500.

  • Solvent Delay: 3-5 minutes, depending on the solvent elution time.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The relative abundances are hypothetical and serve to illustrate the expected prominence of key fragments.

m/zProposed Fragment IonPredicted Relative Abundance
256[M]⁺• (Molecular Ion)Low
225[M - •OCH3]⁺Moderate
197[M - •C4H9]⁺ (Cleavage at C10-C11)Moderate
183[M - •C5H11]⁺ (Cleavage at C9-C10)Low
155[M - •C7H15]⁺ (Cleavage at C7-C8)Moderate
141[M - •C8H17]⁺ (Cleavage at C6-C7)High
113[M - •C10H21]⁺ (Cleavage at C3-C4)Moderate
101[CH3OCO(CH2)2CH(CH3)]⁺ (Cleavage at C5-C6)Moderate
88[CH3OC(OH)=CHCH3]⁺• (McLafferty + 1)High
74[CH3OC(OH)=CH2]⁺• (McLafferty Rearrangement)Base Peak
57[C4H9]⁺Moderate
43[C3H7]⁺High

Fragmentation Pathway and Discussion

The electron ionization of this compound is expected to induce fragmentation through several key pathways, including alpha-cleavage, cleavage at branching points, and McLafferty rearrangement.

A prominent fragmentation pathway for fatty acid methyl esters is the McLafferty rearrangement , which results in a characteristic ion at m/z 74.[4] For methyl esters with a branch at the C2 position, a related rearrangement can lead to a significant ion at m/z 88.

Alpha-cleavage relative to the carbonyl group results in the loss of the methoxy group (•OCH3), leading to an acylium ion at m/z 225.

The most structurally informative cleavages occur at the sites of methyl branching . The carbon-carbon bonds adjacent to the tertiary carbons at positions 2, 6, and 10 are prone to scission. The stability of the resulting secondary carbocations and radicals drives this fragmentation.

  • Cleavage at C6: Fission of the C6-C7 bond is expected to be a major fragmentation, leading to the formation of a stable secondary carbocation at m/z 141.

  • Cleavage at C10: Cleavage of the C10-C11 bond results in the loss of a butyl radical (•C4H9) and the formation of an ion at m/z 197.

  • Cleavage around C2: The methyl branch at the C2 position influences fragmentation near the ester group.

The following diagram illustrates the proposed major fragmentation pathways.

G cluster_cleavage Primary Fragmentation cluster_rearrangement Rearrangement cluster_secondary Secondary Fragmentation M This compound [M]⁺• (m/z 256) F225 [M - •OCH3]⁺ (m/z 225) M->F225 α-cleavage F197 [M - •C4H9]⁺ (m/z 197) M->F197 C10-C11 cleavage F141 [M - •C8H17]⁺ (m/z 141) M->F141 C6-C7 cleavage F101 [CH3OCOCH(CH3)(CH2)2CH(CH3)]⁺ (m/z 101) M->F101 C5-C6 cleavage F88 McLafferty + 1 [m/z 88] M->F88 F74 McLafferty [m/z 74] M->F74 F155 [M - •C7H15]⁺ (m/z 155) F197->F155

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages at the methyl branch points and the characteristic McLafferty rearrangement. By understanding these fragmentation patterns, researchers can confidently identify this and related branched-chain fatty acid methyl esters in complex samples using GC-MS. The provided experimental protocol serves as a starting point for developing robust analytical methods for the characterization of such compounds.

References

Application Notes and Protocols for the Extraction of Methyl 2,6,10-trimethyldodecanoate from Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6,10-trimethyldodecanoate is a fatty acid methyl ester (FAME) that may be present in soil as a result of microbial activity or the degradation of plant and animal matter. Its extraction and quantification from complex soil matrices are crucial for various research applications, including environmental monitoring, microbial community analysis, and natural product discovery. These application notes provide detailed protocols for the efficient extraction of this compound from soil, primarily focusing on methods suitable for FAMEs. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Extraction Methodologies

The selection of an appropriate extraction method is critical for achieving high recovery and reproducible results. The choice of method depends on factors such as the soil type, the concentration of the analyte, and the available equipment. The most common and effective methods for extracting FAMEs from soil include Pressurized Liquid Extraction (PLE), a modified Bligh-Dyer method, and Ultrasonic-Assisted Extraction (UAE).

Data Presentation: Comparison of Extraction Parameters

The following table summarizes typical experimental parameters for the extraction of FAMEs from soil. These parameters can be used as a starting point for the optimization of this compound extraction.

ParameterPressurized Liquid Extraction (PLE)Modified Bligh-DyerUltrasonic-Assisted Extraction (UAE)
Solvent System Dichloromethane:Acetone (1:1, v/v)[1] or Chloroform:Methanol:Phosphate Buffer (1:2:0.8, v/v/v)[2]Chloroform:Methanol:Phosphate Buffer (1:2:0.8, v/v/v)[2]Ethanol or Chloroform:Methanol:Water (2:1:0.8, v/v/v)
Solvent-to-Soil Ratio Typically 10:1 to 20:1 (mL solvent: g soil)~10:1 (mL solvent: g soil)16:1 to 24:1 (mL solvent: g soil)
Temperature 100°C - 175°C[1]Room Temperature40°C - 60°C
Pressure ~1500 psiAtmosphericAtmospheric
Extraction Time 5 - 15 minutes (static time)2 hours (shaking)15 - 40 minutes
Typical Recovery Generally high, but analyte-dependentGood, widely used for lipidsMethod-dependent, can be very efficient

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE)

PLE is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Materials:

  • Pressurized Liquid Extractor system

  • Extraction cells (e.g., 11, 22, or 33 mL)

  • Cellulose filters

  • Diatomaceous earth or clean sand

  • Extraction solvent (e.g., Dichloromethane:Acetone, 1:1, v/v)

  • Collection vials

  • Nitrogen evaporation system

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.

  • Cell Assembly: Place a cellulose filter at the bottom of the extraction cell. Mix the soil sample (e.g., 5-10 g) with an equal amount of diatomaceous earth or sand and load it into the cell. Place another filter on top of the sample.

  • PLE System Setup: Place the collection vial in the system. Set the extraction parameters as per the table above (e.g., 125°C, 1500 psi, 10-minute static time, 2 cycles).

  • Extraction: Run the extraction cycle. The extract will be collected in the vial.

  • Concentration: Evaporate the solvent from the collection vial under a gentle stream of nitrogen until the desired final volume is reached.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 2: Modified Bligh-Dyer Extraction

This is a classic liquid-liquid extraction method widely used for lipids.[1][2]

Materials:

  • Centrifuge tubes with solvent-resistant caps

  • Orbital shaker

  • Centrifuge

  • Pasteur pipettes

  • Extraction solvent: Chloroform:Methanol:Phosphate Buffer (1:2:0.8, v/v/v)[2]

  • Chloroform

  • Deionized water

  • Nitrogen evaporation system

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Weigh 5-10 g of air-dried, sieved soil into a centrifuge tube.

  • Initial Extraction: Add the single-phase extraction solvent (Chloroform:Methanol:Phosphate Buffer) to the soil sample at a ratio of approximately 10:1 (v/w).

  • Shaking: Cap the tubes tightly and shake them on an orbital shaker for 2 hours at room temperature.

  • Phase Separation: After shaking, add chloroform and deionized water to the tube to achieve a final chloroform:methanol:water ratio of 1:1:0.9. Vortex the tube and then centrifuge to separate the layers.

  • Collection: The bottom chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean vial.

  • Concentration: Evaporate the chloroform under a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried extract in a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

UAE uses high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration.

Materials:

  • Ultrasonic bath or probe sonicator

  • Beakers or flasks

  • Extraction solvent (e.g., Ethanol)

  • Filtration system (e.g., filter paper or syringe filters)

  • Rotary evaporator or nitrogen evaporation system

  • GC-MS for analysis

Procedure:

  • Sample Preparation: Place 5-10 g of air-dried, sieved soil into a beaker or flask.

  • Extraction: Add the extraction solvent at a ratio of 20:1 (v/w). Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Sonication: Sonicate the mixture for 20-30 minutes. Monitor the temperature to avoid overheating, which could degrade the analyte.

  • Separation: After sonication, separate the extract from the soil by filtration or centrifugation.

  • Concentration: Remove the solvent from the extract using a rotary evaporator or by nitrogen evaporation.

  • Analysis: Reconstitute the extract in a suitable solvent for GC-MS analysis.

Visualizations

Experimental Workflow for Soil Sample Processing

workflow sample Soil Sample Collection prep Sample Preparation (Drying, Sieving) sample->prep extraction Extraction prep->extraction ple Pressurized Liquid Extraction (PLE) extraction->ple Method 1 bd Modified Bligh-Dyer extraction->bd Method 2 uae Ultrasonic-Assisted Extraction (UAE) extraction->uae Method 3 concentration Solvent Evaporation (Concentration) ple->concentration filtration Filtration / Centrifugation bd->filtration uae->filtration filtration->concentration analysis GC-MS Analysis concentration->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: General experimental workflow for the extraction and analysis of this compound from soil.

Logical Relationships in Extraction Method Selection

logical_relationship analyte Analyte Properties (e.g., Polarity, Volatility) method Choice of Extraction Method analyte->method soil Soil Matrix (e.g., Organic Matter, Clay Content) soil->method equipment Available Equipment (e.g., PLE, Sonicator) equipment->method efficiency Extraction Efficiency method->efficiency purity Extract Purity method->purity throughput Sample Throughput method->throughput

Caption: Key factors influencing the selection of an appropriate soil extraction method.

References

Application Notes and Protocols for the Derivatization of Isoprenoid Fatty Acids for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenoid fatty acids are a class of branched-chain fatty acids derived from the isoprenoid pathway. Notable examples include phytanic acid and pristanic acid, which are relevant in the study of various metabolic disorders, such as Refsum disease and Zellweger syndrome.[1][2] Accurate quantification of these fatty acids in biological samples is crucial for diagnostics, disease monitoring, and drug development. Gas chromatography (GC) is a powerful analytical technique for this purpose, but due to the low volatility of free fatty acids, a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis.

This document provides detailed application notes and experimental protocols for the two primary derivatization methods for isoprenoid fatty acids: Esterification to form fatty acid methyl esters (FAMEs) and Silylation to form trimethylsilyl (TMS) esters.

Methods Overview

The choice of derivatization method can impact the accuracy and reproducibility of the analysis. The two most common and effective methods are:

  • Esterification: This method converts the carboxylic acid group of the fatty acid into a methyl ester. A common and effective reagent for this is Boron Trifluoride-Methanol (BF3-Methanol). This is a widely used method due to its efficiency and the stability of the resulting FAMEs.[3][4]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. Silylation is a rapid and effective method, particularly for compounds that may be sensitive to the acidic conditions of esterification.[5]

Quantitative Data Summary

The efficiency of derivatization is a critical parameter for accurate quantification. The following table summarizes available quantitative data on the recovery and efficiency of different derivatization methods for branched-chain and other fatty acids. While data specifically for isoprenoid fatty acids is limited, the provided values for branched-chain fatty acids offer a valuable comparison.

Derivatization MethodReagentAnalyte TypeRecovery / EfficiencyReference
Esterification (PFBBr)Pentafluorobenzyl bromideStraight and Branched-Chain Short-Chain Fatty Acids55.7% - 97.9%[6]
Esterification (TMTFTH)m-(trifluoromethyl)phenyltrimethylammonium hydroxideFatty acids in oilsHigh accuracy and derivatization efficiency[7]
Two-step (KOH + BSTFA)Potassium hydroxide + BSTFATriglycerides89% - 104%

Experimental Protocols

Protocol 1: Esterification of Isoprenoid Fatty Acids using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of isoprenoid fatty acids to their corresponding fatty acid methyl esters (FAMEs).

Materials:

  • Sample containing isoprenoid fatty acids (e.g., plasma extract, cultured cells)

  • Boron Trifluoride-Methanol (BF3-Methanol) solution, 14% (w/v)

  • Hexane, GC grade

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Gas chromatograph with a suitable column (e.g., DB-225ms) and detector (FID or MS)

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry. If the sample is in an aqueous solution, it must be lyophilized or evaporated to dryness.

    • Transfer a known amount of the dried sample (e.g., 1-10 mg of lipid extract) into a micro-reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of the sample (dissolved in a suitable solvent if necessary) to the vial.

    • Add 50 µL of 14% BF3-Methanol reagent to the vial. This provides a molar excess of the reagent.[5]

    • Cap the vial tightly.

    • Vortex the mixture for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.[5] The reaction time can be optimized depending on the specific analytes.

  • Extraction of FAMEs:

    • After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial.

    • Vortex for 10 seconds.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[5]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

    • Repeat the hexane extraction twice more, combining the hexane layers.

  • GC Analysis:

    • The resulting hexane solution containing the FAMEs is ready for injection into the GC.

Protocol 2: Silylation of Isoprenoid Fatty Acids using BSTFA

This protocol describes the conversion of isoprenoid fatty acids to their corresponding trimethylsilyl (TMS) esters.

Materials:

  • Sample containing isoprenoid fatty acids

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

  • Gas chromatograph with a suitable column and detector

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely anhydrous as silylation reagents are moisture-sensitive.

    • Transfer a known amount of the dried sample into a micro-reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of the sample (dissolved in pyridine or another suitable solvent if necessary) to the vial.

    • Add 50 µL of BSTFA with 1% TMCS to the vial, ensuring a molar excess.[5]

    • Cap the vial tightly.

    • Vortex the mixture for 10 seconds.

    • Heat the vial at 60°C for 60 minutes.[5]

  • GC Analysis:

    • After cooling, the reaction mixture can be directly injected into the GC. If necessary, the sample can be diluted with a suitable solvent like dichloromethane.[5]

Visualizations

experimental_workflow Experimental Workflow for Isoprenoid Fatty Acid Derivatization cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. Analysis start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction start->extraction drying Evaporation to Dryness extraction->drying esterification Esterification (e.g., BF3-Methanol) drying->esterification silylation Silylation (e.g., BSTFA) drying->silylation gc_analysis GC-MS/GC-FID Analysis esterification->gc_analysis silylation->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: General experimental workflow for the derivatization and analysis of isoprenoid fatty acids.

phytanic_acid_oxidation Peroxisomal Alpha-Oxidation of Phytanic Acid cluster_pathway Metabolic Pathway cluster_disease Associated Disorders phytanic_acid Phytanic Acid (from diet) phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa Phytanoyl-CoA Hydroxylase (PHYH) zellweger Zellweger Syndrome (Peroxisome biogenesis defect) phytanoyl_coa->zellweger Pathway impaired in pristanal Pristanal + Formyl-CoA hydroxy_phytanoyl_coa->pristanal 2-Hydroxyphytanoyl-CoA Lyase refsum Refsum Disease (PHYH deficiency) hydroxy_phytanoyl_coa->refsum Deficient in pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase beta_oxidation Peroxisomal Beta-Oxidation pristanic_acid->beta_oxidation

Caption: Simplified diagram of the peroxisomal alpha-oxidation pathway of phytanic acid and its relevance to metabolic disorders.

References

Application Note: A Validated Protocol for the Analysis of Phytol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phytol, a branched-chain isoprenoid alcohol, is a constituent of chlorophyll, making it one of the most abundant lipids in the biosphere.[1] Its degradation is a critical metabolic process in plants, animals, and bacteria. In plants, phytol released during chlorophyll breakdown can be recycled for the synthesis of tocopherols (Vitamin E) or fatty acid phytyl esters (FAPEs), or it can be catabolized.[2][3][4] In mammals, dietary phytol is metabolized into phytanic acid and pristanic acid, which are subsequently degraded through peroxisomal α- and β-oxidation.[5][6] The analysis of these degradation products is challenging due to their low abundance and the high reactivity of aldehyde intermediates.[7][8] This document provides detailed protocols for the extraction, derivatization, and quantification of key phytol degradation products using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Phytol Degradation and Competing Metabolic Fates

Phytol released from chlorophyll hydrolysis can enter several metabolic pathways. The primary catabolic route involves oxidation to phytenal, which is further converted to phytanic acid and pristanic acid before entering peroxisomal oxidation.[7][9] Concurrently, phytol can be phosphorylated to produce phytyl-diphosphate for tocopherol synthesis or esterified with fatty acids to form FAPEs.[2][4]

G Chlorophyll Chlorophyll PPH PPH / CLH Chlorophyll->PPH Phytol Phytol Oxidation_Step1 Oxidation Phytol->Oxidation_Step1 VTE5_VTE6 VTE5 / VTE6 Kinases Phytol->VTE5_VTE6 PES1_PES2 PES1 / PES2 Phytol->PES1_PES2 Phytenal Phytenal Phytanic_Acid Phytanic Acid Phytenal->Phytanic_Acid Aldehyde Dehydrogenase Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Pristanal Pristanal Phytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Oxidation α- / β-Oxidation (Peroxisome) Pristanic_Acid->Oxidation FAPEs Fatty Acid Phytyl Esters (FAPEs) Tocopherols Tocopherols (Vitamin E) Phytyl_PP Phytyl-Diphosphate Phytyl_PP->Tocopherols PPH->Phytol Oxidation_Step1->Phytenal VTE5_VTE6->Phytyl_PP PES1_PES2->FAPEs

Figure 1: Phytol metabolic pathways.

Experimental Protocols

A generalized workflow for the analysis of phytol and its metabolites is presented below. It involves sample collection, lipid extraction, derivatization to improve stability and volatility, and finally, instrumental analysis.

G Start Sample Collection (e.g., Leaves, Plasma, Tissue) Extraction Total Lipid Extraction Start->Extraction Aliquot Divide Extract for Parallel Analysis Extraction->Aliquot Deriv1 Derivatization for Aldehydes (Methylhydroxylamine) Aliquot->Deriv1 GC-MS Path (Phytenal) Deriv2 Derivatization for Alcohols (Silylation, e.g., BSTFA) Aliquot->Deriv2 GC-MS Path (Phytol) LCMS_Prep Solvent Exchange / Concentration Aliquot->LCMS_Prep LC-MS Path (Phytanic/Pristanic Acid) GCMS GC-MS Analysis Deriv1->GCMS Deriv2->GCMS Data Data Processing & Quantification (Internal Standard Method) GCMS->Data LCMS LC-MS/MS Analysis LCMS_Prep->LCMS LCMS->Data

Figure 2: General experimental workflow.

Protocol 1: Sample Preparation and Lipid Extraction

This protocol is applicable to both plant and animal tissues.

  • Sample Collection: Collect approximately 100 mg of fresh tissue (e.g., plant leaves, animal liver) and immediately freeze in liquid nitrogen to quench metabolic activity. For plasma, use 100 µL.

  • Homogenization: Grind frozen tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • To the powdered tissue or plasma, add 2 mL of a methanol:dichloromethane (9:1, v/v) solution containing 0.01% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation.[10]

    • Add an appropriate amount of internal standard (e.g., deuterated phytanic acid for acids, 17:0 methyl ester for FAMEs).

    • Vortex vigorously for 1 minute and incubate at 4°C for 1 hour with occasional shaking.

    • Centrifuge at 10,000 x g for 10 minutes to pellet debris.[10]

  • Phase Separation:

    • Transfer the supernatant to a new glass tube.

    • Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge at 2,000 x g for 5 minutes.

    • Carefully collect the upper organic phase containing the total lipids.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Resuspend the lipid extract in a known volume of ethyl acetate or hexane for subsequent derivatization and analysis.

Protocol 2: Analysis of Aldehydes (Phytenal) by GC-MS

Aldehydes are highly reactive and require derivatization to form stable oximes prior to GC-MS analysis.[2][3]

  • Derivatization:

    • To the dried lipid extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Incubate at 60°C for 60 minutes. This reaction converts the aldehyde group to a stable methyloxime.[2]

  • GC-MS Parameters:

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 Plus).[10]

    • Column: SE-30 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

      • Mode: Scan mode (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 3: Analysis of Alcohols (Phytol) and Acids (Phytanic/Pristanic Acid) by GC-MS

Phytol requires silylation to cap the hydroxyl group, while fatty acids are typically converted to their methyl esters (FAMEs).

  • Derivatization:

    • For Phytol (Silylation): To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Incubate at 70°C for 30 minutes.[10]

    • For Acids (Methylation): To the dried lipid extract, add 1 mL of 2.5% H₂SO₄ in methanol. Incubate at 80°C for 90 minutes. After cooling, add 1 mL of water and 1 mL of hexane, vortex, and collect the upper hexane layer containing the FAMEs.

  • GC-MS Parameters: Use the same GC-MS system and a similar temperature program as described in Protocol 2, adjusting the final temperature and hold time as needed based on analyte retention times.

Protocol 4: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, particularly for the direct analysis of non-volatile compounds like phytanic acid without derivatization.[7][12]

  • Sample Preparation: Resuspend the dried lipid extract from Protocol 1 in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile/10% Water).

  • LC-MS/MS Parameters:

    • System: UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.[13]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[13]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • Start at 70% B.

      • Ramp to 100% B over 8 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to 70% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS Parameters:

      • Ionization: Electrospray Ionization (ESI), negative mode for acids.

      • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs must be optimized for each analyte (e.g., for phytanic acid [M-H]⁻, m/z 311.3 -> fragment ions).

Data Presentation

Quantitative data should be presented in clear, structured tables. The tables below provide examples based on published findings, demonstrating how to report concentrations of phytol and its metabolites in different biological matrices.

Table 1: Pharmacokinetic Parameters of Phytol and its Metabolites in Rat Plasma Data synthesized from a study involving oral administration of phytol (250 mg/kg) in rats.[5]

AnalyteCmax (µg/mL)Tmax (h)Terminal Half-life (t½) (h)
Phytol1.382.19 - 4.2384.53
Phytanic Acid> Cmax of Phytol> Tmax of Phytol-
Pristanic Acid> Cmax of Phytanic Acid> Tmax of Phytanic Acid-
Note: The study reported that plasma concentrations of pristanic acid were higher than phytanic acid, which were in turn higher than phytol, indicating rapid metabolism.[5]

Table 2: Accumulation of Phytol-Derived Metabolites in Arabidopsis thaliana under Nitrogen Deprivation Data represents typical changes observed over a 20-day period of nitrogen deprivation, which induces chlorophyll breakdown.[2][8]

MetaboliteDay 0 (nmol/g FW)Day 20 (nmol/g FW)Fold Change
Chlorophyll~1200~200-6.0x
Free Phytol~5~2-2.5x
Phytenal<0.1~1.5+>15x
Tocopherol~25~60+2.4x
Fatty Acid Phytyl Esters~10~40+4.0x
Note: The decrease in chlorophyll and free phytol is accompanied by a significant accumulation of the degradation intermediate phytenal and products of competing pathways (tocopherol, FAPEs).[2][8]

References

Application Notes and Protocols: Methyl 2,6,10-trimethyldodecanoate as a Tracer for Organic Matter Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6,10-trimethyldodecanoate, the methyl ester of 2,6,10-trimethyldodecanoic acid, is a C15 isoprenoid fatty acid. Isoprenoids are a large and diverse class of organic compounds synthesized by all domains of life and their preserved structures in the geological record, known as biomarkers, provide invaluable information about the sources of organic matter in past and present environments. While the higher homolog isoprenoid acids, such as phytanic acid (C20) and pristanic acid (C19), are well-established biomarkers derived from the phytol side chain of chlorophyll, the C15 isoprenoid acids are less commonly studied but hold potential as tracers for specific organic matter inputs.

The C15 isoprenoid skeleton is derived from farnesyl pyrophosphate (FPP), a key intermediate in the biosynthesis of sesquiterpenoids. The presence of 2,6,10-trimethyldodecanoic acid and its methyl ester in environmental samples can, therefore, point towards contributions from organisms that produce significant amounts of farnesol or related C15 isoprenoids, such as certain bacteria, algae, and fungi. This application note provides a framework for the use of this compound as a biomarker, including a detailed analytical protocol and visualization of the experimental workflow and potential biochemical origins.

Data Presentation

The quantitative analysis of this compound in environmental samples is an emerging area of research. As such, a comprehensive database of its concentration in various sources is still under development. The following table serves as a template for presenting such quantitative data. Researchers are encouraged to populate this table with their own findings to build a comparative dataset.

Sample TypeSource/LocationThis compound Concentration (ng/g dry weight)Reference
Microbial Culture
Bacillus subtilisLaboratory CultureData not available
Staphylococcus aureusLaboratory CultureData not available[1]
Sediment
Marine Sediment(e.g., Coastal Shelf)Data not available
Lacustrine Sediment(e.g., Freshwater Lake)Data not available
Soil
Forest Soil(e.g., A-horizon)Data not available
Agricultural Soil(e.g., Plow Layer)Data not available
Crude Oil
Light Crude(e.g., Brent Blend)Data not available[2]

Note: The current literature lacks specific quantitative data on the concentration of this compound in various environmental matrices. The table above is a template to be populated as data becomes available. The presence of farnesane derivatives in fuels and C15 isoprenoids in bacteria suggests their potential presence in related environmental samples.[1][3]

Experimental Protocols

The following protocol outlines a general method for the extraction, isolation, and quantification of this compound from sediment samples. This protocol can be adapted for other solid matrices like soil or microbial biomass.

Protocol: Analysis of this compound in Sediments by GC-MS

1. Sample Preparation:

  • Freeze-dry the sediment sample to remove all water.
  • Homogenize the dried sediment using a mortar and pestle.
  • Accurately weigh approximately 10-20 g of the homogenized sediment into a solvent-rinsed extraction thimble.

2. Lipid Extraction:

  • Place the thimble in a Soxhlet extractor.
  • Extract the lipids with a mixture of dichloromethane:methanol (2:1, v/v) for 24 hours.
  • Alternatively, use an accelerated solvent extractor (ASE) for a more rapid extraction.
  • Concentrate the total lipid extract (TLE) using a rotary evaporator.

3. Saponification (to cleave ester bonds):

  • To the TLE, add a solution of 6% KOH in methanol.
  • Reflux the mixture for 2 hours at 80°C to hydrolyze the esters.
  • After cooling, add distilled water and extract the neutral lipids with hexane.
  • Acidify the aqueous layer to pH < 2 with 6M HCl.
  • Extract the fatty acids (including 2,6,10-trimethyldodecanoic acid) from the acidified aqueous layer with hexane.

4. Methylation (to form Fatty Acid Methyl Esters - FAMEs):

  • Dry the fatty acid fraction over anhydrous sodium sulfate.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Add a solution of 14% BF3 in methanol to the dried fatty acid fraction.
  • Heat the mixture at 60°C for 10 minutes to convert the fatty acids to their corresponding methyl esters.
  • After cooling, add distilled water and extract the FAMEs with hexane.

5. Purification and Fractionation (Optional):

  • For complex samples, the FAME fraction can be further purified using column chromatography on silica gel.
  • Elute with solvents of increasing polarity to separate different compound classes.

6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph:
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Injector: Splitless injection at 280°C.
  • Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 4°C/min, and hold for 15 min.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.
  • Identification: Identify this compound by its mass spectrum and retention time compared to an authentic standard.
  • Quantification: Use an internal standard (e.g., a deuterated fatty acid) added before extraction for accurate quantification.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Saponification cluster_2 Derivatization & Analysis cluster_3 Output Sample Sediment Sample FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize Extraction Lipid Extraction (Soxhlet/ASE) Homogenize->Extraction Saponification Saponification (KOH/MeOH) Extraction->Saponification Acidification Acidification (HCl) Saponification->Acidification Methylation Methylation (BF3/MeOH) Acidification->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Analysis GCMS->Data Result Identification & Quantification of This compound Data->Result

Caption: Experimental workflow for the analysis of this compound.

Biogeochemical_Origin cluster_0 Biosynthesis cluster_1 Precursor Molecules cluster_2 Diagenesis & Transformation cluster_3 Environmental Reservoir IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) (C15) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Farnesol Farnesol FPP->Farnesol Sesquiterpenes Other Sesquiterpenoids FPP->Sesquiterpenes Oxidation Oxidation Farnesol->Oxidation TMA 2,6,10-trimethyldodecanoic acid Oxidation->TMA Esterification Esterification (Microbial/Abiotic) MTMA This compound Esterification->MTMA TMA->Esterification Sediment Sediments, Soils, Crude Oil MTMA->Sediment

Caption: Potential biogeochemical origin of this compound.

References

Application Notes and Protocols for Stable Isotope Analysis of Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stable isotope analysis of Methyl 2,6,10-trimethyldodecanoate. This document covers methodologies for sample preparation, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and data interpretation.

Application Note 1: Quantitative Analysis of this compound using Stable Isotope Dilution GC-MS

Introduction

Stable isotope dilution analysis is a highly accurate method for quantifying analytes in complex matrices. By spiking a known amount of an isotopically labeled internal standard (in this case, a deuterated or ¹³C-labeled version of this compound) into a sample, the concentration of the unlabeled analyte can be precisely determined. This method corrects for sample loss during preparation and variations in instrument response.

Principle

The isotopically labeled standard is chemically identical to the analyte and therefore exhibits the same behavior during extraction, derivatization, and chromatography. However, it is distinguishable by its higher mass in the mass spectrometer. The ratio of the signal intensity of the analyte to the internal standard is used to calculate the analyte's concentration.

Applications

  • Pharmacokinetic Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs or drug candidates containing the 2,6,10-trimethyldodecanoate moiety.

  • Metabolomics: Investigating metabolic pathways involving branched-chain fatty acids.

  • Food and Flavor Analysis: Quantifying the presence of this compound as a flavor or fragrance component.

  • Environmental Monitoring: Detecting and quantifying the compound in environmental samples.

Data Presentation

The following table summarizes representative quantitative data obtained from a hypothetical stable isotope dilution GC-MS analysis.

Sample IDAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioConcentration (µg/mL)
Calibration 150,000100,0000.501.0
Calibration 2100,000100,0001.002.0
Calibration 3250,000100,0002.505.0
Calibration 4500,000100,0005.0010.0
Sample A150,000100,0001.503.0
Sample B350,000100,0003.507.0

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol describes the extraction of lipids from a biological matrix and their subsequent conversion to fatty acid methyl esters (FAMEs), including this compound.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Internal Standard: Isotopically labeled this compound (e.g., D3-methyl ester) in a suitable solvent

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Nitrogen gas supply

Procedure:

  • Lipid Extraction (Folch Method):

    • To 1 mL of the biological sample, add a known amount of the isotopically labeled internal standard.

    • Add 5 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Wash the organic phase by adding 1 mL of 0.9% NaCl solution, vortexing, and centrifuging again.

    • Transfer the purified organic phase to a clean vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add 2 mL of 14% BF₃ in methanol.

    • Seal the vial tightly and heat at 100°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte (unlabeled): Monitor characteristic ions (e.g., m/z for the molecular ion and key fragments).

    • Internal Standard (labeled): Monitor the corresponding ions with the expected mass shift (e.g., M+3 for a D3-methyl ester).

Application Note 2: Structural Elucidation and Isotopic Labeling Position by NMR Spectroscopy

Introduction

NMR spectroscopy is a powerful tool for the structural characterization of molecules and for determining the specific positions of isotopic labels. High-resolution ¹H and ¹³C NMR can confirm the identity of this compound and pinpoint the location of deuterium or ¹³C atoms introduced through isotopic labeling.

Principle

The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra are highly sensitive to the local chemical environment of each nucleus. The absence of a signal in a ¹H spectrum where one is expected, or the presence of a singlet instead of a multiplet in a ¹³C spectrum, can confirm the position of a deuterium or ¹³C label, respectively.

Data Presentation

The following table presents the expected ¹H NMR chemical shifts for the key protons in this compound. The absence or alteration of these signals upon isotopic labeling can confirm the labeling position.

ProtonExpected Chemical Shift (ppm)Multiplicity
-COOCH₃~3.67Singlet
-CH(CH₃)- at C2~2.3Multiplet
-CH₃ at C2~1.15Doublet
-CH₂- adjacent to ester~1.5-1.7Multiplet
Bulk -CH₂-~1.2-1.4Multiplet
-CH(CH₃)- at C6 & C10~1.4-1.6Multiplet
Terminal -CH₃~0.8-0.9Triplet/Doublet

Protocol 3: NMR Analysis of Isotopically Labeled this compound

Materials:

  • Isotopically labeled this compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified, isotopically labeled this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (with and without proton decoupling).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

  • Data Analysis:

    • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum.

    • Compare the spectra of the labeled and unlabeled compound to identify changes in chemical shifts, multiplicities, and signal intensities to confirm the position and extent of isotopic labeling.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Isotopic Standard Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS NMR NMR Analysis Derivatize->NMR Quant Quantification GCMS->Quant Struct Structural Verification NMR->Struct

Caption: Experimental workflow for stable isotope analysis.

Analytical_Techniques cluster_gcms Gas Chromatography-Mass Spectrometry cluster_nmr Nuclear Magnetic Resonance Analyte This compound (Labeled & Unlabeled) GC Separation by GC Analyte->GC H1_NMR 1H NMR Analyte->H1_NMR C13_NMR 13C NMR Analyte->C13_NMR MS Detection by MS GC->MS Quant Quant MS->Quant Quantitative Data Struct Struct H1_NMR->Struct Structural & Positional Data C13_NMR->Struct

Caption: Analytical techniques for stable isotope analysis.

Application Notes and Protocols: Isoprenoid Fatty Acids as Biomarkers in Paleoenvironmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Methyl 2,6,10-trimethyldodecanoate: Extensive literature review indicates that this compound is not a commonly utilized or established biomarker in paleoclimatology. It is possible that this compound is a component of more complex lipid mixtures or a novel, emerging proxy not yet widely documented. These application notes will therefore focus on a closely related and well-established class of compounds: short-chain isoprenoid fatty acids, particularly phytanic acid and pristanic acid, which serve as valuable biomarkers in paleoenvironmental reconstructions.

Introduction to Isoprenoid Fatty Acids in Paleoenvironmental Research

Isoprenoid fatty acids are branched-chain lipids derived from the isoprenoid pathway. In geological and environmental samples, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) and its diagenetic product, pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), are significant biomarkers. Their primary precursor in the marine environment is phytol, the side chain of chlorophyll. In ruminant animals, gut microbes convert phytol to phytanic acid, which is then stored in their tissues. The presence and relative abundance of these compounds in sediments can provide insights into past environmental conditions, microbial activity, and organic matter sources.

Quantitative Data Summary

The concentrations of phytanic and pristanic acid in sediments can vary significantly depending on the depositional environment, organic matter input, and diagenetic conditions. Below is a summary of typical concentration ranges found in various studies.

BiomarkerConcentration Range (µg/g sediment)Typical Depositional EnvironmentReference
Phytanic Acid0.1 - 15.0Anoxic marine sediments, petroleums[1]
Pristanic Acid0.05 - 5.0Anoxic marine sediments, petroleums[2]

Note: These values are indicative and can vary based on specific analytical methods and the geological context of the samples.

Experimental Protocols

Lipid Extraction from Sediments

This protocol outlines the extraction of total lipids from sediment samples, which is the initial step for isolating isoprenoid fatty acids.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sonicator bath

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Weigh approximately 10-20 g of the dried sediment sample into a centrifuge tube.

  • Add a 9:1 mixture of DCM:MeOH to the sediment sample.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.

  • Decant the supernatant (the solvent containing the extracted lipids) into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine all the supernatants.

  • Concentrate the total lipid extract (TLE) using a rotary evaporator until the solvent is almost completely removed.

  • Transfer the concentrated TLE to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen.

Saponification and Methylation

To analyze the fatty acids by gas chromatography, they must be saponified (to release them from more complex lipids) and then methylated.

Materials:

  • Total Lipid Extract (TLE)

  • 6% KOH in Methanol

  • Hexane

  • BF₃ in Methanol (14% w/v)

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

Procedure:

  • Add the 6% KOH in methanol solution to the dried TLE in a reaction vial.

  • Heat the vial at 80°C for 2 hours to saponify the lipids.

  • After cooling, add a known volume of hexane to extract the neutral lipids. The fatty acids will remain in the methanolic layer as potassium salts.

  • Separate the hexane layer (containing neutral lipids for other analyses if desired).

  • Acidify the methanolic layer with HCl to protonate the fatty acids.

  • Extract the free fatty acids with hexane.

  • Evaporate the hexane to dryness under nitrogen.

  • Add BF₃ in methanol to the dried fatty acid fraction.

  • Heat at 60°C for 10 minutes to form fatty acid methyl esters (FAMEs).

  • After cooling, add hexane and saturated NaCl solution.

  • Shake and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous Na₂SO₄.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).

  • Capillary column suitable for FAME analysis (e.g., HP-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 280°C

  • Oven Program: 60°C (hold 2 min) to 150°C at 10°C/min, then to 320°C at 4°C/min (hold 10 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Quantification: Quantification is typically performed by comparing the peak areas of the target compounds (e.g., methyl phytanate, methyl pristanate) to the peak area of an internal standard added in a known concentration at the beginning of the extraction procedure.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sediment Sediment Sample extraction Lipid Extraction (DCM:MeOH) sediment->extraction tle Total Lipid Extract extraction->tle saponification Saponification (KOH/MeOH) tle->saponification methylation Methylation (BF3/MeOH) saponification->methylation fames Fatty Acid Methyl Esters methylation->fames gcms GC-MS Analysis fames->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for the analysis of isoprenoid fatty acids in sediments.

logical_relationship cluster_source Biological Source cluster_transformation Environmental Transformation cluster_interpretation Paleoenvironmental Interpretation chlorophyll Chlorophyll (Phytoplankton) phytol Phytol chlorophyll->phytol Diagenesis phytanic_acid Phytanic Acid phytol->phytanic_acid Microbial Alteration pristanic_acid Pristanic Acid phytanic_acid->pristanic_acid Oxidative Decarboxylation redox Redox Conditions phytanic_acid->redox organic_matter Organic Matter Source phytanic_acid->organic_matter pristanic_acid->redox

Caption: Logical relationship of isoprenoid fatty acid formation and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,6,10-trimethyldodecanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is the methyl ester of 2,6,10-trimethyldodecanoic acid, a branched-chain fatty acid. Its analysis is crucial in fields like metabolomics, food science, and environmental analysis, where it can serve as a biomarker or a component of complex lipid mixtures. For instance, its parent compound, farnesane (2,6,10-trimethyldodecane), is found in some natural products like black walnut, making its derivatives potential biomarkers for dietary intake studies.[1]

Q2: What is the recommended analytical technique for this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of fatty acid methyl esters (FAMEs) like this compound.[2][3] GC provides the necessary separation from other components in a mixture, while MS allows for confident identification and quantification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Q3: Why is derivatization necessary for the analysis of 2,6,10-trimethyldodecanoic acid?

The free fatty acid, 2,6,10-trimethyldodecanoic acid, is polar and has a high boiling point, which can lead to poor chromatographic peak shape (tailing) and long retention times on many GC columns.[4] Derivatization to its methyl ester (this compound) increases its volatility and reduces its polarity, resulting in sharper peaks, shorter analysis times, and improved analytical accuracy.[5]

Q4: What are the common derivatization methods for this type of analysis?

The two main categories of derivatization for fatty acids are acid-catalyzed and base-catalyzed methylation.

  • Acid-catalyzed methylation: Reagents like boron trifluoride (BF3) in methanol, or methanolic HCl are commonly used. This method is effective for both free fatty acids and esterified fatty acids in lipids.

  • Base-catalyzed methylation: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol are used. This method is rapid and occurs at room temperature but is not suitable for free fatty acids.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Symptom Potential Cause Recommended Solution
Peak Tailing Active sites in the GC inlet or column interacting with the analyte.- Replace the GC inlet liner with a new, deactivated liner.- Trim the first 10-20 cm of the GC column.- Ensure the column is correctly installed in the inlet.
Peak Fronting Sample overload or poor solubility of the analyte in the injection solvent.- Dilute the sample.- Ensure the injection solvent is compatible with the analyte and the GC column's stationary phase.
Split Peaks - Inefficient solvent focusing during splitless injection.- Incompatibility between the injection solvent and the stationary phase.- Set the initial oven temperature approximately 20°C below the boiling point of the injection solvent.- Use a solvent that has a similar polarity to the stationary phase.

A logical workflow for troubleshooting peak shape issues is presented below.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Potential Causes: - Active sites in inlet/column - Poor column cut/installation check_tailing->tailing_causes Yes check_splitting Is the peak split? check_fronting->check_splitting No fronting_causes Potential Causes: - Sample overload - Solvent mismatch check_fronting->fronting_causes Yes splitting_causes Potential Causes: - Improper solvent focusing - Solvent/phase incompatibility check_splitting->splitting_causes Yes tailing_solutions Solutions: - Replace liner - Trim column - Reinstall column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample - Change solvent fronting_causes->fronting_solutions splitting_solutions Solutions: - Adjust initial oven temperature - Match solvent to stationary phase splitting_causes->splitting_solutions end Peak Shape Improved tailing_solutions->end fronting_solutions->end splitting_solutions->end G Experimental Workflow for this compound Analysis sample Sample containing 2,6,10-trimethyldodecanoic acid derivatization Acid-Catalyzed Derivatization (e.g., 2% H2SO4 in MeOH, 70°C) sample->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing (Peak Integration & Quantification) gcms_analysis->data_processing results Final Results data_processing->results

References

Technical Support Center: Optimization of Methyl 2,6,10-trimethyldodecanoate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Methyl 2,6,10-trimethyldodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common and effective methods for extracting long-chain fatty acid methyl esters (FAMEs) like this compound are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice between these methods often depends on the sample matrix, the required purity, and the scale of the extraction.

Q2: Which solvents are recommended for the liquid-liquid extraction of this compound?

A2: For the liquid-liquid extraction of a non-polar compound like this compound, a non-polar solvent is typically used to extract it from a polar phase (often aqueous). Common choices include hexane, heptane, or a mixture of hexane and a slightly more polar solvent like methyl-tert-butyl ether (MTBE).[1] The selection of the solvent system is critical for achieving high extraction efficiency.

Q3: My sample is in a complex biological matrix. Which extraction method is more suitable?

A3: For complex matrices such as plasma, tissue homogenates, or cell cultures, Solid-Phase Extraction (SPE) is often preferred. SPE can provide a cleaner extract by selectively adsorbing the analyte of interest and allowing for the removal of interfering substances.

Q4: Is derivatization necessary before extraction?

A4: this compound is already a methyl ester. If you are starting with the corresponding free fatty acid (2,6,10-trimethyldodecanoic acid), then a derivatization step to form the methyl ester is necessary prior to or during extraction. This is typically achieved through acid-catalyzed (e.g., using BF3 in methanol or methanolic HCl) or base-catalyzed (e.g., using methanolic KOH) transesterification.[2][3][4]

Q5: How can I improve the recovery of my analyte?

A5: To improve recovery, consider optimizing the following parameters:

  • Solvent Choice: Ensure you are using a solvent in which this compound is highly soluble.

  • pH Adjustment: If working with a liquid-liquid extraction from an aqueous phase, ensure the pH is neutral to keep the ester from hydrolyzing.

  • Extraction Time and Agitation: Ensure sufficient mixing and contact time between the sample and the extraction solvent.

  • Drying Agents: Use an appropriate drying agent (e.g., anhydrous sodium sulfate) to remove any residual water from the organic extract.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Recovery of Analyte 1. Inefficient extraction solvent. 2. Incorrect pH of the aqueous phase. 3. Insufficient mixing or extraction time. 4. Analyte degradation.1. Switch to a more appropriate solvent (e.g., hexane, heptane). 2. Adjust the pH to be neutral. 3. Increase vortexing/shaking time. Perform multiple extractions. 4. Ensure mild extraction conditions (e.g., avoid strong acids/bases if not necessary for derivatization).
Contaminated Extract (Presence of interfering peaks in GC/MS) 1. Impure solvents or reagents. 2. Contaminated glassware. 3. Carryover from the sample matrix.1. Use high-purity, HPLC, or GC-grade solvents. Run a blank with just the solvents.[5] 2. Thoroughly clean all glassware, potentially with a solvent rinse before use.[5] 3. Consider using Solid-Phase Extraction (SPE) for cleaner extracts or perform a wash step in your LLE protocol.
Poor Reproducibility 1. Inconsistent sample handling or volumes. 2. Variation in extraction time or temperature. 3. Incomplete phase separation in LLE.1. Use calibrated pipettes and be meticulous with volumes. The use of an internal standard is highly recommended.[6] 2. Standardize all steps of the protocol. 3. Allow sufficient time for layers to separate. Centrifugation can aid in phase separation.
Emulsion Formation during LLE 1. High concentration of lipids or proteins in the sample. 2. Vigorous shaking.1. Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its polarity. 2. Use gentle inversions instead of vigorous shaking. Centrifugation can also help break emulsions.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix

This protocol is suitable for extracting this compound from relatively clean aqueous samples.

Materials:

  • Sample containing this compound

  • Hexane (HPLC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Separatory funnel or centrifuge tubes

  • Vortex mixer (optional)

  • Centrifuge (optional)

Procedure:

  • To 1 volume of the aqueous sample, add 2 volumes of hexane in a separatory funnel or an appropriate centrifuge tube.

  • Gently invert the funnel or tube for 2-5 minutes to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. If an emulsion forms, centrifugation (e.g., 2000 x g for 10 minutes) can be used to break it.

  • Collect the upper organic layer (hexane).

  • Repeat the extraction of the aqueous layer with a fresh portion of hexane to ensure complete recovery. Combine the organic extracts.

  • Wash the combined organic extracts with 1 volume of saturated sodium chloride solution to remove residual water and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter or decant the dried extract into a clean tube for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from a Complex Biological Matrix

This protocol is a general guideline and may require optimization for specific matrices. A C18 or similar reversed-phase sorbent is recommended.

Materials:

  • Sample containing this compound

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane or Ethyl Acetate (HPLC grade) for elution

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1-2 cartridge volumes of methanol through it, followed by 1-2 cartridge volumes of deionized water. Do not let the sorbent run dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge. The flow rate should be slow enough to allow for proper binding of the analyte (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water or a low percentage of methanol in water) to remove polar impurities. This step may need optimization to avoid eluting the analyte.

  • Elution: Elute the this compound from the cartridge using a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate. Collect the eluate.

  • Drying: The collected eluate can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

Below are diagrams illustrating the experimental workflows.

LLE_Workflow start Start: Aqueous Sample add_solvent Add Hexane (2 vol) start->add_solvent mix Mix Gently (2-5 min) add_solvent->mix separate Allow Phases to Separate mix->separate collect_organic Collect Organic Layer separate->collect_organic re_extract Re-extract Aqueous Layer separate->re_extract Repeat Extraction combine Combine Organic Extracts collect_organic->combine re_extract->collect_organic wash Wash with Brine combine->wash dry Dry with Na2SO4 wash->dry end Final Extract for Analysis dry->end

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow start Start: Condition SPE Cartridge (Methanol then Water) load Load Sample start->load wash Wash Cartridge (e.g., Water/Methanol) load->wash elute Elute Analyte (e.g., Hexane) wash->elute dry_down Dry Eluate (N2 Stream) elute->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute end Final Extract for Analysis reconstitute->end Troubleshooting_Logic start Problem: Low Analyte Recovery check_solvent Is the extraction solvent appropriate? start->check_solvent check_ph Is the pH of the aqueous phase neutral? check_solvent->check_ph Yes solution1 Solution: Use a non-polar solvent (e.g., hexane). check_solvent->solution1 No check_mixing Is mixing/agitation sufficient? check_ph->check_mixing Yes solution2 Solution: Adjust pH to ~7. check_ph->solution2 No check_emulsion Is an emulsion present? check_mixing->check_emulsion Yes solution3 Solution: Increase mixing time or perform multiple extractions. check_mixing->solution3 No solution4 Solution: Add salt or centrifuge to break the emulsion. check_emulsion->solution4 Yes

References

Technical Support Center: GC-MS Analysis of Branched Fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of branched fatty acids (BCFAs). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of fatty acids?

A1: Derivatization is a crucial step for several reasons. Fatty acids in their free form are highly polar and have low volatility, which makes them unsuitable for direct GC analysis.[1][2] The process of derivatization, typically by converting them into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[2][3][4][5] This conversion neutralizes the polar carboxyl group, which can otherwise cause issues like peak tailing and adsorption to the GC column.[1][2]

Q2: What are the most common derivatization methods for branched fatty acids?

A2: The most common method is esterification to form FAMEs.[6][7][8] This is often achieved using reagents like boron trifluoride in methanol (BF3-MeOH) or by acid-catalyzed esterification with sulfuric acid in methanol.[9][10] Another effective derivatizing agent is pentafluorobenzyl bromide (PFBBr), which can improve sensitivity, especially when using negative chemical ionization (NCI-MS).[11][12]

Q3: How can I improve the separation of co-eluting branched and straight-chain fatty acid isomers?

A3: Co-elution of BCFAs with other FAMEs is a frequent challenge.[3][4] To improve separation, consider the following:

  • Column Selection: Employing long, highly-polar capillary columns is often effective.[3][4] Columns with cyanopropyl silicone or polyethylene glycol (wax) stationary phases are common choices.[5][13]

  • Hyphenated Columns: In some cases, coupling two columns in tandem, such as a DB-225ms followed by a DB-5ms, can provide the necessary resolution.[11]

  • Temperature Program Optimization: Carefully optimizing the oven temperature program can enhance the separation of closely eluting peaks.

Q4: I am having trouble identifying branched fatty acid isomers from their mass spectra. What can I do?

A4: The electron ionization (EI) mass spectra of BCFA isomers can be very similar, making unambiguous identification difficult.[4][14] Here are some strategies to overcome this:

  • Tandem Mass Spectrometry (MS/MS): Low-energy collision-induced dissociation (CID) of the molecular ions can generate unique fragment patterns that help in distinguishing isomers.[14]

  • Soft Ionization Techniques: Methods like chemical ionization (CI) or field ionization (FI) can produce more abundant molecular ions, which are often weak or absent in EI spectra, aiding in molecular weight determination.[15][16]

  • Retention Indices: Using linear retention indices (LRI) in conjunction with mass spectral library searches can increase the confidence of identification.[7][8]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your GC-MS analysis of branched fatty acids.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Active Sites in the Inlet or Column Replace the liner with a deactivated one. Trim the front end of the column (0.5-1 meter).[17]
Incomplete Derivatization Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is dry before adding derivatization reagents.[2][18]
Column Overload Dilute the sample or inject a smaller volume.[17]
Inappropriate Column Polarity Ensure the column polarity is suitable for FAME analysis. Highly polar columns are generally recommended.[19][20]
Problem 2: Low or No Signal for Branched Fatty Acids

Possible Causes & Solutions

CauseSolution
Inefficient Derivatization Verify the integrity of your derivatization reagent. Optimize the reaction conditions as incomplete derivatization leads to poor volatility and signal.[18]
Analyte Degradation Some polyunsaturated or hydroxy fatty acids can be thermally labile. Check the injector temperature to ensure it is not too high.[21]
Ion Source Contamination A dirty ion source can significantly reduce sensitivity. Perform routine source cleaning as part of your instrument maintenance.[17]
Mass Spectrometer Tuning Issues Ensure the mass spectrometer is properly tuned for the mass range of your analytes.[17]
Problem 3: Inaccurate Quantification

Possible Causes & Solutions

CauseSolution
Co-elution with Other Compounds Improve chromatographic separation by optimizing the temperature program or using a more selective column.[3][4][11] Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify based on unique fragment ions.
Non-linear Detector Response Generate a multi-point calibration curve for each analyte to ensure linearity over the concentration range of your samples.[22]
Inconsistent Derivatization Efficiency Use a stable isotope-labeled internal standard for each class of fatty acid to compensate for variations in derivatization and extraction efficiency.[12]
Matrix Effects Perform a matrix-matched calibration or use the standard addition method to correct for ion suppression or enhancement caused by the sample matrix.[21]

Experimental Protocols

Protocol 1: Derivatization of Short-Chain Fatty Acids using PFBBr

This protocol is adapted from a method for the analysis of straight-chain and branched-chain short-chain fatty acids (SCFAs).[11]

Optimized Derivatization Conditions:

ParameterValue
Derivatization Time90 minutes
Temperature60 °C
pH7
Solvent Ratio ((CH3)2CO:H2O)2:1 (v:v)

Procedure:

  • Prepare your sample containing SCFAs.

  • Adjust the pH of the sample to 7.

  • Add the derivatization reagent, pentafluorobenzyl bromide (PFBBr), in a 2:1 acetone:water solution.

  • Incubate the mixture at 60°C for 90 minutes.

  • After cooling, extract the PFB-derivatized SCFAs with a suitable organic solvent (e.g., hexane).

  • The organic layer is then ready for GC-MS analysis.

Protocol 2: General Esterification of Fatty Acids to FAMEs using BF3-Methanol

This is a general guideline for the esterification of fatty acids.[2][10]

Procedure:

  • Place 1-25 mg of your lipid sample into a reaction vessel.

  • Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF3-Methanol) solution.

  • Heat the vessel at 60-70°C for 5-30 minutes. The optimal time will depend on the specific fatty acids.

  • Cool the reaction mixture and add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS injection.

Visualizations

Derivatization_Workflow Fatty Acid Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Workup Sample Lipid Sample Extraction Fatty Acid Extraction Sample->Extraction Deriv_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Extraction->Deriv_Reagent Heating Heat (e.g., 60-70°C) Deriv_Reagent->Heating Quench Quench Reaction (add water) Heating->Quench LLE Liquid-Liquid Extraction (add hexane) Quench->LLE Collect Collect Organic Layer (contains FAMEs) LLE->Collect Analysis GC-MS Analysis Collect->Analysis

Caption: Workflow for the derivatization of fatty acids to FAMEs.

Troubleshooting_Tree Troubleshooting Co-elution Issues Start Co-eluting Peaks Observed Check_Column Is the column highly polar? Start->Check_Column Change_Column Switch to a highly polar column (e.g., cyanopropyl or WAX) Check_Column->Change_Column No Optimize_Temp Optimize oven temperature program Check_Column->Optimize_Temp Yes Change_Column->Optimize_Temp Check_SIM Are unique ions available? Optimize_Temp->Check_SIM Still co-eluting Use_SIM Use SIM or MRM for quantification Check_SIM->Use_SIM Yes Hyphenate_Columns Consider a hyphenated column setup Check_SIM->Hyphenate_Columns No

Caption: Decision tree for troubleshooting co-elution problems.

References

Technical Support Center: Improving the Resolution of Isoprenoid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chromatographic separation of isoprenoid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating isoprenoid isomers?

Isoprenoid isomers often possess very similar physicochemical properties, including polarity, molecular weight, and structure. This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques, as they interact with the stationary phase in a nearly identical manner. The challenge is particularly pronounced for stereoisomers (enantiomers and diastereomers) and constitutional isomers with minor structural differences.

Q2: Which chromatographic technique is best suited for separating my specific isoprenoid isomers?

The choice of technique depends on the nature of the isomers:

  • Gas Chromatography (GC): Ideal for volatile and thermally stable isoprenoids. For polar isoprenoids containing hydroxyl or carboxyl groups, derivatization is often necessary to increase volatility and thermal stability.[1][2] GC is particularly effective for separating diastereomers of acyclic isoprenoids like pristane and phytane.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of isoprenoids, including carotenoids (xanthophylls and carotenes) and isoprenoid pyrophosphates.[4][5] Reversed-phase HPLC with C30 columns is often superior to C18 for separating geometric (cis/trans) isomers of carotenoids due to enhanced shape selectivity.[4][6][7]

  • Supercritical Fluid Chromatography (SFC): A powerful technique for separating chiral isoprenoid isomers (enantiomers) and complex terpene mixtures.[8][9] SFC offers advantages such as high efficiency and reduced analysis time.[10]

Q3: Why is derivatization necessary for the GC analysis of some isoprenoids?

Many isoprenoids, such as alcohols and carboxylic acids, are non-volatile due to strong intermolecular hydrogen bonding. Derivatization replaces the active hydrogen atoms in polar functional groups with less polar groups, such as a trimethylsilyl (TMS) group.[1][11] This process, known as silylation, increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[1][11]

Troubleshooting Guides

Issue 1: Poor Resolution of Carotenoid Isomers (e.g., Lutein and Zeaxanthin) in HPLC

Question: I am unable to separate lutein and zeaxanthin using my C18 column. What steps can I take to improve the resolution?

Answer:

  • Switch to a C30 Column: C30 columns exhibit greater shape selectivity compared to C18 columns, which is crucial for separating structurally similar carotenoid isomers.[4][6][7] The longer alkyl chains of the C30 phase provide better interaction and discrimination between the isomers.[6]

  • Optimize the Mobile Phase:

    • Solvent Composition: A common mobile phase for carotenoid separation on a C30 column is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[4][12] Adjusting the gradient profile can significantly impact selectivity.

    • Strong Eluting Solvent: Using a strong eluting solvent like isopropanol in the mobile phase can also improve the separation of complex carotenoid mixtures on a C18 column.[13]

  • Adjust Column Temperature: Temperature affects the selectivity of the separation. For carotenoids on a C30 column, an optimal separation is often achieved around 20-23°C.[4][12] Lower temperatures can sometimes lead to co-elution of certain isomers.[12]

Issue 2: Peak Tailing of Polar Isoprenoids in Gas Chromatography

Question: My GC chromatogram for derivatized isoprenoid alcohols shows significant peak tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing in GC for derivatized polar analytes is often due to active sites in the system or incomplete derivatization.

  • Check for Incomplete Derivatization:

    • Ensure the derivatization reaction (e.g., silylation) has gone to completion. This can be influenced by the presence of water, reaction time, and temperature.[11] Ensure your sample and solvents are dry.[1]

    • Use an excess of the derivatizing reagent.[11]

  • Address System Activity:

    • Dirty Inlet Liner: The inlet liner can accumulate non-volatile residues, creating active sites. Clean or replace the liner.[14][15]

    • Column Contamination: The front end of the column can become contaminated. Condition the column by baking it at a high temperature (within its specified limits) or trim the first few centimeters.[15][16]

    • Active Silanol Groups: Free silanol groups on the column stationary phase can interact with polar analytes. Ensure you are using a well-deactivated column.

Issue 3: Co-elution of Isoprenoid Pyrophosphate Isomers in LC-MS

Question: I am having trouble separating isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) using a standard C18 column in my LC-MS analysis. What can I do?

Answer:

Separating these highly polar and structurally similar isomers is challenging on traditional reversed-phase columns.

  • Use a Specialized Stationary Phase: A cyclodextrin-based stationary phase, such as Astec Cyclobond, can provide the necessary selectivity for separating IPP and DMAPP in HILIC mode.[17]

  • Optimize Mobile Phase pH and Modifiers:

    • Using a basic mobile phase with a modifier like 0.1% ammonium hydroxide can improve peak shape and retention for more hydrophobic isoprenoid pyrophosphates like GPP, FPP, and GGPP on a C18 column.[5][18]

    • For HILIC separation on a cyclodextrin column, a mobile phase of aqueous ammonium acetate and acetonitrile is effective.[17]

  • Employ Ion-Pair Chromatography (IPC): For larger isoprenoid pyrophosphates, IPC using an agent like dihexylamine acetate on a C8 column can significantly improve resolution.[17]

Experimental Protocols

Protocol 1: HPLC Separation of Carotenoid Isomers

Objective: To achieve baseline separation of major carotenoid isomers, including lutein and zeaxanthin.

Methodology:

  • Column: YMC C30, 3 µm, 250 mm x 4.6 mm i.d.[12]

  • Mobile Phase:

    • A: Methanol

    • B: Methyl-tert-butyl ether (MTBE)

    • C: Water

  • Gradient: A gradient elution starting with a higher percentage of methanol/water and increasing the percentage of MTBE over the run. A typical starting condition could be 81% Methanol, 15% MTBE, 4% Water, transitioning to a higher MTBE concentration.

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 20°C[4]

  • Detection: Photodiode Array (PDA) detector, monitoring at wavelengths appropriate for carotenoids (e.g., 450 nm).

Protocol 2: GC-MS Analysis of Isoprenoid Alcohols (after Derivatization)

Objective: To analyze a mixture of isoprenoid alcohols (e.g., farnesol, geraniol) by GC-MS.

Methodology:

  • Derivatization (Silylation):

    • Dry the sample completely.

    • Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[11]

  • GC-MS Analysis:

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min. Temperature programming is crucial for separating compounds with a wide range of boiling points and for resolving diastereomers.[19][20][21]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected derivatized isoprenoids.

Data Presentation

Table 1: Comparison of HPLC Columns for Carotenoid Isomer Separation

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Key Advantages for Isoprenoid Isomer Separation
YMC CarotenoidC303, 5250 x 4.6Excellent shape selectivity for geometric isomers of carotenoids.[4][12]
Acclaim C30C303, 5150 x 4.6High shape selectivity for hydrophobic, structurally related isomers.[22]
Syncronis C18C183, 5250 x 4.6Can be effective with optimized mobile phases containing strong eluents.[13]
Nucleodur ISISCross-linked C181.850 x 4.6Good separation of lycopene and β-carotene derivatives.[23]

Table 2: Recommended Starting Conditions for Different Chromatographic Techniques

TechniqueIsoprenoid ClassColumnMobile Phase/Carrier GasKey Parameters
HPLC CarotenoidsC30Methanol, MTBE, Water (gradient)Temperature: 20-23°C[4][12]
HPLC Isoprenoid PyrophosphatesC18Acetonitrile, 10 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide (gradient)Flow Rate: 0.25 mL/min[5][18]
GC-MS Acyclic Isoprenoid DiastereomersHigh-performance capillary (e.g., DB-1)HeliumTemperature programming is essential for resolution.[3][24]
SFC Chiral TerpenesChiralcel OJ-HCO2 with Methanol modifierBack pressure: 120 bar, Temperature: 40°C[8]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing extraction Extraction of Isoprenoids filtration Filtration extraction->filtration injection Injection filtration->injection column C30 Column injection->column detection PDA Detection column->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: HPLC workflow for carotenoid isomer analysis.

troubleshooting_gc_peak_tailing cluster_investigation Initial Checks cluster_derivatization_solutions Derivatization Solutions cluster_system_solutions System Solutions start Peak Tailing Observed check_derivatization Incomplete Derivatization? start->check_derivatization check_system_activity System Activity? start->check_system_activity optimize_reaction Optimize Reaction Time/Temp check_derivatization->optimize_reaction Yes use_excess_reagent Use Excess Reagent check_derivatization->use_excess_reagent Yes ensure_dryness Ensure Sample/Solvent is Dry check_derivatization->ensure_dryness Yes clean_liner Clean/Replace Inlet Liner check_system_activity->clean_liner Yes trim_column Trim/Condition Column check_system_activity->trim_column Yes use_deactivated_column Use Deactivated Column check_system_activity->use_deactivated_column Yes resolved Problem Resolved optimize_reaction->resolved use_excess_reagent->resolved ensure_dryness->resolved clean_liner->resolved trim_column->resolved use_deactivated_column->resolved

Caption: Troubleshooting logic for GC peak tailing.

References

Technical Support Center: Reducing Matrix Effects in Methyl 2,6,10-trimethyldodecanoate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals mitigate matrix effects during the quantitative analysis of Methyl 2,6,10-trimethyldodecanoate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in chromatographic analysis?

A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[1][2][3] In gas chromatography-mass spectrometry (GC-MS), this often manifests as signal enhancement when matrix components block active sites in the injector liner, preventing the thermal degradation of the analyte.[2] For liquid chromatography-mass spectrometry (LC-MS), ion suppression is more common, where co-eluting compounds interfere with the ionization efficiency of the analyte in the ion source.[2][4] These effects can compromise the accuracy, precision, and sensitivity of quantitative methods.[5]

Q2: How can I determine if my this compound assay is affected by matrix effects?

The most direct way to quantify matrix effects is using a post-extraction spike method .[5][6] This involves comparing the peak response of the analyte in a neat solvent to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure.

  • A Matrix Effect > 100% indicates signal enhancement.

  • A Matrix Effect < 100% indicates signal suppression.

Ideally, the matrix effect should be within 85-115% for the method to be considered free from significant matrix influence.[5]

Q3: What are the primary strategies to reduce or eliminate matrix effects?

There are three main approaches:

  • Optimize Sample Preparation: This is the most effective way to remove interfering matrix components before analysis.[2] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and sample dilution.[2]

  • Improve Chromatographic Separation: Modifying the GC or LC method can help separate this compound from matrix components, preventing them from co-eluting.[7][8]

  • Use a Compensation Strategy: If matrix effects cannot be eliminated, their impact can be compensated for by using appropriate calibration techniques, such as matrix-matched standards, the standard addition method, or a stable isotope-labeled internal standard.[2]

Q4: Is a stable isotope-labeled (SIL) internal standard essential for this analysis?

While not strictly essential, a SIL internal standard is the "gold standard" for correcting matrix effects. A SIL analog of this compound would have nearly identical chemical properties and chromatographic behavior, meaning it will be affected by the matrix in the same way as the analyte. This allows for highly accurate correction of signal suppression or enhancement. If a SIL internal standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: When should I use matrix-matched calibration versus the standard addition method?

  • Matrix-Matched Calibration is preferred when you have many samples and can obtain a representative "blank" matrix (a sample free of the analyte).[9][10] Calibration standards are prepared in this blank matrix extract, ensuring that both standards and samples experience similar matrix effects.[9][11]

  • The Standard Addition Method is ideal when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[1][12] This method involves adding known amounts of the analyte to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix.[1] However, it is significantly more time-consuming as each sample requires its own set of calibration points.[11][12]

Section 2: Troubleshooting Guide

Problem: My quantitative results for this compound are inconsistent, inaccurate, or show poor reproducibility. I suspect matrix effects.

This troubleshooting guide follows a logical workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Compensation & Validation start Start: Inconsistent Results assess Step 1: Quantify Matrix Effect (Post-Extraction Spike) start->assess decision Matrix Effect Significant? assess->decision sample_prep Step 2: Optimize Sample Prep (LLE, SPE) decision->sample_prep Yes end_node End: Robust Method decision->end_node No chromatography Step 3: Optimize Chromatography (Gradient, Column) sample_prep->chromatography calibration Step 4: Choose Calibration Strategy (Matrix-Matched, Standard Addition, SIL-IS) chromatography->calibration validate Step 5: Method Validation calibration->validate validate->end_node

Caption: Workflow for diagnosing and mitigating matrix effects.
  • Step 1: Quantify the Matrix Effect: Before making changes, you must confirm that a matrix effect is present and determine its magnitude (suppression or enhancement). Use the post-extraction spike protocol (see Protocol 3). If the effect is negligible (<15%), the issue may lie elsewhere (e.g., instrument variability, standard preparation).

  • Step 2: Optimize Sample Preparation: This is the most critical step for eliminating matrix effects. Since this compound is a nonpolar, lipophilic compound, focus on techniques that efficiently separate it from more polar or complex matrix components.

    • Liquid-Liquid Extraction (LLE): An excellent choice for separating nonpolar analytes from aqueous or polar matrices. See Protocol 1 for a detailed methodology.[13][14][15]

    • Solid-Phase Extraction (SPE): Offers high selectivity. A normal-phase (e.g., silica) or reversed-phase (e.g., C18) cartridge can be effective. See Protocol 2 for a general procedure.[16][17]

  • Step 3: Optimize Chromatography: If sample preparation is insufficient, improving chromatographic resolution can separate the analyte from interfering peaks.

    • For GC-MS: Adjust the temperature ramp. A slower ramp can improve the separation between closely eluting compounds. Ensure the injector liner is clean and consider using a liner with glass wool to trap non-volatile matrix components.[8]

    • For LC-MS: Adjust the mobile phase gradient to increase the separation between your analyte and the region where matrix components elute (often at the beginning and end of the gradient).

  • Step 4: Choose a Compensation Strategy: If matrix effects persist, select a calibration method to compensate for them.

G start Start: Matrix Effect Requires Compensation is_avail Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->is_avail sil_is Use SIL-IS Method (Most Accurate) is_avail->sil_is Yes blank_avail Blank Matrix Available? is_avail->blank_avail No matrix_match Use Matrix-Matched Calibration blank_avail->matrix_match Yes std_add Use Standard Addition Method blank_avail->std_add No

Caption: Decision tree for selecting a calibration strategy.

Section 3: Experimental Protocols

(Note: These are generalized protocols and must be optimized for your specific sample matrix and instrumentation.)

Protocol 1: Sample Cleanup with Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting the nonpolar this compound from a polar (aqueous) sample matrix.

  • Materials:

    • Sample (e.g., plasma, urine, cell culture media).

    • Internal Standard (IS) spiking solution.

    • Immiscible organic solvent (e.g., Hexane, Ethyl Acetate, or a mixture like Hexane:Methyl-tert-butyl ether (MTBE)).

    • Centrifuge tubes, vortex mixer, centrifuge.

    • Nitrogen evaporator.

    • Reconstitution solvent (e.g., mobile phase or initial GC solvent).

  • Procedure:

    • Pipette a known volume of sample (e.g., 200 µL) into a centrifuge tube.

    • Add the internal standard solution and vortex briefly.

    • Add a larger volume of the immiscible organic solvent (e.g., 1.4 mL for a 7:1 ratio).[18]

    • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

    • Centrifuge at >3000 x g for 10 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Reconstitute the dried extract in a known volume of appropriate solvent (e.g., 100 µL) for analysis.

Protocol 2: Sample Cleanup with Solid-Phase Extraction (SPE)

This protocol uses a normal-phase silica cartridge to retain polar interferences while allowing the nonpolar analyte to pass through.

  • Materials:

    • Silica SPE cartridge (e.g., 100 mg, 1 mL).

    • SPE vacuum manifold.

    • Sample pre-dissolved in a nonpolar solvent (e.g., hexane).

    • Conditioning solvent (e.g., hexane).

    • Elution solvent (e.g., a slightly more polar solvent like 5% ethyl acetate in hexane).

  • Procedure:

    • Conditioning: Pass 1-2 mL of hexane through the SPE cartridge to activate the sorbent. Do not let the cartridge go dry.

    • Loading: Load the sample (pre-dissolved in hexane) onto the cartridge. Allow it to flow through slowly under gravity or gentle vacuum. Collect the flow-through.

    • Washing: Pass 1-2 mL of hexane through the cartridge to wash away any remaining weakly bound polar impurities. Collect this fraction with the load fraction. (In this "pass-through" mode, the analyte is not retained).

    • Alternative (Bind/Elute): If using a reversed-phase (C18) cartridge for an aqueous sample, the steps would be: Condition (Methanol, then Water), Load (Aqueous Sample), Wash (Water/Methanol mix to remove polar interferences), Elute (Strong organic solvent like Acetonitrile or Methanol to recover the analyte).

    • Drying & Reconstitution: Evaporate the collected eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol allows you to calculate the precise impact of the matrix on your analyte's signal.[6][19]

  • Preparation of Three Sample Sets (in triplicate):

    • Set A (Neat Solution): Spike the analyte and IS into the final analysis solvent (e.g., mobile phase). This represents 100% response with no matrix.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure (Protocol 1 or 2). Before the final evaporation step (or after, in the reconstitution solvent), spike the analyte and IS into the clean extract.[19]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure. This set is used to determine recovery.

  • Analysis and Calculation:

    • Analyze all three sets by GC-MS or LC-MS.

    • Calculate the mean peak area for the analyte in each set.

    • Calculate Matrix Effect (%ME): %ME = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100 A value of 100% means no matrix effect. A value <100% indicates suppression, and >100% indicates enhancement.[20]

    • Calculate Recovery (%RE): %RE = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Section 4: Data Presentation

The following table provides an example of how to summarize and compare data when evaluating different sample preparation methods for reducing matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)ProsCons
Protein Precipitation (PPT) 95%65% (Suppression)Fast, simple, inexpensive.Prone to significant matrix effects; not very clean.[1]
Liquid-Liquid Extraction (LLE) 88%92% (Slight Suppression)Good cleanup for nonpolar analytes; cost-effective.Can be labor-intensive; uses large solvent volumes.[20]
Solid-Phase Extraction (SPE) 92%105% (No significant effect)Highly selective; provides very clean extracts; automatable.Higher cost per sample; requires method development.

References

"calibration strategies for accurate measurement of Methyl 2,6,10-trimethyldodecanoate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,6,10-trimethyldodecanoate. Our goal is to address common challenges encountered during experimental analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable internal standard for the quantification of this compound?

A1: The ideal internal standard should be chemically similar to the analyte but well-separated chromatographically. For fatty acid methyl esters (FAMEs) like this compound, a common choice is a FAME with an odd-numbered carbon chain that is not present in the sample, such as Methyl nonadecanoate (C19:0) or Methyl heneicosanoate (C21:0).[1] Deuterated analogs of the analyte are also excellent choices when using mass spectrometry detection.

Q2: What are the key considerations for selecting a GC column for this compound analysis?

A2: For FAME analysis, column polarity is a critical factor. A mid-polarity column, such as one with a cyanopropyl stationary phase, often provides a good balance of selectivity and thermal stability. For resolving complex mixtures of FAMEs, a high-polarity column (e.g., biscyanopropyl polysiloxane) may be necessary, although these columns may have lower maximum operating temperatures.

Q3: How can I improve the linearity of my calibration curve?

A3: To improve linearity, ensure that your calibration standards are prepared accurately and cover the expected concentration range of your samples. Avoid preparing standards by serial dilution, as this can propagate errors. Use a calibrated pipette and high-purity solvents. Ensure the instrument is performing optimally by checking for leaks and cleaning the injector and detector.

Q4: What are the advantages of using an internal standard method over an external standard method?

A4: The internal standard method can correct for variations in injection volume, sample preparation, and instrument response, leading to improved precision and accuracy.[2] It is particularly advantageous for complex sample matrices where extraction efficiency may vary between samples. The external standard method is simpler to perform but is more susceptible to errors from variations in sample injection and matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
Peak Tailing Active sites in the injector liner or columnDeactivate the injector liner or use a liner with glass wool. Condition the column according to the manufacturer's instructions.
Column contaminationBake out the column at a high temperature (below the maximum limit). If tailing persists, trim the first few centimeters of the column.
Inappropriate flow rateOptimize the carrier gas flow rate for the column dimensions.
Peak Fronting Column overloadDilute the sample or reduce the injection volume.
Incompatible solventEnsure the sample solvent is compatible with the stationary phase.
Issue 2: Inconsistent Peak Areas (Poor Reproducibility)
Symptom Potential Cause Troubleshooting Step
Randomly varying peak areas Leaks in the injection portCheck the septum and O-rings for wear and replace if necessary. Perform a leak check.
Syringe issueInspect the syringe for damage or blockage. Use an autosampler for better injection precision.
Inconsistent sample preparationEnsure a consistent and validated sample preparation protocol is followed. Use an internal standard to correct for variations.
Issue 3: Baseline Noise or Drift
Symptom Potential Cause Troubleshooting Step
High baseline noise Contaminated carrier gas or detector gasesUse high-purity gases and install or replace gas purifiers.
Column bleedCondition the column. Ensure the operating temperature is below the column's maximum limit.
Contaminated detectorClean the detector according to the manufacturer's instructions.
Baseline drift Temperature fluctuations in the GC oven or detectorAllow the instrument to fully equilibrate before starting a sequence. Check for drafts or large ambient temperature changes.
Contaminated columnBake out the column.

Experimental Protocols

Protocol 1: External Standard Calibration

This protocol outlines the preparation of external standards and the generation of a calibration curve for the quantification of this compound.

Materials:

  • This compound standard (high purity)

  • High-purity solvent (e.g., hexane or isooctane)

  • Calibrated volumetric flasks and pipettes

  • GC vials with caps

Procedure:

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of solvent in a volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Prepare Working Standards: Prepare a series of at least five working standards by diluting the stock solution to different concentrations that bracket the expected sample concentration range.

  • GC Analysis: Inject each working standard into the GC system under optimized conditions.

  • Construct the Calibration Curve: Plot the peak area of this compound against the corresponding concentration for each working standard.

  • Determine Linearity: Perform a linear regression analysis on the data points. A correlation coefficient (R²) of >0.995 is generally considered acceptable.

  • Quantify Samples: Inject the unknown samples and use the regression equation from the calibration curve to calculate the concentration of this compound based on their peak areas.

Typical Calibration Curve Data (Example)

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,500
563,000
10124,500
25310,000
50625,000
Linear Regression y = 12500x + 500
Correlation Coefficient (R²) 0.9998
Protocol 2: Internal Standard Calibration

This protocol describes the use of an internal standard for the quantification of this compound.

Materials:

  • This compound standard (high purity)

  • Internal Standard (e.g., Methyl nonadecanoate)

  • High-purity solvent (e.g., hexane or isooctane)

  • Calibrated volumetric flasks and pipettes

  • GC vials with caps

Procedure:

  • Prepare a Stock Internal Standard Solution: Prepare a stock solution of the internal standard at a known concentration (e.g., 500 µg/mL).

  • Prepare Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of this compound.

  • Prepare Samples: Add a known amount of the internal standard stock solution to each unknown sample.

  • GC Analysis: Inject each calibration standard and sample into the GC system.

  • Construct the Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound.

  • Determine Linearity: Perform a linear regression analysis on the data points.

  • Quantify Samples: For each unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area. Use the regression equation from the calibration curve to determine the concentration of this compound.

Visualizations

Experimental_Workflow_External_Standard cluster_prep Standard Preparation cluster_analysis Analysis cluster_quant Quantification Stock Prepare Stock Standard Working Prepare Working Standards Stock->Working Dilution Series GC GC Analysis Working->GC Plot Plot Peak Area vs. Conc. GC->Plot Regress Linear Regression Plot->Regress Calc Calculate Concentration Sample Analyze Unknown Sample Sample->Calc Use Regression Equation

Caption: Workflow for external standard calibration.

Troubleshooting_Tree start Problem with GC Analysis peak_shape Poor Peak Shape? start->peak_shape reproducibility Poor Reproducibility? start->reproducibility baseline Baseline Issues? start->baseline tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No leaks Check for Leaks reproducibility->leaks syringe Inspect Syringe reproducibility->syringe noise High Noise? baseline->noise Yes drift Drift? baseline->drift No active_sites Check for Active Sites tailing->active_sites overload Reduce Sample Concentration fronting->overload gas_purity Check Gas Purity noise->gas_purity temp_stability Check Temp. Stability drift->temp_stability

Caption: Troubleshooting decision tree for common GC issues.

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Lipid Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing contamination in the trace analysis of lipid biomarkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of lipid contamination in trace analysis?

A1: Common sources of lipid contamination are ubiquitous in a laboratory environment and can significantly impact the accuracy of trace analysis. These include:

  • Plasticware: Consumables such as microcentrifuge tubes, pipette tips, and collection plates can leach plasticizers (e.g., phthalates), polymers, and other additives into your samples.[1][2][3][4][5] Polypropylene, a common material in lab consumables, has been shown to be a significant source of contamination, introducing hundreds of contaminant features that can be mistaken for lipids.[2]

  • Solvents and Reagents: The use of low-purity solvents can introduce a variety of contaminants.[6] Even high-purity solvents can become contaminated through improper handling, such as using squeeze bottles or topping off solvent bottles.[7] Water used for preparing mobile phases or other solutions can be a source of bacterial or algal growth if not properly purified and stored.[7]

  • Glassware and Equipment: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents.[8] Detergents, in particular, can leave behind residues that interfere with mass spectrometry analysis.[7][8]

  • Laboratory Environment: The laboratory air can contain airborne particles, including dust which may contain keratin, a common protein contaminant.[8] Other environmental contaminants include siloxanes and phthalates.[9][10]

  • Sample Handling: Cross-contamination between samples can occur through improper pipetting techniques or reusing disposable items.[11] Human contact, such as touching surfaces without gloves, can introduce contaminants like keratin.[8]

Q2: How can I prevent contamination from plasticware?

A2: While convenient, plasticware is a primary source of contamination. To mitigate this:

  • Use Glassware: Whenever possible, use borosilicate glass for sample preparation and storage.[6]

  • Select High-Quality Plastics: If plastics are unavoidable, choose high-quality polypropylene tubes from reputable manufacturers, as contamination levels can vary significantly between brands.[2] Some studies recommend specific brands like Eppendorf over others.[8]

  • Pre-wash Plastics: Rinsing plasticware with a high-purity organic solvent can help remove some surface contaminants.

  • Avoid Certain Plastics: Avoid using materials known to leach significant amounts of contaminants, such as those containing phthalates.[3][4][5]

Q3: What grade of solvents should I use for lipid analysis?

A3: Always use the highest purity solvents available, such as LC/MS-grade or UPLC-grade.[6][7] It is also recommended to purchase solvents in small volumes to minimize the risk of contamination over time.[7] Single-use ampules are ideal where applicable.[7]

Q4: What is the best way to clean laboratory glassware for trace lipid analysis?

A4: A rigorous cleaning protocol is essential. Avoid detergents, as they can leave residues.[7][8] A recommended procedure is to rinse glassware thoroughly with very hot water followed by an organic solvent rinse, such as isopropanol.[8] For removing chemical contaminants, a mild detergent solution can be used, but it must be followed by extensive rinsing with purified water and a final solvent rinse to remove all detergent residue.[12]

Q5: How can I minimize background noise in my mass spectrometry data?

A5: Minimizing background noise requires a multi-faceted approach:

  • Use High-Purity Solvents and Reagents: This is a critical first step to reduce chemical noise.[6]

  • Proper Sample Preparation: Employing techniques like solid-phase extraction (SPE) can help remove interfering substances from the sample matrix.[7][10]

  • System Maintenance: Regularly flush the LC system to prevent microbial growth and the buildup of contaminants.[7][10] A shutdown method to flush the system at the end of each batch is also good practice.[7]

  • Clean Source: The mass spectrometer's ion source should be cleaned regularly according to the manufacturer's instructions.

Troubleshooting Guides

Issue 1: High Background Signal in Blank Samples

Symptoms:

  • Chromatograms of blank injections (solvent only) show numerous peaks.

  • High baseline noise in the mass spectrum.

  • Difficulty distinguishing low-level analytes from the background.

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents/Mobile Phase Prepare fresh mobile phases using LC/MS-grade solvents and water.[7] Avoid topping off solvent bottles.[7] Add a small percentage (e.g., 5%) of organic solvent to aqueous mobile phases to inhibit microbial growth.[7]
Contaminated LC System Flush the entire LC system, including the pump, degasser, and injector, with a strong organic solvent like isopropanol.[10] Check for and replace any contaminated tubing or filters.
Dirty Ion Source Clean the mass spectrometer's ion source according to the manufacturer's protocol.
Leaching from Plasticware Prepare a blank sample using only glassware to see if the background signal decreases. If so, switch to glassware or higher-quality plastic consumables.[2]
Issue 2: Presence of Phthalate and Other Plasticizer Peaks

Symptoms:

  • Characteristic peaks corresponding to common plasticizers (e.g., dibutyl phthalate, bis(2-ethylhexyl) phthalate) are present in the mass spectra of samples and blanks.

Possible Causes and Solutions:

CauseSolution
Leaching from Plastic Consumables This is the most likely cause.[3][4][5] Switch to glass tubes and pipette tips. If plastic must be used, test different brands for lower levels of leachable compounds.[2]
Contaminated Solvents Some solvents may contain trace amounts of plasticizers from the manufacturing or bottling process. Test a new bottle or lot of solvent.
Environmental Contamination Phthalates can be present in the lab environment, originating from flooring, paints, and other plastic materials. While difficult to eliminate completely, maintaining a clean workspace can help.
Issue 3: Poor Reproducibility and Ion Suppression

Symptoms:

  • Inconsistent peak areas for the same analyte across multiple injections.

  • Lower than expected signal intensity for analytes of interest.

  • Significant variability in results, especially for low-abundance lipids.[2]

Possible Causes and Solutions:

CauseSolution
Matrix Effects Co-eluting contaminants from the sample matrix can suppress the ionization of target analytes.[9][13] Enhance sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.[7][10]
Contamination from Labware Leachables from plasticware can cause ion suppression.[2] As with other contamination issues, switching to glassware is the most effective solution.
Inconsistent Sample Preparation Ensure that the sample preparation workflow is standardized and followed precisely for all samples.[14] Randomize the sample injection order to minimize systematic bias.[15]
Carryover Residual sample from a previous injection can affect the current analysis. Implement a robust needle wash protocol and consider injecting a blank after high-concentration samples.

Data on Contamination from Labware

The choice of labware can have a quantifiable impact on the level of contamination. Below is a summary of findings from a study comparing different types of microcentrifuge tubes (MCTs) and glassware in serum lipidomics.

Labware TypeNumber of Contaminant FeaturesImpact on Serum Lipids
Glassware24Minimal
Eppendorf Polypropylene MCTs485Severe ion-suppression of 40 low-abundance lipids; mild to modest suppression for many others.[2]
Alternative Polypropylene MCTs2,949Severe ion-suppression of 75 co-eluting lipids; more frequent and pronounced suppression.[2]

A separate study on fatty acid contamination from plasticware in atmospheric particulate matter analysis demonstrated the effectiveness of procedural changes.

MethodPalmitic Acid (C16:0) Contamination (ppm)Stearic Acid (C18:0) Contamination (ppm)
Original Method (with plastics)6.6 ± 1.28.9 ± 2.1
Revised Method (glass syringe, etc.)2.6 ± 0.91.9 ± 0.8

This revision led to a 57% decrease in the limit of detection (LOD) for C16:0 and a 56% decrease for C18:0.[1][16]

Experimental Protocols

Protocol 1: General Laboratory Cleaning

This protocol provides guidelines for routine cleaning of laboratory surfaces to minimize environmental contamination.

  • Preparation: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]

  • Surface Cleaning: Use a mild detergent solution and warm water to clean benchtops, equipment handles, and other non-porous surfaces.[12][18]

  • Rinsing: After cleaning with detergent, rinse the surfaces thoroughly with a clean cloth dampened with purified water to remove any detergent residue.[18]

  • Disinfection (if necessary): For areas requiring disinfection, use an appropriate EPA-registered disinfectant, following the manufacturer's instructions for concentration and contact time.[17][18]

  • Drying: Allow all surfaces to air dry completely before resuming work.[18]

  • Frequency: Perform general cleaning daily, with more frequent cleaning of high-touch surfaces.[17][19]

Protocol 2: Folch Lipid Extraction Method

This is a widely used liquid-liquid extraction method for total lipid extraction.

  • Homogenization: Homogenize the tissue sample in a 2:1 chloroform/methanol mixture. The total solvent volume should be 20 times the volume of the tissue sample (e.g., 1 gram of tissue in 20 mL of solvent).[20]

  • Agitation: Shake the homogenate on a rotary shaker for 15-20 minutes at room temperature.[20]

  • Filtration/Centrifugation: Filter the homogenate or centrifuge it to recover the liquid phase.[20]

  • Washing: Add 0.2 volumes of water (or a 0.9% NaCl solution) to the liquid phase to wash it.[20]

  • Phase Separation: After gentle mixing, the mixture will separate into two phases. The lower phase is the chloroform layer containing the lipids.

  • Lipid Recovery: Carefully collect the lower chloroform phase.

Protocol 3: Bligh and Dyer Lipid Extraction Method

This method is a modification of the Folch method and is suitable for smaller sample volumes.

  • Initial Mixture: To 1 mL of sample, add 3.75 mL of a 1:2 (v/v) chloroform/methanol mixture and vortex thoroughly.[20]

  • Chloroform Addition: Add 1.25 mL of chloroform and vortex again.[20]

  • Water Addition: Add 1.25 mL of distilled water and vortex.[20]

  • Centrifugation: Centrifuge the mixture at 1000 rpm for 5 minutes to achieve phase separation.[20]

  • Lipid Recovery: The lipids will be in the lower chloroform phase.

Visualizations

Contamination_Troubleshooting_Workflow start High Background/Contaminant Peaks Detected check_blanks Analyze Blank Injection (Solvent Only) start->check_blanks blank_contaminated Blank is Contaminated check_blanks->blank_contaminated Yes blank_clean Blank is Clean check_blanks->blank_clean No source_solvents Investigate Solvents/ Mobile Phase blank_contaminated->source_solvents source_lc_system Investigate LC System blank_contaminated->source_lc_system source_sample_prep Investigate Sample Preparation blank_clean->source_sample_prep source_matrix Sample Matrix Interference blank_clean->source_matrix solution_solvents Prepare Fresh Mobile Phase with High-Purity Solvents source_solvents->solution_solvents solution_lc_system Flush System with Strong Solvent Clean/Replace Tubing source_lc_system->solution_lc_system solution_sample_prep Switch to Glassware Use High-Quality Consumables source_sample_prep->solution_sample_prep solution_matrix Improve Sample Cleanup (e.g., SPE) source_matrix->solution_matrix

Caption: Troubleshooting workflow for identifying sources of contamination.

Contamination_Prevention_Strategy center_node Minimizing Contamination cat_labware Labware Selection and Preparation center_node->cat_labware cat_reagents Solvents and Reagents center_node->cat_reagents cat_environment Laboratory Environment and Practices center_node->cat_environment cat_workflow Analytical Workflow center_node->cat_workflow leaf_glassware Prioritize Glassware cat_labware->leaf_glassware leaf_plastics Use High-Quality Plastics (if necessary) cat_labware->leaf_plastics leaf_cleaning Proper Cleaning Protocols (No Detergent Residue) cat_labware->leaf_cleaning leaf_purity Use LC/MS-Grade Solvents cat_reagents->leaf_purity leaf_fresh Prepare Fresh Solutions cat_reagents->leaf_fresh leaf_ppe Consistent PPE Usage (Gloves) cat_environment->leaf_ppe leaf_handling Careful Sample Handling cat_environment->leaf_handling leaf_blanks Run Frequent Blanks cat_workflow->leaf_blanks leaf_maintenance Regular System Maintenance cat_workflow->leaf_maintenance

Caption: Key strategies for preventing contamination in lipid analysis.

References

Technical Support Center: Enhancing the Sensitivity of Methyl 2,6,10-trimethyldodecanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Methyl 2,6,10-trimethyldodecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature. 4. Sample overload.1. Use a deactivated inlet liner. Consider silylation of the liner. 2. Bake out the column according to the manufacturer's instructions. If contamination persists, trim the first few centimeters of the column. 3. Optimize the injector temperature. Too low can cause slow volatilization, and too high can cause sample degradation. 4. Dilute the sample.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal derivatization. 2. Leaks in the GC-MS system. 3. Inefficient ionization. 4. Suboptimal MS parameters (e.g., scan range, dwell time).1. Ensure complete conversion to the methyl ester. Consider alternative derivatization reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) for enhanced sensitivity.[1][2] 2. Perform a leak check of the entire system, including septa, ferrules, and gas lines. 3. Consider using Positive Chemical Ionization (PCI) instead of Electron Ionization (EI), as it can provide better sensitivity for some fatty acid methyl esters.[3] 4. Optimize MS parameters. Use Selected Ion Monitoring (SIM) mode instead of full scan for significantly higher sensitivity. Monitor characteristic ions for this compound.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Changes in oven temperature profile. 3. Column degradation.1. Check the carrier gas supply and ensure a constant flow rate. 2. Verify the oven temperature program is consistent between runs. 3. Condition the column or replace it if it's old or has been subjected to harsh conditions.
Presence of Ghost Peaks 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet. 3. Bleed from the column or septum.1. Run a solvent blank after a high-concentration sample. 2. Clean the syringe and inlet liner. 3. Use a high-quality, low-bleed septum and column. Condition the column properly.
Difficulty in Quantitation 1. Lack of a suitable internal standard. 2. Non-linearity of the calibration curve. 3. Matrix effects.1. Use a suitable internal standard, such as an odd-chain fatty acid methyl ester (e.g., C17:0 or C19:0) that is not present in the sample.[4][5] 2. Prepare a multi-point calibration curve and assess its linearity. If non-linear, use a quadratic fit or dilute samples to fall within the linear range. 3. Perform a matrix-matched calibration or use the standard addition method to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my sample for this compound analysis to enhance sensitivity?

A1: Proper sample preparation is critical. This typically involves lipid extraction followed by derivatization to the methyl ester. For enhanced sensitivity, ensure the derivatization reaction goes to completion. An acid-catalyzed transesterification is a common and effective method.[6] For complex matrices, a purification step using solid-phase extraction (SPE) can remove interferences and improve sensitivity.[7]

Q2: Which GC column is recommended for the analysis of branched-chain fatty acid methyl esters like this compound?

A2: A mid-polar to polar capillary column is generally recommended. Columns with a polyethylene glycol (wax) stationary phase or a biscyanopropyl polysiloxane phase can provide good resolution for fatty acid methyl esters, including branched-chain isomers.[8] For complex samples, a longer column (e.g., 60-100 m) can improve separation.

Q3: How can I improve the selectivity of my GC-MS analysis for this specific compound?

A3: To improve selectivity, using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly effective.[9] This involves selecting a specific precursor ion for this compound and monitoring a specific product ion after collision-induced dissociation. This technique significantly reduces background noise and enhances the signal-to-noise ratio.

Q4: What are the expected detection limits for this compound?

Q5: Are there alternative derivatization strategies to enhance detection?

A5: Yes. Besides methylation, derivatization to form pentafluorobenzyl (PFB) esters can significantly enhance sensitivity, especially when using negative chemical ionization (NCI) mass spectrometry. Another approach for short-chain fatty acids that may be adaptable is derivatization with N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[1][2]

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Transesterification for FAME Preparation

This protocol is a standard method for the preparation of fatty acid methyl esters (FAMEs) from a lipid extract.

  • Lipid Extraction: Start with a dried lipid extract of your sample.

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in anhydrous methanol. Handle sulfuric acid with appropriate safety precautions.

  • Reaction: Add 1-2 mL of the methanolic sulfuric acid solution to the dried lipid extract (typically 1-10 mg).

  • Incubation: Cap the reaction vial tightly and heat at 80°C for 1 hour.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Sample Collection: Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analysis in Selected Ion Monitoring (SIM) Mode

This protocol provides a general framework for enhancing sensitivity using SIM mode. Specific parameters will need to be optimized for your instrument. This protocol is adapted from methods used for the analysis of phytanic acid methyl ester, a structurally similar branched-chain fatty acid.[11]

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 10°C/min to 170°C.

    • Ramp 2: 2°C/min to 220°C, hold for 10 min.

  • Injector: Splitless mode at 250°C.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: To determine the characteristic ions for this compound, first run a sample in full scan mode. Identify the molecular ion and key fragment ions from its mass spectrum. Common fragment ions for FAMEs include m/z 74 (McLafferty rearrangement) and 87. For a branched-chain ester, characteristic fragmentation patterns related to the branching points should be identified and selected for SIM analysis.

  • Dwell Time: Set a dwell time of 100 ms for each ion.

Visualizations

Experimental Workflow for Enhanced Detection

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract Derivatization Derivatization to FAME LipidExtract->Derivatization Purification SPE Purification (Optional) Derivatization->Purification FinalSample Final Sample in Hexane Purification->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI or CI) Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Monitoring (MRM) CID->MS2 PeakIntegration Peak Integration MS2->PeakIntegration Quantitation Quantitation vs. Internal Standard PeakIntegration->Quantitation Results Final Concentration Results Quantitation->Results

Caption: Workflow for sensitive detection of this compound.

Potential Signaling Pathway Involvement

Given that this compound is a branched-chain fatty acid ester, it may interact with metabolic signaling pathways similar to other isoprenoid fatty acids like phytanic acid. Phytanic acid is known to be a ligand for peroxisome proliferator-activated receptors (PPARs) and can influence lipid metabolism. The following diagram illustrates a hypothesized signaling pathway.

signaling_pathway M2610TD This compound (or its free acid form) PPAR PPARα/RXR M2610TD->PPAR Binds and Activates PPRE PPRE in Target Genes PPAR->PPRE Binds to GeneExpression Altered Gene Expression PPRE->GeneExpression Regulates MetabolicChanges Changes in Lipid Metabolism GeneExpression->MetabolicChanges

Caption: Hypothesized signaling pathway for this compound.

References

Technical Support Center: Method Development for Novel Isoprenoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for novel isoprenoid compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction, purification, and analysis of novel isoprenoid compounds.

Chromatography (HPLC/UHPLC) Troubleshooting

Question: I'm observing peak splitting or broadening in my chromatogram. What are the potential causes and solutions?

Answer: Peak splitting and broadening are common issues in HPLC analysis that can compromise data quality. Several factors can contribute to these problems:

  • Column Overload: Injecting too concentrated a sample can lead to distorted peak shapes.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Contamination: Contaminants in the sample or on the column can interfere with the separation process.[1]

    • Solution: Ensure proper sample preparation and column maintenance.[1] Regularly flush the column with a strong solvent to remove adsorbed impurities.[2]

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can affect peak shape.

    • Solution: Prepare fresh mobile phase, ensuring all components are fully dissolved and the solution is adequately degassed.[3] Verify the mobile phase composition and pH.

  • Injector Problems: Issues with the injector, such as a partially plugged loop or a worn seal, can lead to poor peak shape.

    • Solution: Inspect and clean the injector components. If necessary, replace worn parts like seals and rotors.[2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases or operating at high temperatures.

    • Solution: Replace the column with a new one of the same type.

Question: My retention times are shifting between injections. How can I resolve this?

Answer: Consistent retention times are crucial for compound identification and quantification. Drifting retention times can be caused by several factors:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.[2]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is delivering a constant and reproducible composition.[2]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.[2]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time instability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with at least 10 column volumes.[2]

  • Leaks: Leaks in the HPLC system will result in a lower flow rate than set, leading to longer retention times.

    • Solution: Systematically check all fittings and connections for any signs of leakage.[2]

Question: I'm experiencing a noisy or drifting baseline. What should I do?

Answer: A stable baseline is essential for accurate quantification, especially for low-abundance compounds.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause a noisy or drifting baseline.[3]

    • Solution: Use high-purity solvents and reagents. Filter and degas the mobile phase before use.[3]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can be a source of noise.

    • Solution: Flush the detector flow cell with an appropriate solvent. If the problem persists, the detector lamp may need to be replaced.

  • Air Bubbles: Air bubbles in the pump or detector can cause significant baseline disturbances.

    • Solution: Adequately degas the mobile phase. If you suspect air is trapped in the system, purge the pump and detector.

Mass Spectrometry (MS) Troubleshooting

Question: I'm seeing a weak or no signal for my isoprenoid compound. What are the possible reasons?

Answer: Low signal intensity is a frequent challenge in MS analysis.

  • Sample Concentration: The concentration of your analyte may be too low.[1]

    • Solution: Concentrate your sample or inject a larger volume if possible.

  • Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for your specific isoprenoid.[1] Some compounds have inherently low ionization efficiency due to their structure.[4]

    • Solution: Experiment with different ionization sources and parameters (e.g., polarity, gas flows, temperatures) to improve ionization.[1]

  • Instrument Tuning and Calibration: The mass spectrometer may not be properly tuned or calibrated for the mass range of interest.[1]

    • Solution: Regularly tune and calibrate your instrument using the manufacturer's recommended standards to ensure optimal performance.[1]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to a suppressed signal.[1]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Alternatively, use a more effective sample cleanup or extraction method.

Question: My mass accuracy is poor. How can I improve it?

Answer: Accurate mass measurement is critical for confident compound identification.

  • Mass Calibration: The most common cause of poor mass accuracy is an outdated or incorrect mass calibration.[1]

    • Solution: Perform a fresh mass calibration using the appropriate calibration standard for your instrument and mass range.[1]

  • Instrument Maintenance: A dirty ion source or mass analyzer can degrade performance.

    • Solution: Follow the manufacturer's guidelines for cleaning and maintaining the ion source and other critical components.[1]

Sample Preparation & Stability

Question: What are the key challenges in extracting and purifying novel isoprenoids?

Answer: Isoprenoids are a diverse class of compounds, and their extraction and purification can be challenging.

  • Hydrophilicity and Physicochemical Properties: Many isoprenoid intermediates are hydrophilic, making them difficult to analyze with standard reverse-phase LC-MS protocols.[5]

  • Low Abundance: Isoprenoids are often present in low amounts in their natural sources.[6]

  • Complex Matrices: Biological and environmental samples contain numerous other compounds that can interfere with the isolation and analysis of the target isoprenoids.

Question: How should I approach stability testing for a novel isoprenoid drug candidate?

Answer: Stability testing is a critical component of drug development to determine the shelf-life and appropriate storage conditions.[7]

  • Stress Testing: This helps identify potential degradation products and pathways. It involves subjecting the drug substance to harsh conditions like high temperature (e.g., 50°C, 60°C), humidity (≥75% RH), oxidation, and photolysis.

  • Accelerated Stability Studies: These studies are typically conducted at elevated temperatures (e.g., 40°C ± 2°C) and humidity (e.g., 75% RH ± 5% RH) for a minimum of 6 months to predict the long-term stability.[8]

  • Long-Term Stability Studies: These are performed under the intended storage conditions for a longer duration, typically covering the proposed shelf life.[8]

Data Presentation

Table 1: HPLC-MS/MS Method Validation Parameters for Isoprenoid Intermediates

ParameterResult
Linearity (r²)>0.990 (up to 50 μmol/L)[9]
Limit of Detection (LOD)0.03–1.0 μmol/L[9]
Limit of Quantification (LOQ)0.1–4.2 μmol/L[9]
Intra-assay Variation3.6–10.9%[9]
Inter-assay Variation4.4–11.9%[9]
Recovery91–124%[9]

Table 2: Recommended Stability Testing Conditions (ICH Q1A R2)

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[10]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 monthsMinimum of four time points (e.g., 0, 6, 9, 12 months for a 12-month study).[8]
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 monthsMinimum of three time points (e.g., 0, 3, and 6 months).[10]

Experimental Protocols

Protocol 1: General HPLC-MS/MS Method for Isoprenoid Analysis

This protocol provides a general framework for the analysis of isoprenoid intermediates. Optimization will be required for specific compounds.

  • Sample Preparation:

    • Homogenize cellular or tissue samples in a suitable extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Internal Standards: Use stable-isotope-labeled analogues of the target isoprenoids for accurate quantification.[9]

Protocol 2: Stability Study Protocol

This protocol outlines the steps for conducting a stability study on a novel isoprenoid compound.

  • Protocol Design:

    • Define the scope, including the batches to be tested, container closure systems, storage conditions, and testing intervals.[11]

  • Batch Selection:

    • Use at least three primary batches for long-term and accelerated studies.

  • Storage:

    • Place samples in their proposed packaging in stability chambers set to the conditions outlined in Table 2.

  • Testing:

    • At each time point, pull samples and test for relevant attributes such as appearance, purity (degradation products), and potency.[11]

    • Use a validated, stability-indicating analytical method.[8]

  • Data Analysis:

    • Evaluate the data to establish a re-test period or shelf life for the drug substance or product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Start: Biological Sample extraction Extraction of Isoprenoids start->extraction cleanup Sample Cleanup / Purification extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc HPLC / UHPLC Separation concentration->hplc ms Mass Spectrometry Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Workflow for Isoprenoid Analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem Observed peak_shape Broad or Split Peaks? start->peak_shape retention Retention Time Shifting? start->retention check_conc Check Sample Concentration peak_shape->check_conc Yes check_column Inspect Column check_conc->check_column check_mobile_phase Check Mobile Phase check_column->check_mobile_phase check_temp Verify Temperature Control retention->check_temp Yes check_flow Check for Leaks / Flow Rate check_temp->check_flow check_equilibration Ensure Column Equilibration check_flow->check_equilibration

Caption: HPLC Troubleshooting Logic.

mevalonate_pathway acetoacetyl_coa Acetoacetyl-CoA hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp IPP mevalonate_pp->ipp dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp FPP gpp->fpp isoprenoids Isoprenoids fpp->isoprenoids

Caption: Mevalonate Pathway for Isoprenoid Biosynthesis.

References

Validation & Comparative

A Comparative Analysis of Phytol Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phytol, a branched-chain fatty alcohol and a constituent of chlorophyll, is metabolized through distinct pathways across different biological kingdoms. Understanding these degradation routes is crucial for research in metabolic disorders, biogeochemistry, and plant physiology. This guide provides a comparative overview of the primary phytol degradation pathways in mammals, bacteria, and plants, supported by experimental evidence.

Comparative Summary of Phytol Degradation Pathways

The breakdown of phytol varies significantly in its initial steps and intermediates, reflecting the diverse metabolic capabilities of different organisms. In mammals, the process is a well-defined pathway to handle dietary phytol, while in bacteria, it represents a key step in carbon cycling. In plants, phytol released from chlorophyll degradation can be either recycled or broken down.

FeatureMammalian PathwayBacterial PathwaysPlant Pathway
Starting Substrate Phytanic Acid (from dietary phytol)PhytolPhytol (from chlorophyll)
Primary Mechanism α-oxidation followed by β-oxidationAerobic & Anaerobic oxidation, β-decarboxymethylationOxidation, potential α- and β-oxidation
Key Intermediates Phytanoyl-CoA, Pristanal, Pristanic Acid(E)-Phytenal, (E)-Phytenic Acid, 6,10,14-trimethylpentadecan-2-onePhytenal, Phytanoyl-CoA
End Products Propionyl-CoA, Acetyl-CoAFurther oxidized smaller moleculesIntermediates for other biosynthetic pathways (e.g., tocopherols) or complete oxidation
Subcellular Location Peroxisomes and MitochondriaCytoplasm/PeriplasmChloroplasts, Peroxisomes, Mitochondria
Associated Disorders Refsum Disease, Zellweger SyndromeNot applicableNot well-characterized

Phytol Degradation Pathways

Mammalian Phytol Degradation

In humans and other mammals, dietary phytol is converted to phytanic acid. Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome.[1][2][3][4] This process involves the removal of a single carbon atom from the carboxyl end. The resulting pristanic acid can then enter the β-oxidation pathway.[1][4][5] Deficiencies in the enzymes of this pathway, such as phytanoyl-CoA hydroxylase, lead to the accumulation of phytanic acid and cause severe neurological disorders like Refsum disease.[6][7][8][9]

Mammalian_Phytol_Degradation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA α-oxidation (Phytanoyl-CoA hydroxylase) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation Beta_Oxidation β-oxidation Pristanoyl_CoA->Beta_Oxidation Transport Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Beta_Oxidation->Propionyl-CoA + Acetyl-CoA

Mammalian phytol degradation pathway.
Bacterial Phytol Degradation

Marine bacteria play a crucial role in the degradation of phytol in aquatic environments. They utilize both aerobic and anaerobic pathways.[10][11] Under aerobic conditions, phytol is oxidized to (E)-phytenal, which can then be converted to (E)-phytenic acid or abiologically transformed into 6,10,14-trimethylpentadecan-2-one.[10][11][12] Denitrifying bacteria can degrade phytenic acids through a series of β-decarboxymethylation and β-oxidation reactions.[10][11]

Bacterial_Phytol_Degradation Phytol Phytol Phytenal (E)-Phytenal Phytol->Phytenal Oxidation Phytenic_Acid (E)-Phytenic Acid Phytenal->Phytenic_Acid Enzymatic Ketone 6,10,14-trimethyl- pentadecan-2-one Phytenal->Ketone Abiotic Beta_Decarboxymethylation β-decarboxymethylation & β-oxidation Phytenic_Acid->Beta_Decarboxymethylation Further_Degradation Further Degradation Ketone->Further_Degradation Beta_Decarboxymethylation->Further_Degradation

Bacterial phytol degradation pathways.
Plant Phytol Degradation

In plants, phytol is released from chlorophyll during senescence and under stress conditions.[13][14][15] The degradation pathway is not as fully elucidated as in mammals but is thought to share initial steps.[13] Evidence suggests that phytol is oxidized to phytenal, which can then be converted to phytanoyl-CoA.[14][15] This phytanoyl-CoA can then potentially enter an α- and subsequent β-oxidation pathway similar to that in mammals.[13][16] However, a significant portion of the released phytol can also be re-utilized for the synthesis of other important compounds like tocopherols (Vitamin E).[17][18]

Plant_Phytol_Degradation cluster_chloroplast Chloroplast cluster_peroxisome_mito Peroxisome/Mitochondrion Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Degradation Tocopherols Tocopherols Phytol->Tocopherols Biosynthesis Phytenal Phytenal Phytol->Phytenal Oxidation Phytanoyl_CoA Phytanoyl-CoA Phytenal->Phytanoyl_CoA Alpha_Beta_Oxidation α- and β-oxidation Phytanoyl_CoA->Alpha_Beta_Oxidation

Overview of phytol metabolism in plants.

Experimental Protocols

The elucidation of these pathways has been made possible through a combination of in vitro and in vivo experimental approaches.

Key Experimental Methodologies:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique used for the identification and quantification of phytol and its various metabolites in biological samples.[14][19] For the analysis of aldehydes like phytenal, derivatization with agents such as methylhydroxylamine is often employed to improve stability and chromatographic behavior.[14][15]

    • Sample Preparation: Biological material (e.g., tissues, cells, sediment) is homogenized and lipids are extracted using organic solvents (e.g., chloroform/methanol mixtures).

    • Derivatization: The lipid extract is treated with a derivatizing agent to convert polar functional groups into less polar, more volatile derivatives suitable for GC analysis.

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification and quantification.

  • Enzyme Assays: To identify and characterize the enzymes involved in the degradation pathways, in vitro assays are performed using purified enzymes or cell extracts.

    • Substrate Incubation: A specific substrate (e.g., phytanoyl-CoA) is incubated with the enzyme source under optimized conditions (pH, temperature, cofactors).

    • Product Detection: The formation of the product (e.g., 2-hydroxyphytanoyl-CoA) is monitored over time using techniques like HPLC, GC-MS, or spectrophotometry.

    • Kinetic Analysis: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined to characterize the enzyme's activity.

  • Genetic and Molecular Biology Techniques: The use of mutant organisms (e.g., knockout mice, Arabidopsis mutants) has been instrumental in confirming the physiological role of specific enzymes in phytol degradation.[14][19]

    • Gene Knockout/Knockdown: The gene encoding a specific enzyme is inactivated or its expression is reduced.

    • Phenotypic Analysis: The mutant organisms are analyzed for the accumulation of specific metabolites (e.g., phytanic acid in PHYH knockout mice) and for any resulting physiological or pathological changes.

    • Gene Expression Analysis: Techniques like RT-PCR and Western blotting are used to study the expression levels of genes and proteins involved in the pathway under different conditions.

This comparative guide highlights the diverse strategies employed by different organisms to metabolize phytol. Further research, particularly in the area of plant phytol degradation, will continue to uncover the intricate details of these important metabolic pathways.

References

"inter-laboratory comparison of Methyl 2,6,10-trimethyldodecanoate analysis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of GC-MS Methodologies

The quantitative analysis of Methyl 2,6,10-trimethyldodecanoate is most commonly performed using GC-MS. The choice of specific instrumental parameters can significantly impact the method's performance. Below is a comparison of two common capillary column types and two mass spectrometry detection modes.

Table 1: Comparison of GC Capillary Columns for FAME Analysis

ParameterMethod A: Non-Polar Column (e.g., DB-5ms)Method B: Polar Column (e.g., FAMEWAX)
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene glycol
Separation Principle Based on boiling point and slight polarity differencesBased on polarity
Typical Application General purpose, good for a wide range of compoundsExcellent for separation of saturated and unsaturated FAMEs, including cis/trans isomers
Potential for Co-elution Higher risk for co-elution with structurally similar isomersBetter resolution of positional and geometric isomers[1]
Column Bleed at High Temp. Generally lowerCan be higher, limiting maximum oven temperature

Table 2: Comparison of Mass Spectrometry Detection Modes

ParameterFull Scan ModeSelected Ion Monitoring (SIM) Mode
Data Acquisition Acquires a full mass spectrum over a defined m/z rangeMonitors only a few specific ions characteristic of the analyte
Sensitivity LowerSignificantly higher, ideal for trace analysis
Selectivity Lower, can be affected by matrix interferencesHigher, reduces background noise and matrix effects
Compound Identification Provides complete mass spectrum for library matching and structural confirmationLimited structural information, relies on retention time and ion ratios for identification
Quantitative Accuracy Good for higher concentration samplesExcellent for low concentration samples, providing better signal-to-noise ratios[2]

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound by GC-MS. These protocols are based on established methods for FAME analysis and can be adapted and validated for specific laboratory requirements.

Sample Preparation: Transesterification

Prior to GC-MS analysis, fatty acids in a sample are typically converted to their corresponding methyl esters (FAMEs) through a process called transesterification. This derivatization step increases the volatility of the analytes, making them suitable for gas chromatography.

Protocol:

  • To a sample containing the lipid of interest, add a solution of 2% (v/v) sulfuric acid in methanol.

  • Add an internal standard (e.g., methyl heptadecanoate) for accurate quantification.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add hexane and a saturated sodium chloride solution to extract the FAMEs.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

The following are typical starting conditions for the GC-MS analysis of FAMEs. Optimization will be required based on the specific instrument and column used.

Table 3: GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or FAMEWAX (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) or SIM (monitor characteristic ions for this compound)

Performance Data Comparison

The following table presents hypothetical but realistic performance data for the two compared GC-MS methodologies, based on typical validation results for FAME analysis. Laboratories should perform their own validation studies to determine the actual performance of their chosen method.

Table 4: Hypothetical Inter-Laboratory Performance Comparison

ParameterLaboratory A (Non-Polar Column, SIM Mode)Laboratory B (Polar Column, Full Scan Mode)
Limit of Detection (LOD) 0.01 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.03 ng/mL0.3 ng/mL
Linearity (R²) > 0.999> 0.995
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 8%< 15%
Accuracy (% Recovery) 95-105%90-110%

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Sample LipidExtraction Lipid Extraction Sample->LipidExtraction InternalStandard Addition of Internal Standard LipidExtraction->InternalStandard Transesterification Transesterification to FAMEs Extraction Hexane Extraction Transesterification->Extraction InternalStandard->Transesterification Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification using Internal Standard PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_method_params Method Parameters cluster_performance_metrics Performance Metrics Analyte This compound Method Analytical Method Analyte->Method is analyzed by Performance Method Performance Method->Performance determines Column GC Column Detector MS Detector Mode SamplePrep Sample Preparation Accuracy Accuracy Precision Precision Sensitivity Sensitivity (LOD/LOQ) Linearity Linearity

Caption: Logical relationship between the analyte, analytical method, and performance metrics.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Isoprenoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoprenoids, a vast and diverse class of natural products, play crucial roles in various biological processes, making their accurate quantification essential in numerous scientific disciplines. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the two most prevalent mass spectrometry-based methods for isoprenoid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific research needs.

Introduction to Isoprenoid Analysis

Isoprenoids are synthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. The inherent diversity in their volatility and polarity, ranging from volatile monoterpenes to non-volatile carotenoids and phosphorylated intermediates, presents a significant analytical challenge[2][3]. Consequently, the choice between GC-MS and LC-MS is largely dictated by the physicochemical properties of the target isoprenoids.

Performance Comparison of Analytical Techniques

The cross-validation of analytical methods is crucial to ensure data accuracy and reliability, especially when comparing results across different studies or laboratories. While direct head-to-head comparative studies for a comprehensive suite of isoprenoids are limited, we can evaluate the performance of GC-MS and LC-MS based on published validation data for different classes of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable isoprenoids[2]. For non-volatile isoprenoids, derivatization is often required to increase their volatility[3][4].

Table 1: Performance Characteristics of GC-MS for Isoprenoid Analysis

Analyte ClassDerivatizationLinearity (r²)LOD (ng/mL)LOQ (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Terpene Alcohols (Geraniol, Farnesol, etc.)Silylation (tBDPS)>0.992.52.5-2582-115<14[4]
Sterols (Ergosterol, Lanosterol)Silylation (TMS)0.9953–0.99991.53–151.88-87.7-110.8<6.04[5]
Volatile Terpenes (in Cannabis)None>0.99--79-91<10[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and particularly well-suited for the analysis of non-volatile, polar, and thermally labile isoprenoids, such as phosphorylated intermediates and larger carotenoids, without the need for derivatization[1][2].

Table 2: Performance Characteristics of LC-MS/MS for Isoprenoid Analysis

Analyte ClassLinearity (r²)LOD (µmol/L)LOQ (µmol/L)Accuracy (Recovery %)Precision (RSD %)Reference
Isoprenoid Pyrophosphates (GPP, FPP, GGPP)>0.998-0.04 ng/mL85–115<15[7]
Mevalonate Pathway Intermediates-0.03–1.00.1–4.291–1243.6–11.9[1]
Isoprenoid Precursors (in yeast)-<0.1 pmol--<20[8]
Cannabinoids & Terpenes (in Cannabis)>0.99--80-120<15[9]

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS for different classes of isoprenoids.

GC-MS Protocol for Terpene Alcohols and Sterols

This protocol is adapted from a method for analyzing intermediates of the ergosterol biosynthesis pathway[4].

1. Sample Preparation and Extraction:

  • Fungal or plant cells are mechanically lysed.

  • Isoprenoid pyrophosphates are enzymatically dephosphorylated to their corresponding alcohols.

  • The resulting alcohols and sterols are extracted with an organic solvent (e.g., n-hexane).

2. Derivatization:

  • The extracted analytes are subjected to silylation to increase their volatility. A common reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for creating tBDPS ethers[4].

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

  • Injection: Splitless injection is commonly employed for trace analysis.

  • Oven Program: A temperature gradient is used to separate the compounds based on their boiling points. For example, starting at 80°C and ramping up to 320°C[4][10].

  • Mass Spectrometry: Electron ionization (EI) is the standard ionization technique. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[4][5].

LC-MS/MS Protocol for Isoprenoid Pyrophosphates

This protocol is based on a method for the simultaneous quantification of key isoprenoid pyrophosphates[7].

1. Sample Preparation and Extraction:

  • For plasma or cell culture samples, proteins are precipitated using a cold organic solvent like methanol.

  • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent mixture (e.g., acetonitrile:water)[7].

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is commonly used for separation[1][7].

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate with ammonium hydroxide) and an organic solvent (e.g., acetonitrile/methanol) is employed[7].

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated isoprenoids. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[1][7].

Mandatory Visualizations

Isoprenoid Biosynthesis Pathways

Isoprenoids are synthesized through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[1]. Understanding these pathways is crucial for targeted analysis.

Isoprenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_MEP Methylerythritol Phosphate (MEP) Pathway (Plastids) AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA DMAPP DMAPP IPP_MVA->DMAPP Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Pyruvate->DXP MEP MEP DXP->MEP CDPME CDP-ME MEP->CDPME CDPME2P CDP-ME2P CDPME->CDPME2P MEcPP MEcPP CDPME2P->MEcPP HMBPP HMBPP MEcPP->HMBPP IPP_MEP IPP + DMAPP HMBPP->IPP_MEP GPP Geranyl-PP (GPP) IPP_MEP->GPP DMAPP->GPP FPP Farnesyl-PP (FPP) GPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Isoprenoids Higher Isoprenoids (Sterols, Carotenoids, etc.) GGPP->Isoprenoids

Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis.

Experimental Workflow for Isoprenoid Analysis

The general workflow for both GC-MS and LC-MS analysis of isoprenoids involves several key steps from sample collection to data analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Processing Collection Sample Collection (e.g., tissue, cells, plasma) Extraction Extraction of Isoprenoids Collection->Extraction Purification Optional: Sample Cleanup/ Purification (e.g., SPE) Extraction->Purification Derivatization Derivatization (for GC-MS of non-volatile isoprenoids) Purification->Derivatization GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Purification->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Purification->LCMS Derivatization->GCMS Processing Data Acquisition & Peak Integration GCMS->Processing LCMS->Processing Quantification Quantification (using internal/external standards) Processing->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: A generalized experimental workflow for the analysis of isoprenoids.

Conclusion

The selection of an analytical technique for isoprenoid analysis is a critical decision that depends on the specific class of isoprenoids under investigation. GC-MS is a robust and sensitive method for volatile and semi-volatile isoprenoids, often requiring derivatization for less volatile compounds. In contrast, LC-MS offers greater versatility for a wider range of isoprenoids, particularly polar and thermally labile molecules like phosphorylated intermediates, without the need for derivatization.

This guide provides a framework for comparing these two powerful techniques. By considering the performance data and detailed protocols presented, researchers can make an informed decision to select the most appropriate method for their analytical needs, ultimately leading to more accurate and reliable quantification of isoprenoids in their respective fields of study.

References

A Comparative Guide to Lipid-Based Proxies for Reconstructing Environmental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

In the field of paleoclimatology and geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for reconstructing past environmental conditions. Among these, lipid-based proxies are particularly powerful due to their preservation potential in sediments over geological timescales. This guide provides a comparative overview of several key lipid-based proxies used to infer past environmental parameters, with a focus on their underlying principles, experimental methodologies, and applications. While the specific compound, methyl 2,6,10-trimethyldodecanoate, is not a commonly cited paleoenvironmental proxy in existing literature, this guide will focus on well-established isoprenoid and other lipid-based proxies that are central to paleoenvironmental research.

Isoprenoid-Based Proxies: Pristane/Phytane (Pr/Ph) Ratio

The ratio of the acyclic isoprenoid hydrocarbons pristane (Pr) and phytane (Ph) is a long-standing geochemical proxy used to infer the redox conditions of the depositional environment of organic matter.

Principle: Pristane and phytane are primarily diagenetic products of the phytyl side chain of chlorophyll. The pathway of phytol degradation is influenced by the oxygen levels in the depositional environment. Under oxic (oxygen-rich) conditions, phytol is oxidized to phytanic acid, which can then be decarboxylated to form pristane. In contrast, under anoxic (oxygen-poor) conditions, phytol is reduced to dihydrophytol and subsequently converted to phytane. Therefore, the Pr/Ph ratio can serve as an indicator of the oxygen availability during early diagenesis.

Interpretation:

  • High Pr/Ph ratio (>3): Suggests deposition under oxic conditions, often associated with terrestrial organic matter input.

  • Intermediate Pr/Ph ratio (1-3): Indicates sub-oxic or transitional environments.

  • Low Pr/Ph ratio (<1): Points to anoxic or even euxinic (anoxic and sulfidic) conditions, typical of marine environments with high productivity or restricted circulation.

It is important to note that other factors, such as the source of organic matter and thermal maturity, can also influence the Pr/Ph ratio, and thus it should be interpreted with caution and in conjunction with other proxies.

Comparison with Other Redox Proxies
Proxy Principle Advantages Limitations
Pr/Ph Ratio Diagenesis of phytol under varying oxygen levels.Widely applied, relatively simple to measure via GC-MS.Can be influenced by organic matter source and thermal maturity.
Homohopane Index Varies with redox conditions at the sediment-water interface.Sensitive to subtle changes in bottom water oxygenation.Can be affected by bacterial community composition.
Gammacerane Index Indicates water column stratification and anoxia.Specific indicator of stratified water columns.Gammacerane precursor organisms are not ubiquitous.

Alkenone-Based Proxy: U$_{37}^{k'}$ for Sea Surface Temperature (SST)

Long-chain alkenones are lipids produced by certain species of haptophyte algae, most notably the coccolithophores Emiliania huxleyi and Gephyrocapsa oceanica. The degree of unsaturation of these C37 methyl ketones is correlated with the growth temperature of the algae.

Principle: Haptophyte algae adjust the fluidity of their cell membranes in response to temperature changes by altering the number of double bonds in their long-chain alkenones. At warmer temperatures, they produce more saturated (di-unsaturated) alkenones, while at cooler temperatures, they synthesize more unsaturated (tri-unsaturated) forms. This physiological response is preserved in the sedimentary record.

The U$_{37}^{k'}$ index is calculated as:

U${37}^{k'}$ = [C

37:2{37:2}37:2​ 
] / ([Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
37:2{37:2}37:2​
] + [Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
37:3{37:3}37:3​
])

where [Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

37:2{37:2}37:2​
] and [Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
37:3{37:3}37:3​
] are the concentrations of the di- and tri-unsaturated C37 methyl ketones, respectively.

This index is then calibrated to sea surface temperature (SST) using empirical relationships derived from culture experiments and core-top sediment samples. A widely used calibration is:

SST (°C) = (U$_{37}^{k'}$ - 0.044) / 0.033

Comparison with Other Temperature Proxies
Proxy Organism Source Temperature Range Advantages Limitations
U${37}^{k'}$ Haptophyte algae~0-28 °CGlobal applicability in marine settings, high precision.Can be affected by seasonality, lateral transport, and diagenesis.
TEX
86{86}86​
ThaumarchaeotaWide range, including high temperaturesApplicable in marine and lacustrine environments.Can be influenced by terrestrial input and deep-water production.
Mg/Ca in Foraminifera ForaminiferaVaries with speciesWell-established, can be combined with δ¹⁸O for ice volume estimates.Susceptible to dissolution and diagenetic alteration.

Archaeal Lipid-Based Proxy: TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> 86{86}86​ for Temperature

The Tetraether Index of 86 carbons (TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

86{86}86​
) is a temperature proxy based on the composition of glycerol dialkyl glycerol tetraethers (GDGTs), which are membrane lipids of archaea, particularly marine Thaumarchaeota.

Principle: Similar to alkenones, Thaumarchaeota modify their membrane lipid composition in response to temperature. They increase the number of cyclopentane moieties in their GDGTs as temperature rises. The TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

86{86}86​
index quantifies this relationship.

TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

86{86}86​ 
= ([GDGT-2] + [GDGT-3] + [Crenarchaeol regioisomer]) / ([GDGT-1] + [GDGT-2] + [GDGT-3] + [Crenarchaeol regioisomer])

The TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

86{86}86​
value is then converted to temperature using various calibrations, which have been developed for different environments.

Experimental Protocols

Pristane/Phytane (Pr/Ph) Ratio Analysis
  • Lipid Extraction: Sediments are typically extracted using an accelerated solvent extractor (ASE) with a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v).

  • Fractionation: The total lipid extract is separated into different compound classes using column chromatography (e.g., silica gel). The saturated hydrocarbon fraction containing pristane and phytane is eluted with a non-polar solvent like hexane.

  • Analysis: The saturated fraction is analyzed by gas chromatography-mass spectrometry (GC-MS). Pristane and phytane are identified based on their retention times and mass spectra.

  • Quantification: The concentrations of pristane and phytane are determined by integrating the peak areas of their respective mass chromatograms (m/z 57 or total ion chromatogram). The Pr/Ph ratio is then calculated.

U$_{37}^{k'}$ Alkenone Analysis
  • Lipid Extraction: Similar to Pr/Ph analysis, lipids are extracted from sediments using a solvent mixture.

  • Fractionation: The total lipid extract is separated to isolate the ketone fraction containing the alkenones. This is often achieved using silica gel column chromatography, eluting with a solvent of intermediate polarity (e.g., DCM:hexane mixture).

  • Analysis: The ketone fraction is analyzed by gas chromatography with a flame ionization detector (GC-FID). The Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    37:2{37:2}37:2​
    and Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
    37:3{37:3}37:3​
    alkenones are identified by their retention times.

  • Quantification: The peak areas of the Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    37:2{37:2}37:2​
    and Cngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
    37:3{37:3}37:3​
    alkenones are integrated, and the U$_{37}^{k'}$ index is calculated.

TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted"> 86{86}86​ GDGT Analysis
  • Lipid Extraction: Lipids are extracted from sediments as described above.

  • Fractionation: The total lipid extract is separated into apolar and polar fractions. The polar fraction containing the GDGTs is obtained by eluting the silica gel column with a polar solvent mixture (e.g., DCM:MeOH).

  • Analysis: The polar fraction is analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) source. The different GDGTs are separated by the HPLC column and detected by the mass spectrometer in selected ion monitoring (SIM) mode.

  • Quantification: The peak areas of the relevant GDGTs are integrated from the mass chromatograms, and the TEXngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    86{86}86​
    index is calculated.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis & Quantification Sediment Sediment Sample ASE Accelerated Solvent Extraction (ASE) Sediment->ASE TLE Total Lipid Extract (TLE) ASE->TLE Column Silica Gel Column Chromatography TLE->Column Saturated Saturated Fraction (Pristane, Phytane) Column->Saturated Hexane Ketone Ketone Fraction (Alkenones) Column->Ketone DCM/Hexane Polar Polar Fraction (GDGTs) Column->Polar DCM/MeOH GCMS GC-MS Saturated->GCMS GCFID GC-FID Ketone->GCFID HPLCMS HPLC-MS Polar->HPLCMS PrPh Pr/Ph Ratio GCMS->PrPh Uk37 U$_{37}^{k'}$ Index GCFID->Uk37 TEX86 TEX$_{86}$ Index HPLCMS->TEX86

Caption: Generalized experimental workflow for the analysis of lipid-based paleoenvironmental proxies.

A Comparative Guide to the Distribution of Branched-Chain Fatty Acids in Diverse Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the distribution of branched-chain fatty acids (BCFAs) across different environments. BCFAs, primarily of bacterial origin, serve as critical biomarkers for tracking microbial populations and their physiological states in settings ranging from terrestrial soils to marine ecosystems and even within host organisms. Their unique structural properties influence membrane fluidity and cellular function, making them a subject of growing interest in microbiology, ecology, and clinical research.

Data Presentation: Quantitative Comparison of BCFA Distribution

The abundance and composition of BCFAs vary significantly depending on the environment and the dominant microbial communities. Bacteria, particularly Gram-positive species, are the primary producers of BCFAs, which are characterized by methyl groups on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain.

Table 1: Relative Abundance (% of Total Fatty Acids) of Common BCFAs in Representative Bacteria

Fatty Acid Staphylococcus aureus¹ Bacillus subtilis² General Range in Lactobacilli³
iso-C14:0 Present ~4% Variable
iso-C15:0 ~5% ~6% Major
anteiso-C15:0 ~45% ~35% Major
iso-C16:0 Present ~6% Variable
iso-C17:0 ~10% ~12% Major
anteiso-C17:0 ~15% ~25% Major
Total BCFAs ~50-80% ~88% Up to 95%

¹Data synthesized from qualitative descriptions and typical profiles.[1] ²Illustrative values based on common findings for the species.[2] ³Represents the high end of BCFA content found in this genus.[3]

Table 2: Illustrative Comparison of BCFA Distribution in Environmental Samples

Fatty Acid Terrestrial (Soil/Sediment) Aquatic (Marine Sediments & Organisms) Host-Associated (Dairy Fat)
Primary Source Gram-positive soil bacteria Bacteria in the water column and sediment Rumen and gut microbiota
Typical BCFAs i15:0, a15:0, i16:0, 10Me16:0, i17:0, a17:0[4] i15:0, a15:0, i17:0 i14:0, i15:0, a15:0, i16:0, i17:0, a17:0
Total BCFA % Highly variable, depends on microbial biomass Generally lower than in soils; can be significant indicators of bacterial input. ~2% of total fatty acids[5]

| Significance | Biomarkers for Gram-positive bacteria and Actinomycetes; indicate microbial community structure. | Trace bacterial organic matter through the food web and in sediments. | Biomarkers for dairy consumption and reflect rumen microbial activity.[5] |

Mandatory Visualization: BCFA Biosynthesis Pathway

The synthesis of iso and anteiso fatty acids is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), which provide the initial primer molecules for the fatty acid synthase (FAS II) system in bacteria.[2][6] This pathway is distinct from the synthesis of straight-chain fatty acids, which typically uses acetyl-CoA as a primer.

BCFA_Biosynthesis cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Primer Molecule Synthesis cluster_2 Fatty Acid Elongation (FAS II Cycle) cluster_3 Final BCFA Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Two_methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Two_methylbutyryl_CoA FAS_Cycle Malonyl-CoA Additions Isobutyryl_CoA->FAS_Cycle Primer Isovaleryl_CoA->FAS_Cycle Primer Two_methylbutyryl_CoA->FAS_Cycle Primer iso_even iso-even chain FAs (e.g., i-C14:0, i-C16:0) FAS_Cycle->iso_even iso_odd iso-odd chain FAs (e.g., i-C15:0, i-C17:0) FAS_Cycle->iso_odd anteiso_odd anteiso-odd chain FAs (e.g., a-C15:0, a-C17:0) FAS_Cycle->anteiso_odd

Caption: Biosynthesis pathway of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Experimental Protocols

Accurate comparison of BCFA profiles requires robust and standardized methodologies. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the traditional gold standard, while Liquid Chromatography (LC-MS) methods are emerging for isomer-selective analysis.[7][8]

Protocol 1: Total Lipid Extraction and BCFA Analysis by GC-MS

This protocol outlines the extraction of total lipids from an environmental sample (e.g., soil, sediment) and subsequent analysis of fatty acid methyl esters (FAMEs).

1. Lipid Extraction (Modified Bligh-Dyer Method)

  • Homogenize 1-10 g of the lyophilized sample in a single-phase solvent system of chloroform:methanol:phosphate buffer (1:2:0.8, v/v/v).

  • Ensure the mixture is vortexed thoroughly and sonicated for 10-15 minutes to ensure cell lysis and lipid solubilization.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge the mixture to separate the layers. The bottom chloroform layer, containing the total lipids, is carefully collected.

  • Dry the lipid extract under a stream of nitrogen gas.

2. Saponification and Methylation (to create FAMEs)

  • Resuspend the dried lipid extract in a solution of 2% H₂SO₄ in methanol.

  • Add an internal standard, such as heneicosanoic acid (C21:0), for quantification.[3]

  • Heat the mixture in a sealed vial at 80°C for 2 hours to simultaneously hydrolyze ester linkages and methylate the free fatty acids.

  • After cooling, add hexane and water to the vial. Vortex thoroughly.

  • Collect the upper hexane layer, which now contains the FAMEs. Repeat the hexane extraction twice to ensure complete recovery.

  • Combine the hexane extracts and dry them under nitrogen.

3. GC-MS Analysis

  • Reconstitute the dried FAMEs in a small volume of hexane.

  • Inject the sample onto a GC-MS system equipped with a polar capillary column (e.g., BPX-70).[3]

  • Use a temperature program that allows for the separation of different FAME isomers (e.g., initial temp 60°C, ramp to 250°C).

  • Identify BCFAs based on their retention times relative to standards and their characteristic mass spectra.

  • Quantify individual BCFAs by comparing their peak areas to that of the internal standard.

Protocol 2: Isomer-Selective BCFA Profiling by UHPLC-MS

This protocol is adapted for analyzing non-derivatized fatty acids, offering selectivity for constitutional isomers.[7]

1. Lipid Extraction

  • Perform lipid extraction as described in Protocol 1, Step 1.

2. Sample Preparation for LC-MS

  • Resuspend the dried total lipid extract in a suitable solvent compatible with reverse-phase chromatography, such as a mixture of acetonitrile and isopropanol.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

3. UHPLC-ESI-MS/MS Analysis

  • Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., QTOF-MS).[7]

  • Employ a reverse-phase C18 column (e.g., Acquity UPLC CSH C18) for separation, as it shows good selectivity for long-chain BCFA isomers. For short and medium-chain isomers, a chiral column like Chiralpak IG-U may be superior.[7]

  • Use a mobile phase gradient, for example, with mobile phase A consisting of water/acetonitrile with formic acid and mobile phase B consisting of isopropanol/acetonitrile with formic acid.

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode to detect the deprotonated fatty acid molecules [M-H]⁻.

  • Use tandem MS (MS/MS) or data-independent acquisition (DIA) modes like SWATH to obtain fragmentation spectra for structural confirmation.

  • Identify and quantify BCFAs based on accurate mass, retention time, and comparison of fragmentation patterns with authentic standards or spectral libraries.

References

Assessing the Specificity of Phytanic Acid and its Metabolites as Biomarkers for Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate diagnosis and monitoring of peroxisomal disorders, a group of rare inherited metabolic diseases, rely on the precise measurement of specific biomarkers. While the initial query concerned Methyl 2,6,10-trimethyldodecanoate, a thorough review of scientific literature reveals that the primary and most clinically relevant biomarkers are the branched-chain fatty acids, phytanic acid and its metabolic product, pristanic acid . The term "this compound" likely refers to the methyl ester derivative of a related fatty acid, a common laboratory practice for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive comparison of the specificity of phytanic acid, pristanic acid, and other key biomarkers in the differential diagnosis of peroxisomal disorders, supported by experimental data and detailed methodologies.

Biomarker Performance: A Quantitative Comparison

The utility of a biomarker is determined by its ability to accurately distinguish between healthy individuals and those with a specific disease, as well as to differentiate between various related disorders. The following table summarizes the typical plasma concentrations of key biomarkers in healthy controls and in patients with prevalent peroxisomal disorders.

BiomarkerHealthy Controls (µmol/L)Refsum DiseaseZellweger Spectrum Disorders (ZSD)Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1
Phytanic Acid < 10Markedly Increased (>100, often >200)[1]Increased[2]Increased[2]
Pristanic Acid < 1Normal or slightly increasedIncreased[2]Normal[2]
Pristanic Acid / Phytanic Acid Ratio Variable, generally lowVery Low[2]Normal or slightly increasedVery Low[2]
Very-Long-Chain Fatty Acids (VLCFA)
C26:0< 1.5NormalIncreased[3]Normal[4]
C24:0 / C22:0 Ratio< 1.3NormalIncreased[3]Normal[4]
C26:0 / C22:0 Ratio< 0.023NormalIncreased[3]Normal[4]
Pipecolic Acid NormalNormalIncreased[5]Normal
Plasmalogens NormalNormalDecreased[5]Markedly Decreased

Note: Concentrations can vary depending on age and diet.[6] VLCFA levels may be elevated in the absence of a peroxisomal disorder due to dietary factors.[5]

Interpreting Biomarker Profiles for Differential Diagnosis

The pattern of biomarker abnormalities is crucial for the differential diagnosis of peroxisomal disorders:

  • Refsum Disease: Characterized by a significant isolated elevation of phytanic acid with normal or near-normal levels of pristanic acid and VLCFAs.[1][7] This is due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, the first step in phytanic acid α-oxidation.[1]

  • Zellweger Spectrum Disorders (ZSD): These disorders, which include Zellweger syndrome, neonatal adrenoleukodystrophy, and infantile Refsum disease, result from defects in peroxisome biogenesis.[8][9] Consequently, multiple peroxisomal functions are impaired, leading to the accumulation of phytanic acid, pristanic acid, and VLCFAs.[2][10] The pristanic acid to phytanic acid ratio is typically normal or slightly elevated.[2]

  • Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1: This disorder is characterized by a severe deficiency in plasmalogen biosynthesis and impaired phytanic acid α-oxidation.[4] Patients show elevated phytanic acid but normal pristanic acid and VLCFA levels.[2][4]

  • Other Peroxisomal Disorders: Deficiencies in specific β-oxidation enzymes can lead to an isolated increase in pristanic acid and VLCFAs, with a markedly increased pristanic acid to phytanic acid ratio.[6]

Signaling Pathways and Experimental Workflows

To aid in the understanding of the metabolic processes and analytical procedures, the following diagrams are provided.

cluster_diet Dietary Intake cluster_peroxisome Peroxisome Phytol (from chlorophyll) Phytol (from chlorophyll) Phytanic Acid Phytanic Acid Phytol (from chlorophyll)->Phytanic Acid Conversion Phytanic Acid (from ruminant fats, dairy) Phytanic Acid (from ruminant fats, dairy) Phytanic Acid (from ruminant fats, dairy)->Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (deficient in Refsum) Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase β-oxidation products β-oxidation products Pristanoyl-CoA->β-oxidation products

Caption: Metabolic pathway of phytanic acid α-oxidation in the peroxisome.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Hydrolysis Acid/Base Hydrolysis Plasma->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Methylation (e.g., with BF3/Methanol) Extraction->Derivatization Derivatized_Extract Derivatized_Extract Derivatization->Derivatized_Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatized_Extract->GCMS LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Derivatized_Extract->LCMS Quantification Quantification using internal standards GCMS->Quantification LCMS->Quantification Ratio_Calculation Calculation of Biomarker Ratios Quantification->Ratio_Calculation Report Report Ratio_Calculation->Report

Caption: General experimental workflow for biomarker analysis.

Experimental Protocols

The accurate quantification of phytanic acid, pristanic acid, and VLCFAs is critical for diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
  • Sample Collection and Storage: Collect whole blood in an EDTA tube. Centrifuge to separate plasma and store at -80°C until analysis. A fasting sample is recommended.[4]

  • Internal Standard Addition: Add a known amount of deuterated internal standards for phytanic acid, pristanic acid, and VLCFAs to the plasma sample.

  • Hydrolysis: To release fatty acids from lipids, perform an acid or alkaline hydrolysis of the plasma sample. This is typically done by heating the sample with hydrochloric acid or potassium hydroxide.

  • Extraction: Extract the fatty acids from the hydrolyzed sample using an organic solvent such as hexane or a hexane/isopropanol mixture.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (e.g., phytanic acid methyl ester) by reacting the dried extract with a methylating agent like boron trifluoride in methanol (BF3-methanol) or diazomethane. This step is crucial for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The fatty acid methyl esters are separated based on their boiling points and retention times. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[11]

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of the analyte to that of its corresponding deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fatty Acid Analysis
  • Sample Preparation: Similar to the GC-MS protocol, plasma samples are hydrolyzed and the fatty acids are extracted. For LC-MS/MS, derivatization is often performed to improve ionization efficiency.[12] One common method involves derivatization to form trimethyl-amino-ethyl (TMAE) iodide esters.[13]

  • LC Separation: The derivatized extract is injected into a liquid chromatograph, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C8 or C18).

  • MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[14] Multiple reaction monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its internal standard.[13]

  • Quantification: A calibration curve is generated using standards of known concentrations, and the analyte concentrations in the samples are calculated based on the area ratios of the analyte to the internal standard.[13]

Conclusion

Phytanic acid and pristanic acid are highly specific and sensitive biomarkers for the diagnosis and differential diagnosis of peroxisomal disorders. While elevated phytanic acid is a hallmark of Refsum disease, its presence in conjunction with elevated pristanic acid and VLCFAs points towards a broader peroxisome biogenesis disorder like Zellweger spectrum disorders. The ratio of pristanic acid to phytanic acid is a powerful tool for distinguishing between different peroxisomal β-oxidation defects. The choice of analytical method, either GC-MS or LC-MS/MS, depends on the specific requirements of the laboratory, with both providing reliable and quantitative results when appropriate protocols and internal standards are used. The continued investigation of these and other related biomarkers is essential for improving the diagnosis, understanding the pathophysiology, and developing effective therapies for these devastating disorders.

References

A Quantitative Comparison of Lipid Biomarker Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid biomarkers is paramount. The choice of extraction method can significantly impact the final lipid profile, influencing both the types and quantities of lipids recovered. This guide provides an objective comparison of commonly used lipid extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison of Lipid Extraction Methods

The efficiency and reproducibility of lipid extraction are critical for reliable biomarker analysis. Three of the most widely used methods are the Folch, Bligh-Dyer, and Matyash (MTBE) techniques. The following tables summarize the quantitative performance of these methods based on available experimental data.

Table 1: Extraction Efficiency of Different Lipid Classes

The choice of solvent system significantly influences the recovery of different lipid classes. While some methods are robust for a broad range of lipids, others show preferential extraction of certain classes.

Lipid ClassFolch MethodBligh-Dyer MethodMatyash (MTBE) MethodOne-Phase Methods (e.g., IPA, MeOH)Key Findings
Total Lipids HighHigh, but can be lower than Folch for high-lipid samples[1][2][3]Comparable to Folch and Bligh-Dyer[4]Variable, often lower for non-polar lipids[5]The Folch method is often considered the gold standard for total lipid recovery, especially in samples with high lipid content[1][2][3].
Phospholipids (PC, PE) HighHigh, similar to Folch for major classes[6]GoodAcceptable for some phospholipids[5]Biphasic methods generally show good recovery of major phospholipid classes.
Sphingolipids (SM, Cer) HighHighGood, sometimes favored for certain sphingolipids[7][8]Incomplete recovery, especially for ceramides in polar solvents[5]The Matyash method has gained popularity for sphingolipid analysis[7].
Triglycerides (TG) HighHighGoodPoor in polar solvents (<5% efficiency)[5]One-phase extractions with polar solvents are not suitable for triglycerides[5].
Cholesteryl Esters (CE) HighHighGoodPoor in polar solvents (<5% efficiency)[5]Similar to triglycerides, cholesteryl esters are poorly recovered with polar one-phase methods[5].
Lysophospholipids (LPC, LPE) GoodGoodLower recovery for some lysophospholipids[8]Sufficient recovery in many one-phase systems[5]One-phase methods can be effective for more polar lysophospholipids.

Note: Efficiency can be influenced by the specific sample matrix and protocol variations.

Table 2: Reproducibility of Lipid Extraction Methods

Reproducibility is crucial for comparative lipidomic studies. The consistency of an extraction method across multiple samples is a key performance indicator.

MethodReproducibilityKey Findings
Folch Generally high, but can be operator-dependent[9]Considered a robust and reproducible method when performed consistently.
Bligh-Dyer HighSimilar to the Folch method in terms of reproducibility.
Matyash (MTBE) HighOften cited for its good reproducibility[10].
One-Phase (IPA, EE) Can be poor for some tissues[9]Simpler protocols may not always translate to higher reproducibility.

Experimental Workflows

The following diagrams illustrate the general workflows for the three main biphasic lipid extraction methods.

G cluster_folch Folch Method Workflow f_start Plasma Sample f_add_cm Add Chloroform:Methanol (2:1) f_start->f_add_cm f_vortex Vortex f_add_cm->f_vortex f_add_water Add Water f_vortex->f_add_water f_vortex2 Vortex f_add_water->f_vortex2 f_centrifuge Centrifuge f_vortex2->f_centrifuge f_phases Biphasic Mixture (Upper: Aqueous, Lower: Organic) f_centrifuge->f_phases f_collect Collect Lower Organic Phase f_phases->f_collect f_dry Dry Down f_collect->f_dry f_end Lipid Extract f_dry->f_end G cluster_bd Bligh-Dyer Method Workflow bd_start Plasma Sample bd_add_cm Add Chloroform:Methanol (1:2) bd_start->bd_add_cm bd_vortex Vortex bd_add_cm->bd_vortex bd_add_chloroform Add Chloroform bd_vortex->bd_add_chloroform bd_vortex2 Vortex bd_add_chloroform->bd_vortex2 bd_add_water Add Water bd_vortex2->bd_add_water bd_vortex3 Vortex bd_add_water->bd_vortex3 bd_centrifuge Centrifuge bd_vortex3->bd_centrifuge bd_phases Biphasic Mixture (Upper: Aqueous, Lower: Organic) bd_centrifuge->bd_phases bd_collect Collect Lower Organic Phase bd_phases->bd_collect bd_dry Dry Down bd_collect->bd_dry bd_end Lipid Extract bd_dry->bd_end G cluster_matyash Matyash (MTBE) Method Workflow m_start Plasma Sample m_add_methanol Add Methanol m_start->m_add_methanol m_vortex Vortex m_add_methanol->m_vortex m_add_mtbe Add MTBE m_vortex->m_add_mtbe m_vortex2 Vortex m_add_mtbe->m_vortex2 m_add_water Add Water m_vortex2->m_add_water m_vortex3 Vortex m_add_water->m_vortex3 m_centrifuge Centrifuge m_vortex3->m_centrifuge m_phases Biphasic Mixture (Upper: Organic, Lower: Aqueous) m_centrifuge->m_phases m_collect Collect Upper Organic Phase m_phases->m_collect m_dry Dry Down m_collect->m_dry m_end Lipid Extract m_dry->m_end G cluster_sphingo Sphingolipid Signaling sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase survival Cell Survival & Proliferation s1p->survival G cluster_eicosanoid Eicosanoid Signaling mem_pl Membrane Phospholipids aa Arachidonic Acid mem_pl->aa PLA2 cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins thromboxanes Thromboxanes cox->thromboxanes leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation thromboxanes->inflammation leukotrienes->inflammation

References

A Comparative Guide to Methyl 2,6,10-trimethyldodecanoate and Other Geochemical Proxies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 2,6,10-trimethyldodecanoate with other established geochemical proxies used in paleoenvironmental reconstructions and biomarker studies. It includes an objective analysis of their performance, detailed experimental protocols, and visual representations of their biochemical pathways and analytical workflows.

Introduction to Geochemical Proxies

Geochemical proxies are chemical and isotopic signatures preserved in natural archives, such as sediments and rocks, that provide indirect information about past environmental conditions.[1] These proxies are indispensable tools for reconstructing Earth's history, including changes in climate, oceanography, and biological ecosystems. Among the most powerful proxies are lipid biomarkers, which are molecular fossils of lipids produced by ancient organisms. The structure and distribution of these biomarkers can reveal information about the source organisms and the environmental conditions at the time of their deposition.

This guide focuses on the comparison of a specific C16 isoprenoid fatty acid methyl ester, this compound, with other well-established lipid and elemental proxies.

This compound: An Emerging Biomarker

This compound is a saturated branched fatty acid methyl ester. Its isoprenoid structure, characterized by methyl branches at regular intervals, suggests a biosynthetic origin from isoprene units. While not as extensively studied as other isoprenoid proxies, its presence in geological samples points to a potential utility as a biomarker.

Putative Biological Source: The structure of this compound is closely related to phytanic acid, a degradation product of phytol, which is the side chain of chlorophyll. However, its specific branching pattern also suggests a potential origin from archaeal membrane lipids. Some studies have indicated the presence of C16 isoprenoid fatty acids in certain archaea, particularly halophiles. Further research is needed to definitively constrain its biological source(s).

Comparison with Established Geochemical Proxies

The utility of this compound as a geochemical proxy can be best understood by comparing it with other widely used markers.

Pristane and Phytane (Pr/Ph Ratio)

Pristane (C19) and phytane (C20) are acyclic isoprenoid alkanes derived from the phytyl side chain of chlorophyll. The ratio of pristane to phytane (Pr/Ph) is a classic geochemical proxy used to infer the redox conditions of the depositional environment and the source of organic matter.

  • High Pr/Ph ratio (>3): Indicates oxic depositional conditions, often associated with terrestrial organic matter input.

  • Low Pr/Ph ratio (<1): Suggests anoxic to euxinic (anoxic and sulfidic) conditions, typical of marine environments with high preservation of organic matter.

  • Intermediate Pr/Ph ratio (1-3): Represents intermediate redox conditions.

Performance Comparison:

ParameterThis compoundPristane/Phytane (Pr/Ph) Ratio
Proxy Type Single compound biomarkerRatio of two biomarkers
Information Provided Potentially source-specific (archaeal vs. photosynthetic) and redox conditionsPrimarily redox conditions and source input (terrestrial vs. marine)
Precursor Molecule Likely phytol or archaeal lipidsPhytol from chlorophyll
Diagenetic Stability Expected to be relatively stable as a saturated fatty acid esterVery stable alkanes
Data Interpretation Requires further calibration and validationWell-established and widely applied
Phytanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a C20 isoprenoid fatty acid, also derived from the diagenesis of phytol. Its presence in sediments can indicate contributions from photosynthetic organisms.

Performance Comparison:

ParameterThis compoundPhytanic Acid
Proxy Type C16 Isoprenoid Fatty Acid Methyl EsterC20 Isoprenoid Fatty Acid
Information Provided Potential indicator of specific archaeal or bacterial inputsGeneral indicator of input from photosynthetic organisms
Precursor Molecule Likely phytol or archaeal lipidsPhytol from chlorophyll
Analytical Consideration Analyzed as a fatty acid methyl esterOften derivatized to its methyl ester for GC-MS analysis
Archaeal vs. Bacterial Lipids

A fundamental distinction in lipid biomarkers is between those produced by archaea and bacteria. Archaeal membranes are characterized by ether-linked isoprenoid chains, while bacterial membranes contain ester-linked fatty acids.

  • Archaeol: A diether lipid that is a key biomarker for archaea.

  • Bacterial Fatty Acids: Straight-chain and branched fatty acids are characteristic of bacteria.

The potential archaeal origin of this compound makes it a candidate for distinguishing archaeal from bacterial inputs in the geological record.

Performance Comparison:

ParameterThis compoundArchaeolBacterial Fatty Acids
Domain Specificity Potentially archaealExclusively archaealPrimarily bacterial
Chemical Structure C16 isoprenoid fatty acid methyl esterC20 diether isoprenoidStraight-chain and branched fatty acids
Information Provided Indicator of specific archaeal communitiesGeneral indicator of archaeal presence and abundanceIndicator of bacterial presence and community structure

Diagenetic Pathways

The formation of these isoprenoid biomarkers from their biological precursors is a complex process involving multiple diagenetic steps. The following diagram illustrates the putative pathways from chlorophyll to key isoprenoid proxies.

Diagenetic_Pathways cluster_source Biological Precursors cluster_intermediate Early Diagenesis cluster_products Geochemical Proxies Chlorophyll Chlorophyll Phytol Phytol Chlorophyll->Phytol Hydrolysis Phytanic_Acid Phytanic Acid (C20) Phytol->Phytanic_Acid Oxidation Phytane Phytane (C20) Phytol->Phytane Reduction Methyl_TMD This compound (C16) Phytol->Methyl_TMD Oxidative Degradation Pristane Pristane (C19) Phytanic_Acid->Pristane Decarboxylation Archaeal_Lipids Archaeal Lipids Archaeal_Lipids->Methyl_TMD Diagenesis Archaeol Archaeol Archaeal_Lipids->Archaeol Hydrolysis

Caption: Putative diagenetic pathways of key isoprenoid geochemical proxies.

Experimental Protocols

Accurate and reproducible analysis of lipid biomarkers is crucial for their application as geochemical proxies. Below are generalized experimental workflows for the extraction and analysis of fatty acid methyl esters, including this compound, from sediment samples.

Lipid Extraction and Fractionation Workflow

Experimental_Workflow Start Sediment Sample Extraction Solvent Extraction (e.g., Dichloromethane:Methanol) Start->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Saponification Saponification (KOH in Methanol) TLE->Saponification Neutral_Lipids Neutral Lipids Saponification->Neutral_Lipids Acidic_Lipids Acidic Lipids (Fatty Acids) Saponification->Acidic_Lipids Methylation Methylation (e.g., BF3-Methanol) Acidic_Lipids->Methylation FAMEs Fatty Acid Methyl Esters (FAMEs) Methylation->FAMEs GCMS GC-MS Analysis FAMEs->GCMS

Caption: General workflow for the extraction and analysis of FAMEs from sediments.

Detailed Methodologies

1. Sample Preparation:

  • Freeze-dry sediment samples to remove water.

  • Grind the dried sediment to a fine powder to increase the surface area for extraction.

2. Total Lipid Extraction (TLE):

  • Extract the powdered sediment using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

  • A common solvent mixture is dichloromethane (DCM):methanol (MeOH) (9:1 v/v).

  • The resulting solution contains the Total Lipid Extract (TLE).

3. Saponification and Fractionation:

  • Saponify the TLE by refluxing with a solution of potassium hydroxide (KOH) in methanol. This cleaves ester bonds, liberating fatty acids and alcohols.

  • Neutralize the saponified extract and partition it between an aqueous and an organic phase (e.g., hexane or DCM).

  • The organic phase contains the neutral lipids (including alkanes like pristane and phytane, and alcohols like archaeol).

  • Acidify the aqueous phase and extract with an organic solvent to isolate the acidic lipids (fatty acids).

4. Derivatization of Fatty Acids:

  • Convert the isolated fatty acids to their corresponding fatty acid methyl esters (FAMEs) to improve their volatility for gas chromatography.

  • A common derivatization agent is boron trifluoride in methanol (BF3-MeOH).

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Analyze the FAMEs fraction using a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

  • Oven Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C, ramp to 300°C, and hold for a period.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification of target compounds.

Identification and Quantification:

  • Identify this compound and other FAMEs by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the compounds by integrating the peak areas of their characteristic mass fragments and comparing them to the peak areas of an internal standard of known concentration.

Data Presentation

The following table summarizes the key characteristics of the discussed geochemical proxies for easy comparison.

ProxyCompound ClassPrecursorInformation InferredKey AdvantagesLimitations
This compound C16 Isoprenoid Fatty Acid Methyl EsterPhytol / Archaeal LipidsPotential source (archaeal/bacterial), RedoxPotentially high source specificityNot well-established, requires further validation
Pristane/Phytane (Pr/Ph) Ratio Isoprenoid AlkanesPhytolRedox conditions, Organic matter sourceWell-established, robust proxyCan be affected by thermal maturity and biodegradation
Phytanic Acid C20 Isoprenoid Fatty AcidPhytolInput from photosynthetic organismsDirect link to chlorophyllLess stable than Pr and Ph
Archaeol Diether IsoprenoidArchaeal membrane lipidsPresence and abundance of archaeaHighly specific to archaeaCan be degraded under certain conditions
Bacterial Fatty Acids Straight-chain and branched fatty acidsBacterial membrane lipidsPresence and community structure of bacteriaAbundant and diverseCan have multiple sources

Conclusion

This compound shows promise as a geochemical proxy, potentially providing specific information about archaeal or other microbial contributions to sedimentary organic matter. However, its utility is currently limited by a lack of extensive calibration and validation studies. In contrast, proxies such as the Pr/Ph ratio and archaeol are well-established and provide robust, albeit more general, paleoenvironmental information.

Future research should focus on:

  • Identifying the specific biological source(s) of this compound through culture studies and analysis of modern environments.

  • Conducting systematic studies of its distribution in a variety of depositional settings to calibrate its response to environmental parameters.

  • Performing quantitative comparisons with other proxies in the same sample sets to evaluate its performance and potential for providing unique insights.

By addressing these research gaps, the full potential of this compound as a valuable tool in the geochemical toolbox can be realized.

References

Safety Operating Guide

Personal protective equipment for handling Methyl 2,6,10-trimethyldodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Methyl 2,6,10-trimethyldodecanoate, ensuring laboratory safety and operational excellence.

This document provides crucial safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these guidelines is paramount for ensuring the safety of all personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is utilized. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use Case
Minimum Requirement Lab CoatA standard lab coat should be worn to protect clothing and skin from potential splashes. For tasks with a higher risk of fire, a flame-resistant coat is recommended.[1][2][3]
Eye ProtectionSafety glasses with side shields are the minimum requirement.[3] Chemical splash goggles should be worn when there is a significant risk of splashing.[1][4]
FootwearClosed-toe shoes must be worn at all times in the laboratory.[1][2]
Hand Protection GlovesDisposable nitrile gloves are suitable for incidental contact.[1][4] For prolonged contact or when handling larger quantities, consider more robust gloves such as neoprene or butyl rubber, which are effective against esters.[1][5] Always inspect gloves before use and remove them immediately after contact with the chemical.[4]
Additional Protection Face ShieldA face shield, worn in conjunction with safety glasses or goggles, is recommended when handling large volumes of the substance or when there is a high potential for splashing.[1][2][4]
Respiratory ProtectionUse in a well-ventilated area is crucial.[6] If ventilation is inadequate or when dealing with aerosols or mists, a NIOSH/MSHA-approved respirator may be necessary.[2][6]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical for maintaining a safe laboratory environment.

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Keep away from strong oxidizing agents.[6]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material into a labeled, sealable container for proper disposal.[7]

  • Clean the spill area thoroughly with soap and water.[7]

Disposal:

  • Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[7][8]

  • The substance should be disposed of as hazardous waste. Do not allow it to enter drains or waterways.

  • Contaminated PPE, such as gloves, should be disposed of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Conduct Risk Assessment B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Work in Well-Ventilated Area C->D Proceed to experiment E Handle with Care D->E F Decontaminate Work Area E->F Experiment complete I Segregate Chemical Waste E->I Generate waste G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Label Waste Container I->J K Dispose via Approved Channels J->K

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,6,10-trimethyldodecanoate
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Reactant of Route 2
Methyl 2,6,10-trimethyldodecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.